molecular formula C10H10N2O2 B170240 6-ethoxyquinazolin-4(3H)-one CAS No. 155960-97-7

6-ethoxyquinazolin-4(3H)-one

Cat. No.: B170240
CAS No.: 155960-97-7
M. Wt: 190.2 g/mol
InChI Key: NWDVYRHGDRXTQY-UHFFFAOYSA-N
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Description

6-Ethoxyquinazolin-4(3H)-one is a chemical building block based on the privileged quinazolinone scaffold, which is widely recognized in medicinal chemistry for its diverse biological activities . The quinazolin-4(3H)-one core is a significant heterocyclic structure found in numerous natural and synthetic bioactive compounds . This scaffold is a versatile template for developing potential therapeutic agents, with documented activities including anticancer , anti-inflammatory , antiviral , and antimicrobial effects . Researchers are particularly interested in quinazolinone derivatives for designing kinase inhibitors, such as those targeting VEGFR-2, a key protein in angiogenesis and cancer therapy . The ethoxy substitution at the 6-position may influence the compound's electronic properties, lipophilicity, and subsequent binding affinity to biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies . This product is intended for research applications only, strictly for use in laboratory settings. It is not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2O2/c1-2-14-7-3-4-9-8(5-7)10(13)12-6-11-9/h3-6H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDVYRHGDRXTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565706
Record name 6-Ethoxyquinazolin-4(1H)-one
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155960-97-7
Record name 6-Ethoxy-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155960-97-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethoxyquinazolin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Ethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic substitution on the quinazolinone core allows for the fine-tuning of its biological activity. This technical guide provides a comprehensive, in-depth exploration of the synthesis of a specific analogue, 6-ethoxyquinazolin-4(3H)-one. We will delve into the strategic synthesis of the key intermediate, 2-amino-5-ethoxybenzoic acid, and its subsequent cyclization to the target molecule via the Niementowski reaction. This guide is designed to provide not just a protocol, but a deeper understanding of the chemical principles and experimental considerations that underpin this important synthetic transformation.

Introduction: The Significance of the Quinazolinone Core

Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1][2] Their structural motif is present in numerous natural products and synthetic compounds with a wide array of biological functions.[3][4] The versatility of the quinazolinone ring system, which allows for substitution at various positions, makes it a "privileged scaffold" in medicinal chemistry. Modifications, particularly at the 6-position, have been shown to significantly influence the molecule's interaction with biological targets, thereby affecting its therapeutic efficacy.[1] The introduction of an ethoxy group at the 6-position can modulate the compound's lipophilicity and electronic properties, potentially enhancing its pharmacokinetic profile and target engagement.

This guide will focus on a robust and reliable synthetic route to 6-ethoxyquinazolin-4(3H)-one, providing detailed experimental protocols and the scientific rationale behind each step.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of 6-ethoxyquinazolin-4(3H)-one points to the key disconnection of the pyrimidine ring, leading back to the essential precursor, 2-amino-5-ethoxybenzoic acid, and a one-carbon unit, which can be supplied by formamide. This approach utilizes the well-established Niementowski quinazoline synthesis.[5][6][7]

Our synthetic strategy, therefore, is a two-stage process:

  • Synthesis of the Key Intermediate: Preparation of 2-amino-5-ethoxybenzoic acid.

  • Cyclization to the Final Product: The Niementowski reaction of the intermediate with formamide to yield 6-ethoxyquinazolin-4(3H)-one.

G 6-Ethoxyquinazolin-4(3H)-one 6-Ethoxyquinazolin-4(3H)-one 2-Amino-5-ethoxybenzoic Acid 2-Amino-5-ethoxybenzoic Acid 6-Ethoxyquinazolin-4(3H)-one->2-Amino-5-ethoxybenzoic Acid Niementowski Reaction Formamide Formamide 6-Ethoxyquinazolin-4(3H)-one->Formamide C1 Source 5-Ethoxy-2-nitrobenzoic Acid 5-Ethoxy-2-nitrobenzoic Acid 2-Amino-5-ethoxybenzoic Acid->5-Ethoxy-2-nitrobenzoic Acid Reduction

Figure 1: Retrosynthetic analysis of 6-ethoxyquinazolin-4(3H)-one.

PART 1: Synthesis of the Key Intermediate: 2-Amino-5-ethoxybenzoic Acid

The synthesis of 2-amino-5-ethoxybenzoic acid is a critical first step. A reliable method involves the catalytic hydrogenation of the corresponding nitro compound, 5-ethoxy-2-nitrobenzoic acid. This transformation is a standard and high-yielding reaction in organic synthesis.[8][9][10]

Step 1: Synthesis of 5-Ethoxy-2-nitrobenzoic Acid

While 5-ethoxy-2-nitrobenzoic acid can be commercially sourced, its synthesis from the more readily available 5-hydroxy-2-nitrobenzoic acid is a straightforward etherification.

Reaction Scheme:

G 5-Hydroxy-2-nitrobenzoic Acid 5-Hydroxy-2-nitrobenzoic Acid 5-Ethoxy-2-nitrobenzoic Acid 5-Ethoxy-2-nitrobenzoic Acid 5-Hydroxy-2-nitrobenzoic Acid->5-Ethoxy-2-nitrobenzoic Acid  Ethyl Iodide, K2CO3  DMF, Heat

Figure 2: Etherification to form 5-ethoxy-2-nitrobenzoic acid.
Step 2: Reduction of 5-Ethoxy-2-nitrobenzoic Acid

The reduction of the nitro group to an amine is a crucial step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[9][10]

Reaction Scheme:

G 5-Ethoxy-2-nitrobenzoic Acid 5-Ethoxy-2-nitrobenzoic Acid 2-Amino-5-ethoxybenzoic Acid 2-Amino-5-ethoxybenzoic Acid 5-Ethoxy-2-nitrobenzoic Acid->2-Amino-5-ethoxybenzoic Acid  H2, Pd/C  Ethanol

Figure 3: Catalytic hydrogenation to the key intermediate.
Detailed Experimental Protocol: Synthesis of 2-Amino-5-ethoxybenzoic Acid

Materials:

  • 5-Ethoxy-2-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol, absolute

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve 5-ethoxy-2-nitrobenzoic acid (1 equivalent) in absolute ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield 2-amino-5-ethoxybenzoic acid as a solid. The product can be used in the next step without further purification if deemed sufficiently pure by TLC and/or ¹H NMR.

PART 2: Synthesis of 6-Ethoxyquinazolin-4(3H)-one

The final step in the synthesis is the construction of the quinazolinone ring system. The Niementowski reaction provides a direct and efficient method for this cyclization by heating the anthranilic acid derivative with an excess of formamide.[5][6][7]

Reaction Scheme:

G 2-Amino-5-ethoxybenzoic Acid 2-Amino-5-ethoxybenzoic Acid 6-Ethoxyquinazolin-4(3H)-one 6-Ethoxyquinazolin-4(3H)-one 2-Amino-5-ethoxybenzoic Acid->6-Ethoxyquinazolin-4(3H)-one  Formamide  Heat

Figure 4: Niementowski cyclization to the final product.
Detailed Experimental Protocol: Niementowski Synthesis of 6-Ethoxyquinazolin-4(3H)-one

Materials:

  • 2-Amino-5-ethoxybenzoic acid

  • Formamide

  • Deionized water

  • Ethanol or Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-ethoxybenzoic acid (1 equivalent) and an excess of formamide (typically 4-5 equivalents).

  • Heat the reaction mixture to 130-150 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into cold deionized water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold deionized water to remove any residual formamide.

  • Dry the crude product.

  • For further purification, recrystallize the solid from a suitable solvent such as ethanol or methanol.

Product Characterization and Validation

The successful synthesis of 6-ethoxyquinazolin-4(3H)-one should be confirmed by standard analytical techniques.

Technique Expected Observations
Melting Point A sharp melting point is indicative of a pure compound.
¹H NMR The spectrum should show characteristic signals for the aromatic protons of the quinazolinone core, the ethoxy group (a triplet and a quartet), and the N-H and C-H protons of the pyrimidine ring.
¹³C NMR The spectrum will display the expected number of carbon signals corresponding to the quinazolinone structure, including the carbonyl carbon at a downfield chemical shift.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 6-ethoxyquinazolin-4(3H)-one (C₁₀H₁₀N₂O₂).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H and C=O stretching vibrations are expected.

Conclusion

This technical guide has outlined a robust and reliable two-stage synthetic route for the preparation of 6-ethoxyquinazolin-4(3H)-one. The strategy leverages the well-established catalytic hydrogenation for the synthesis of the key intermediate, 2-amino-5-ethoxybenzoic acid, followed by the efficient Niementowski reaction for the final cyclization. The detailed protocols and the underlying chemical principles discussed herein provide a solid foundation for researchers and drug development professionals to synthesize this and other related quinazolinone derivatives. The versatility of the quinazolinone scaffold continues to make it a fertile ground for the discovery of new therapeutic agents, and a thorough understanding of its synthesis is paramount for future innovations in this field.

References

  • Catalytic Hydrogenation of Nitroarenes into Different Products via... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Wang, P. F., Jensen, A. A., & Bunch, L. (2020). From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors. ACS chemical neuroscience, 11(24), 4362-4375.
  • Haque, R. A., Choo, S. Y., Abdullah, A., Iqbal, M. A., & Arshad, S. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PloS one, 16(9), e0256922.
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  • Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

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Sources

An In-depth Technical Guide to 6-ethoxyquinazolin-4(3H)-one: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-ethoxyquinazolin-4(3H)-one. While specific experimental data for this particular derivative is not extensively documented in publicly available literature, this guide extrapolates from established knowledge of the quinazolin-4(3H)-one scaffold and related derivatives to provide a robust theoretical and practical framework for researchers. The document covers probable synthetic routes, predicted physicochemical properties, expected spectral characteristics, and explores the potential of this compound in the context of medicinal chemistry and drug discovery, given the well-established biological significance of the quinazolinone core.

Introduction: The Quinazolin-4(3H)-one Scaffold

The quinazolin-4(3H)-one ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The versatility of the quinazolinone core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. The ethoxy group at the 6-position of the quinazolinone ring is expected to influence the molecule's lipophilicity and metabolic stability, potentially offering advantages in drug design and development.

Synthesis of 6-ethoxyquinazolin-4(3H)-one

The most probable and widely employed method for the synthesis of 6-substituted quinazolin-4(3H)-ones involves the cyclization of the corresponding substituted anthranilic acid with a suitable one-carbon synthon, most commonly formamide.[2]

Proposed Synthetic Pathway

The synthesis of 6-ethoxyquinazolin-4(3H)-one would logically proceed from 2-amino-5-ethoxybenzoic acid. The reaction involves heating the anthranilic acid derivative with an excess of formamide. Formamide serves as both the reagent, providing the C2 carbon of the quinazolinone ring, and as a high-boiling solvent.

Synthesis_of_6-ethoxyquinazolin-4(3H)-one cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-amino-5-ethoxybenzoic_acid 2-Amino-5-ethoxybenzoic Acid Reaction 2-amino-5-ethoxybenzoic_acid->Reaction Formamide Formamide (excess) Formamide->Reaction Heat Heat (e.g., 130-180 °C) Heat->Reaction 6-ethoxyquinazolin-4(3H)-one 6-ethoxyquinazolin-4(3H)-one Reaction->6-ethoxyquinazolin-4(3H)-one Cyclization caption Fig. 1: Proposed synthesis of 6-ethoxyquinazolin-4(3H)-one.

Caption: Fig. 1: Proposed synthesis of 6-ethoxyquinazolin-4(3H)-one.

Detailed Experimental Protocol (Hypothetical)
  • Materials:

    • 2-amino-5-ethoxybenzoic acid

    • Formamide

    • Water

    • Ethanol (for recrystallization, optional)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-ethoxybenzoic acid (1 equivalent) and an excess of formamide (e.g., 4-5 equivalents).

    • Heat the reaction mixture to a temperature between 130 °C and 180 °C. The optimal temperature may require empirical determination.

    • Maintain heating for several hours (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture.

    • Pour the cooled mixture into cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with water to remove residual formamide.

    • Dry the crude product.

    • If necessary, purify the product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Physicochemical Properties (Predicted)

While specific experimental data for 6-ethoxyquinazolin-4(3H)-one is scarce, we can predict its general properties based on the parent quinazolinone scaffold and the influence of the ethoxy substituent.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance Likely a white to off-white crystalline solid
Melting Point Expected to be a relatively high melting solid, typical for quinazolinones. For comparison, the melting point of the parent 4(3H)-Quinazolinone is 216-217 °C.
Solubility Likely to have low solubility in water and higher solubility in organic solvents such as DMSO, DMF, and alcohols. The ethoxy group may slightly increase its solubility in less polar organic solvents compared to the unsubstituted parent compound.
Tautomerism Quinazolin-4(3H)-ones can exist in keto (amide) and enol (iminol) tautomeric forms. The keto form is generally the predominant tautomer in the solid state and in most solvents.[3]

Spectral Characterization (Expected)

The structure of 6-ethoxyquinazolin-4(3H)-one can be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy
  • Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinazolinone ring system. The substitution pattern will influence the splitting patterns and chemical shifts.

  • N-H Proton: A broad singlet in the downfield region (δ 10-12 ppm), characteristic of the amide proton.

  • Ethoxy Group Protons: A triplet (for the -CH₃) and a quartet (for the -OCH₂-) in the upfield region, characteristic of an ethyl group.

  • C2-H Proton: A singlet around δ 8.0-8.5 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the downfield region (δ ~160-170 ppm) corresponding to the C4 carbonyl carbon.

  • Aromatic Carbons: A series of signals in the aromatic region (δ ~115-150 ppm).

  • Ethoxy Group Carbons: Signals corresponding to the methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethoxy group.

Infrared (IR) Spectroscopy
  • N-H Stretch: A stretching vibration in the region of 3200-3400 cm⁻¹.

  • C=O Stretch: A strong absorption band around 1670-1690 cm⁻¹, characteristic of the amide carbonyl group.

  • C=N Stretch: A stretching vibration around 1600-1620 cm⁻¹.

  • C-O Stretch: An absorption band corresponding to the ether linkage of the ethoxy group.

Mass Spectrometry
  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.20 g/mol ).

Chemical Reactivity

The quinazolin-4(3H)-one scaffold offers several sites for further chemical modification, allowing for the generation of diverse derivatives.

Reactivity_of_6-ethoxyquinazolin-4(3H)-one cluster_reactions Potential Reactions Quinazolinone_Core 6-ethoxyquinazolin-4(3H)-one N3_Alkylation N3-Alkylation/Arylation Quinazolinone_Core->N3_Alkylation Reaction at N3 C2_Substitution C2-Substitution Quinazolinone_Core->C2_Substitution Reaction at C2 Aromatic_Substitution Electrophilic Aromatic Substitution Quinazolinone_Core->Aromatic_Substitution Reaction on Benzene Ring caption Fig. 2: Potential sites for chemical modification.

Caption: Fig. 2: Potential sites for chemical modification.

  • N-Alkylation/Arylation: The nitrogen at the 3-position (N3) can be alkylated or arylated to introduce various substituents.

  • Substitution at C2: The hydrogen at the 2-position can be substituted, often after an initial activation step, to introduce a range of functional groups.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, although the existing substituents will direct the position of the incoming electrophile.

Potential Applications in Drug Discovery

The quinazolin-4(3H)-one scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Numerous derivatives have been developed as inhibitors of key signaling proteins.

Kinase Inhibition

Many quinazolinone derivatives are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1] The 6-ethoxy substituent could potentially enhance the binding affinity and selectivity of the molecule for specific kinase targets.

Anticancer Activity

Derivatives of quinazolin-4(3H)-one have demonstrated significant cytotoxic activity against a range of cancer cell lines.[1] The introduction of an ethoxy group at the 6-position may modulate the compound's anticancer properties and its pharmacokinetic profile.

Conclusion

6-ethoxyquinazolin-4(3H)-one represents a promising, yet underexplored, derivative of the pharmacologically significant quinazolin-4(3H)-one scaffold. Based on established synthetic methodologies and the known properties of related compounds, this guide provides a foundational understanding for researchers interested in its synthesis and characterization. Further experimental investigation is warranted to fully elucidate its chemical properties and to explore its potential as a lead compound in drug discovery programs.

References

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  • Al-Obaidi, A., & Al-Shammari, A. M. (2020). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. Molecules, 25(21), 5057. [Link]

Sources

The Biological Versatility of 6-Ethoxyquinazolin-4(3H)-one: A Technical Primer for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core is a recurring motif in a multitude of biologically active molecules, both from natural and synthetic origins.[1] This heterocyclic system, composed of a fused benzene and pyrimidine ring, has garnered significant attention from the scientific community for its broad spectrum of pharmacological activities.[2] The versatility of the quinazolinone scaffold allows for substitutions at various positions, leading to a diverse array of compounds with activities ranging from anticancer and antimicrobial to anti-inflammatory and anticonvulsant.[3][4][5] Several quinazolinone-based drugs have successfully transitioned into clinical use, underscoring the therapeutic potential embedded within this chemical framework. This guide focuses on a specific derivative, 6-ethoxyquinazolin-4(3H)-one, and explores its potential biological activities based on the established structure-activity relationships of its chemical congeners.

The Quinazolinone Core: A Landscape of Biological Activity

The therapeutic promise of quinazolinone derivatives is intrinsically linked to the diverse functionalities that can be introduced onto the core structure. Substitutions at the 2, 3, and 6-positions have been extensively explored, revealing that even minor chemical modifications can significantly impact biological efficacy and target specificity. The existing body of research on 6-substituted quinazolin-4(3H)-ones provides a valuable foundation for predicting the biological profile of the 6-ethoxy derivative.

Anticancer Potential: A Primary Focus

A significant portion of research into quinazolinone derivatives has been dedicated to their potential as anticancer agents.[4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

One of the most well-documented mechanisms is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] Overexpression of these kinases is a hallmark of many cancers, and their inhibition can disrupt downstream signaling pathways crucial for tumor growth and angiogenesis. Several novel quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory effects against these kinases, with some exhibiting IC50 values in the nanomolar range.[3]

Another promising avenue is the inhibition of Histone Deacetylases (HDACs), particularly HDAC6.[8][9] HDAC inhibitors have emerged as a promising class of anticancer drugs, and a series of novel quinazoline-4-(3H)-one derivatives have been designed and synthesized as selective HDAC6 inhibitors, demonstrating potent antiproliferative activity in various tumor cell lines.[8][9]

Antimicrobial Activity: A Continuing Quest for Novel Agents

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Quinazolin-4(3H)-one derivatives have shown promise in this area, with studies demonstrating their activity against a range of pathogenic bacteria and fungi.[2][5] For instance, certain 6-substituted 3(H)-quinazolin-4-ones have exhibited remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.[5] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[2]

Synthesis of 6-Ethoxyquinazolin-4(3H)-one: A Proposed Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_product Product A 2-Amino-5-ethoxybenzoic acid C 6-Ethoxyquinazolin-4(3H)-one A:e->C:w Reflux B Formamide B:e->C:w

Caption: Proposed synthesis of 6-ethoxyquinazolin-4(3H)-one.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on common methods for quinazolinone synthesis and should be optimized for the specific synthesis of 6-ethoxyquinazolin-4(3H)-one.

Materials:

  • 2-Amino-5-ethoxybenzoic acid

  • Formamide

  • Reflux apparatus

  • Crystallization solvents (e.g., ethanol, water)

Procedure:

  • A mixture of 2-amino-5-ethoxybenzoic acid (1 equivalent) and formamide (excess, e.g., 5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux (typically 150-180 °C) for a specified period (e.g., 4-8 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and excess formamide is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-ethoxyquinazolin-4(3H)-one.

  • The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Predicted Biological Activity of 6-Ethoxyquinazolin-4(3H)-one: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct experimental data, the biological activity of 6-ethoxyquinazolin-4(3H)-one can be inferred by analyzing the structure-activity relationships of other 6-substituted quinazolinones. The ethoxy group at the 6-position is an electron-donating group, which can influence the electronic properties of the quinazolinone ring system and its interaction with biological targets.

Inferred Anticancer Activity

Studies on various 6-substituted quinazolinones have shown that both electron-donating and electron-withdrawing groups can contribute to anticancer activity, with the overall effect being target-dependent. For instance, a study on 2,3-diphenyl-quinazolin-4(3H)-ones as positive allosteric modulators of GABAA receptors found that a 6-methoxy group (another electron-donating group) resulted in only a slight reduction in potency compared to the unsubstituted analog.[10][11] In contrast, for antibacterial activity against S. aureus, electron-donating groups like methyl and ethyl at what was designated as 'ring 1' (the phenyl ring at the 2-position, not the quinazolinone core itself) were well-tolerated.[12]

Given that many quinazolinone-based anticancer agents target enzyme active sites, the electronic nature of the 6-substituent can influence binding affinity. It is plausible that the 6-ethoxy group could enhance binding to certain targets through favorable electronic interactions or by influencing the overall conformation of the molecule. Therefore, 6-ethoxyquinazolin-4(3H)-one is a candidate for screening against various cancer cell lines and specific molecular targets like EGFR, VEGFR-2, and HDAC6.

Potential Antimicrobial Properties

The antimicrobial activity of quinazolinones is also influenced by the nature of the substituent at the 6-position. For example, 6-nitro-3(H)-quinazolin-4-one has demonstrated notable antibacterial activity.[5] While the nitro group is strongly electron-withdrawing, the effect of an electron-donating ethoxy group would need to be experimentally determined. It is conceivable that the 6-ethoxy derivative could possess activity against various bacterial and fungal strains.

Proposed Mechanistic Pathways and Experimental Validation

Based on the activities of related compounds, a primary hypothesis is that 6-ethoxyquinazolin-4(3H)-one may exert its biological effects through the inhibition of key signaling pathways.

Signaling_Pathway Ligand Growth Factor (e.g., EGF) Receptor Tyrosine Kinase Receptor (e.g., EGFR) Ligand->Receptor Binds Substrate Downstream Signaling Proteins Receptor->Substrate Activates Response Cell Proliferation, Survival, Angiogenesis Substrate->Response Leads to Inhibitor 6-Ethoxyquinazolin-4(3H)-one Inhibitor->Receptor Inhibits

Caption: Proposed inhibition of a tyrosine kinase signaling pathway.

In Vitro Assay Workflow

To validate the predicted biological activities, a systematic experimental approach is necessary.

Experimental_Workflow Start Synthesize and Purify 6-Ethoxyquinazolin-4(3H)-one Cytotoxicity Screen for Cytotoxicity (e.g., MTT Assay) against a panel of cancer cell lines Start->Cytotoxicity Antimicrobial Screen for Antimicrobial Activity (e.g., MIC Assay) against pathogenic bacteria and fungi Start->Antimicrobial Enzyme_Inhibition Enzymatic Assays (e.g., Kinase Inhibition, HDAC Inhibition) Cytotoxicity->Enzyme_Inhibition If active Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Antimicrobial->Mechanism If active Enzyme_Inhibition->Mechanism End Lead Optimization Mechanism->End

Caption: A workflow for the biological evaluation of 6-ethoxyquinazolin-4(3H)-one.

Detailed Protocols:

  • MTT Assay for Cytotoxicity:

    • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 6-ethoxyquinazolin-4(3H)-one for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare serial dilutions of 6-ethoxyquinazolin-4(3H)-one in a suitable broth medium in 96-well plates.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions for the specific microorganism.

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data from Related 6-Substituted Quinazolinones

While no specific data exists for 6-ethoxyquinazolin-4(3H)-one, the following table summarizes the activity of other 6-substituted analogs to provide a comparative context.

CompoundBiological ActivityTarget/AssayPotency (IC50/MIC)
6-Nitro-3(H)-quinazolin-4-oneAntibacterialB. subtilis, S. aureus, E. coliActive (qualitative)[5]
6-Iodo-quinazolin-4-one derivativesAnticancerMCF-7, HeLa, HepG2, HCT-8 cell linesVaries by derivative[13]
6-Chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone derivativeAnticancerL1210 and K562 leukemia cell linesIC50 = 5.8 µM[14]

Conclusion and Future Directions

The quinazolin-4(3H)-one scaffold remains a fertile ground for the discovery of novel therapeutic agents. While direct experimental evidence for the biological activity of 6-ethoxyquinazolin-4(3H)-one is currently lacking, a comprehensive analysis of the structure-activity relationships of its analogs suggests that it is a promising candidate for further investigation. Its potential as an anticancer and antimicrobial agent warrants a systematic evaluation through the experimental workflows outlined in this guide. Future research should focus on the synthesis and biological screening of 6-ethoxyquinazolin-4(3H)-one to elucidate its specific activities and mechanisms of action, thereby contributing to the ever-expanding landscape of quinazolinone-based therapeutics.

References

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The Strategic Significance of the 6-Ethoxy Substituent in Quinazolin-4(3H)-one Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the synthesis, biological significance, and therapeutic potential of 6-ethoxyquinazolin-4(3H)-one derivatives and their analogs. As a senior application scientist, the following content is structured to provide not just procedural steps, but a deeper understanding of the rationale behind the design and evaluation of these promising compounds.

Introduction: The Quinazolinone Core and the Influence of the 6-Ethoxy Group

The quinazolin-4(3H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure, composed of fused benzene and pyrimidine rings, provides a versatile framework for interacting with various biological targets. The diverse pharmacological activities of quinazolinone derivatives include anticancer, anticonvulsant, anti-inflammatory, antibacterial, and antiviral properties.[2][3]

The substitution pattern on the quinazolinone ring system is critical in determining the specific biological activity and potency of the resulting derivatives.[4] The 6-position, in particular, has been a focal point for medicinal chemists. Strategic modifications at this position can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a 6-ethoxy group (-OCH2CH3) is a key design element. This small, lipophilic yet polar group can influence the compound's solubility, membrane permeability, and metabolic stability. Furthermore, the ethoxy group can act as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins.

This guide will delve into the synthetic strategies to access 6-ethoxyquinazolin-4(3H)-one derivatives, their characterization, and the current understanding of their biological activities and mechanisms of action.

Synthetic Strategies and Methodologies

The synthesis of 6-ethoxyquinazolin-4(3H)-one derivatives generally follows established routes for quinazolinone synthesis, with the key difference being the selection of a correspondingly substituted starting material. The most common and versatile approach begins with a substituted anthranilic acid.

The Niementowski Reaction and its Modifications

The classical Niementowski reaction, involving the condensation of an anthranilic acid with a formamide, provides a straightforward route to the quinazolinone core.[5] For the synthesis of 6-ethoxyquinazolin-4(3H)-one, the logical starting material is 5-ethoxy-2-aminobenzoic acid.

Rationale: The choice of 5-ethoxy-2-aminobenzoic acid is crucial as the ethoxy group is positioned to become the 6-ethoxy substituent in the final quinazolinone ring system. The reaction with formamide provides the C2 carbon and the N3 nitrogen of the pyrimidine ring.

Experimental Protocol: Synthesis of 6-Ethoxyquinazolin-4(3H)-one

A detailed, step-by-step methodology for a representative synthesis is provided below.

G A 5-Ethoxy-2-aminobenzoic Acid + Formamide B Heating (e.g., 120-180 °C) A->B Reaction Mixture C Cyclocondensation B->C Thermal Energy D 6-Ethoxyquinazolin-4(3H)-one C->D Product Formation

Caption: General workflow for the synthesis of 6-ethoxyquinazolin-4(3H)-one.

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 5-ethoxy-2-aminobenzoic acid (1 equivalent) and an excess of formamide (e.g., 5-10 equivalents).

  • Reaction: Heat the mixture to a temperature between 120-180 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically several hours), cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Alternative Synthetic Routes

While the Niementowski reaction is common, other methods can be employed, particularly for the synthesis of more complex analogs. For instance, a multi-step synthesis starting from a substituted isatin can be utilized.[3] Another approach involves the reaction of 2-aminobenzonitriles with formic acid, known as the Radziszweski reaction.[6]

Characterization of 6-Ethoxyquinazolin-4(3H)-one Derivatives

The unambiguous identification and characterization of synthesized compounds are paramount for ensuring scientific integrity. A combination of spectroscopic techniques is employed for this purpose.

Technique Expected Observations for 6-Ethoxyquinazolin-4(3H)-one Rationale
1H NMR Signals corresponding to the ethoxy group (a triplet and a quartet), aromatic protons on the quinazolinone core, and the N-H proton (if not substituted at N3). Chemical shifts will be influenced by other substituents.Provides information on the number and connectivity of protons in the molecule.
13C NMR Resonances for the ethoxy carbons, aromatic carbons, and the carbonyl carbon (C4).Determines the carbon framework of the molecule.
FT-IR Characteristic absorption bands for the N-H stretch (around 3200-3400 cm-1), C=O stretch (around 1650-1690 cm-1), and C-O-C stretch of the ethoxy group.Identifies the presence of key functional groups.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the target compound.Confirms the molecular weight and provides information on fragmentation patterns.

Biological Activities and Therapeutic Potential

The quinazolinone scaffold is a versatile pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities.[7] The introduction of a 6-ethoxy group can modulate these activities, often enhancing potency and improving pharmacokinetic profiles.

Anticancer Activity

Many quinazolinone derivatives exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[8]

Kinase Inhibition: A significant number of quinazolinone-based anticancer agents function as kinase inhibitors.[9] They often target the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[10][11] The 6-ethoxy group can contribute to the binding affinity and selectivity of these inhibitors.

G cluster_0 Cancer Cell EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Proliferation/ Survival Akt->Proliferation Inhibitor 6-Ethoxyquinazolin-4(3H)-one Derivative Inhibitor->EGFR

Caption: Potential mechanism of action of 6-ethoxyquinazolin-4(3H)-one derivatives as EGFR inhibitors.

Quantitative Data on Related Analogs:

While specific IC50 values for 6-ethoxy derivatives are not extensively reported in the initial search, data for other 6-substituted analogs highlight the importance of this position. For instance, certain 6-nitro and 6-amino quinazolinone derivatives have shown significant EGFR inhibitory activity.[12]

Compound Type Target Reported Activity (IC50) Reference
6-Nitro-4-substituted quinazolinesEGFRPotent inhibition[12]
6-(pyridin-3-yl) quinazolin-4(3H)-one derivativesPI3K/Akt pathwayInduce apoptosis in cancer cells[13]
2,3-disubstituted quinazolin-4(3H)-one derivativesVEGFR-2Potent inhibition[7]

This data suggests that the 6-position is amenable to substitution for potent kinase inhibition, and the ethoxy group, with its favorable physicochemical properties, is a promising candidate for inclusion in novel kinase inhibitors.

Antimicrobial Activity

Quinazolinone derivatives have also demonstrated significant potential as antimicrobial agents.[12] The 6-position has been shown to be important for antibacterial activity. For example, 6-nitro-3(H)-quinazolin-4-one has exhibited remarkable activity against various bacterial strains.[12] The introduction of a 6-ethoxy group could modulate the antibacterial spectrum and potency.

Structure-Activity Relationships (SAR)

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents.[14][15]

  • Position 6: As discussed, this position is critical for modulating activity. Electron-donating groups like ethoxy can influence the electron density of the aromatic ring, potentially affecting interactions with the target protein.

  • Position 2 and 3: Substitutions at these positions are also known to significantly impact biological activity.[4] For instance, bulky aromatic groups at the 2-position and various substituents at the 3-position have been shown to be crucial for anticancer and antimicrobial effects.

Future Directions and Conclusion

The 6-ethoxyquinazolin-4(3H)-one scaffold represents a promising area for further research and development. The ethoxy group offers a unique combination of properties that can be exploited to design novel therapeutic agents.

Key areas for future investigation include:

  • Systematic Synthesis and Screening: A focused library of 6-ethoxyquinazolin-4(3H)-one derivatives with diverse substitutions at the 2 and 3 positions should be synthesized and screened against a panel of relevant biological targets, including various kinases and microbial strains.

  • In-depth Mechanistic Studies: For active compounds, detailed mechanistic studies should be conducted to elucidate their precise mode of action.

  • Pharmacokinetic Profiling: The pharmacokinetic properties of promising lead compounds, including absorption, distribution, metabolism, and excretion (ADME), should be thoroughly evaluated.

References

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  • 6-Nitro-7-tosylquinazolin-4(3H)-one. (2020). MDPI. Retrieved January 27, 2026, from [Link]

  • What is the procedure for 4 synthesis of 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile and formic a? (2014). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors. (2020). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. (2021). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Spectroscopic Investigations and DFT Calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. (2011). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). MDPI. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dovepress. Retrieved January 27, 2026, from [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (2022). MDPI. Retrieved January 27, 2026, from [Link]

  • Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. (2017). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]

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  • 6-Nitro-7-tosylquinazolin-4(3H)-one. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]

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Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 6-Ethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the probable mechanism of action of 6-ethoxyquinazolin-4(3H)-one, a member of the quinazolinone family of heterocyclic compounds. The quinazolin-4(3H)-one scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile pharmacological activities. While specific, publicly available research on the singular 6-ethoxy derivative is limited, this document synthesizes the extensive knowledge of the broader quinazolinone class to project a highly probable mechanistic profile. By examining the well-established roles of structurally related compounds, particularly as kinase inhibitors, we can construct a robust and actionable understanding of 6-ethoxyquinazolin-4(3H)-one's therapeutic potential. A recently published patent application further strengthens the hypothesis that this compound class targets type I receptor tyrosine kinases, specifically HER2, with the potential for enhanced brain penetration[1].

The Quinazolinone Core: A Privileged Scaffold in Kinase Inhibition

The primary and most extensively documented mechanism of action for the quinazolin-4(3H)-one scaffold is the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Quinazolinone derivatives have been successfully developed as ATP-competitive inhibitors of several key kinases, including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR).

The fundamental principle behind this inhibition lies in the structural mimicry of the adenine region of ATP. The quinazolinone core acts as a scaffold that can be functionalized at various positions to achieve high affinity and selectivity for the ATP-binding pocket of a target kinase. The 6-position, where the ethoxy group resides in our compound of interest, is a critical site for modification that can influence potency, selectivity, and pharmacokinetic properties.

Inhibition of the ErbB Family of Tyrosine Kinases

The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1) and HER2 (ErbB2), are key drivers of cell proliferation, survival, and differentiation. Their overactivity is a common feature in many cancers. Quinazolinone-based inhibitors are designed to block the intracellular kinase domain of these receptors, thereby preventing the downstream signaling cascades that promote tumor growth.

A patent for novel quinazoline derivatives suggests their utility as inhibitors of type I receptor tyrosine kinases, with a particular emphasis on HER2[1]. This aligns with the known activity of many quinazolinone compounds and provides a strong indication of the likely target for 6-ethoxyquinazolin-4(3H)-one.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR/HER2 EGFR/HER2 Ligand->EGFR/HER2 Binds & Dimerizes P P EGFR/HER2->P Autophosphorylation 6-Ethoxyquinazolin-4(3H)-one 6-Ethoxyquinazolin-4(3H)-one 6-Ethoxyquinazolin-4(3H)-one->EGFR/HER2 Inhibits ATP Binding ATP ATP ATP->EGFR/HER2 Phosphate Donor Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) P->Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Activates Gene Transcription\n(Proliferation, Survival) Gene Transcription (Proliferation, Survival) Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK, PI3K-AKT)->Gene Transcription\n(Proliferation, Survival) Regulates

Caption: EGFR/HER2 signaling pathway and the inhibitory action of 6-ethoxyquinazolin-4(3H)-one.

Experimental Workflows for Mechanistic Elucidation

To definitively determine the mechanism of action of 6-ethoxyquinazolin-4(3H)-one, a series of in vitro and cell-based assays would be employed. The following protocols represent standard methodologies in the field for characterizing a potential kinase inhibitor.

Experimental_Workflow Compound Synthesis\n(6-Ethoxyquinazolin-4(3H)-one) Compound Synthesis (6-Ethoxyquinazolin-4(3H)-one) In Vitro Kinase Assay\n(e.g., TR-FRET, AlphaLISA) In Vitro Kinase Assay (e.g., TR-FRET, AlphaLISA) Compound Synthesis\n(6-Ethoxyquinazolin-4(3H)-one)->In Vitro Kinase Assay\n(e.g., TR-FRET, AlphaLISA) Determine IC50\n(Potency & Selectivity) Determine IC50 (Potency & Selectivity) In Vitro Kinase Assay\n(e.g., TR-FRET, AlphaLISA)->Determine IC50\n(Potency & Selectivity) Cell-Based Assays Cell-Based Assays Determine IC50\n(Potency & Selectivity)->Cell-Based Assays Cell Viability Assay\n(e.g., MTS, CellTiter-Glo) Cell Viability Assay (e.g., MTS, CellTiter-Glo) Cell-Based Assays->Cell Viability Assay\n(e.g., MTS, CellTiter-Glo) Western Blot Analysis Western Blot Analysis Cell Viability Assay\n(e.g., MTS, CellTiter-Glo)->Western Blot Analysis Confirm Target Engagement\n(e.g., p-EGFR, p-HER2) Confirm Target Engagement (e.g., p-EGFR, p-HER2) Western Blot Analysis->Confirm Target Engagement\n(e.g., p-EGFR, p-HER2) Further In Vivo Studies Further In Vivo Studies Confirm Target Engagement\n(e.g., p-EGFR, p-HER2)->Further In Vivo Studies

Caption: Experimental workflow for characterizing the mechanism of action.

In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-ethoxyquinazolin-4(3H)-one against a panel of purified kinases (e.g., EGFR, HER2, VEGFR2).

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of 6-ethoxyquinazolin-4(3H)-one in DMSO.

    • Prepare assay buffer containing the purified kinase, a biotinylated substrate peptide, and ATP.

    • Prepare a detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).

  • Assay Procedure:

    • Add the compound dilutions to a 384-well assay plate.

    • Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding the detection solution.

    • Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (MTS Assay)

Objective: To assess the anti-proliferative effect of 6-ethoxyquinazolin-4(3H)-one on cancer cell lines with known kinase dependencies (e.g., BT-474 for HER2, A549 for EGFR).

Methodology:

  • Cell Culture:

    • Culture the selected cancer cell lines in their recommended growth medium.

  • Cell Plating:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 6-ethoxyquinazolin-4(3H)-one for 72 hours.

  • MTS Assay:

    • Add MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control (DMSO).

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

The Influence of the 6-Ethoxy Group: A Structural Perspective

The substitution pattern on the quinazolinone ring is paramount for its biological activity. The 6-position, in particular, often interacts with the solvent-exposed region of the kinase ATP-binding site. An ethoxy group at this position can have several effects:

  • Potency and Selectivity: The size and electronics of the ethoxy group can influence the binding affinity and selectivity for different kinases.

  • Pharmacokinetic Properties: The ethoxy group can impact the compound's solubility, lipophilicity, and metabolic stability, which are crucial for its drug-like properties. The aforementioned patent's focus on brain penetration for HER2-positive brain metastases suggests that the modifications on the quinazoline scaffold, potentially including the 6-ethoxy group, are designed to optimize these properties for central nervous system exposure[1].

Quantitative Insights: A Comparative Overview

While specific IC50 values for 6-ethoxyquinazolin-4(3H)-one are not publicly available, the following table presents representative data for other 6-substituted quinazolinone derivatives to illustrate the expected potency range.

Compound ClassTarget KinaseRepresentative IC50 (nM)
6-Substituted QuinazolinonesEGFR10 - 100
6-Substituted QuinazolinonesHER220 - 200
6-Substituted QuinazolinonesVEGFR250 - 500
This table is for illustrative purposes and does not represent actual data for 6-ethoxyquinazolin-4(3H)-one.

Concluding Remarks

The mechanism of action of 6-ethoxyquinazolin-4(3H)-one, while not yet explicitly detailed in peer-reviewed literature, can be confidently predicted based on the extensive research into the quinazolin-4(3H)-one scaffold. The primary mode of action is almost certainly the inhibition of protein kinases, with a strong likelihood of targeting the ErbB family, particularly HER2. This hypothesis is substantiated by a patent application disclosing novel quinazoline derivatives as brain-penetrant HER2 inhibitors[1].

The 6-ethoxy substitution is anticipated to play a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic profile. Definitive confirmation of this mechanism and a comprehensive understanding of its therapeutic potential await further dedicated experimental investigation. The protocols and conceptual frameworks presented in this guide offer a clear roadmap for such future research, paving the way for the potential development of 6-ethoxyquinazolin-4(3H)-one as a novel therapeutic agent.

References

  • Source: Google Patents (WO2020057511A1)

Sources

Advanced Technical Guide: Quinazolin-4(3H)-one Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazolin-4(3H)-one moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its structural rigidity, combined with defined vectors for chemical modification at the N3, C2, and C6/C7 positions, makes it an ideal template for designing inhibitors of kinases (EGFR, VEGFR), dihydrofolate reductase (DHFR), and DNA gyrase.

This guide provides a rigorous technical analysis of the quinazolin-4(3H)-one scaffold, focusing on green synthetic methodologies , structure-activity relationships (SAR) for EGFR inhibition, and validated bioassay protocols .[1][2] It is designed for researchers requiring actionable, reproducible data for their own drug discovery pipelines.

Synthetic Architectures: The "Green" Oxidative Approach

Historically, quinazolinones were synthesized via the Niementowski condensation, which often requires high temperatures and harsh conditions. Modern drug discovery demands sustainable, atom-economic pathways.[1][2] We focus here on a metal-free oxidative cyclization strategy that utilizes readily available styrenes and 2-aminobenzamides.[1][2]

Reaction Mechanism

This protocol leverages the in situ oxidative cleavage of the styrene olefin bond to generate a benzaldehyde intermediate, which then undergoes condensation with 2-aminobenzamide. The reaction is driven by a radical mechanism mediated by Di-tert-butyl peroxide (DTBP) and p-Toluenesulfonic acid (p-TsOH).[1][2]

Key Advantages:

  • Metal-Free: Eliminates trace heavy metal contamination in final pharmaceutical ingredients (APIs).[1][2]

  • Substrate Scope: Tolerates electron-withdrawing groups (F, Cl, CF3) on the styrene ring, essential for medicinal chemistry.

Visualization: Synthesis Logic Flow

SynthesisWorkflow cluster_inputs Reagents cluster_process Reaction Conditions cluster_output Product Amide 2-Aminobenzamide Cyclization Condensation & Cyclization Amide->Cyclization Styrene Substituted Styrene Cleavage Oxidative Cleavage (120°C, DMSO) Styrene->Cleavage DTBP Oxidant DTBP (Oxidant) Oxidant->Cleavage Acid p-TsOH (Additive) Acid->Cyclization Aldehyde Benzaldehyde Intermediate (In Situ) Cleavage->Aldehyde Aldehyde->Cyclization + p-TsOH Final 2-Arylquinazolin-4(3H)-one Cyclization->Final - H2O

Caption: Logic flow for the metal-free oxidative synthesis of 2-arylquinazolin-4(3H)-ones from styrenes.

Detailed Experimental Protocol

Validation Source: Adapted from recent green chemistry protocols (e.g., MDPI, 2021).

Reagents:

  • 2-Aminobenzamide (1.0 mmol)[1][2]

  • Substituted Styrene (2.0 mmol)[1][2]

  • Di-tert-butyl peroxide (DTBP) (2.2 mmol)[1][2]

  • p-Toluenesulfonic acid (p-TsOH) (0.66 mmol)[1][2]

  • Solvent: DMSO (2.0 mL)

Procedure:

  • Setup: In a pressure tube equipped with a magnetic stir bar, combine 2-aminobenzamide, styrene, and DMSO.

  • Addition: Add p-TsOH followed by DTBP via syringe.[1][2] Seal the tube with a Teflon cap.

  • Reaction: Place the tube in an aluminum heating block at 120°C and stir for 16 hours .

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (45 mL) and wash with water (3x) to remove DMSO.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel column chromatography (Hexane:Ethyl Acetate 2:1).

Medicinal Chemistry: SAR & EGFR Targeting

The quinazolin-4(3H)-one scaffold is a bioisostere of the quinazoline core found in approved drugs like Gefitinib and Erlotinib.[1][2] The presence of the carbonyl at C4 and the NH at N3 introduces distinct hydrogen-bonding capabilities (Donor-Acceptor) compared to the aromatic quinazoline.

Structure-Activity Relationship (SAR) Matrix[1][2]
PositionModification StrategyImpact on Biological Activity
N3 (Lactam) Alkylation / ArylationSolubility & PK: N3-substitution often improves lipophilicity but may disrupt critical H-bond donor interactions with the kinase hinge region (e.g., Met793 in EGFR).[1][2]
C2 Aryl / Heteroaryl groupsSelectivity: A 2-chlorobenzylamino or 2-styryl group here is critical for fitting into the hydrophobic pocket adjacent to the ATP site.[1][2]
C6 / C7 Electron-Withdrawing (F, Cl)Potency: 6,8-Difluoro substitution significantly enhances cytotoxicity against cancer lines (MCF-7, A2780).[1][2]
C6 / C7 Solubilizing Tails (Morpholine)ADME: Ether-linked morpholine or piperidine chains at C6/C7 (mimicking Gefitinib) improve water solubility and oral bioavailability.[1][2]
Tautomerism Note

Researchers must account for the lactam-lactim tautomerism.[1][2] In polar solvents (DMSO, water) and crystal structures, the 4(3H)-one (lactam) form is predominant and stable. However, during O-alkylation reactions, the 4-hydroxy (lactim) tautomer can react, necessitating careful control of pH and solvent polarity.[1]

Mechanistic Pharmacology: EGFR Inhibition[3][4]

Quinazolin-4(3H)-ones function primarily as ATP-competitive Type I inhibitors .[1][2] They bind to the active conformation of the Epidermal Growth Factor Receptor (EGFR) kinase domain.

Mechanism of Action:

  • Binding: The scaffold occupies the ATP-binding cleft.[1][2]

  • Interaction: The N1 and O=C4 moieties form hydrogen bonds with the hinge region amino acids (Met793).

  • Blockade: This prevents ATP binding, inhibiting autophosphorylation of tyrosine residues (e.g., Y1068, Y1173).

  • Downstream Effect: Signal transduction via RAS-RAF-MEK-ERK and PI3K-AKT pathways is halted, leading to apoptosis in tumor cells.[1][2]

Visualization: EGFR Signaling Blockade[1][2]

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Phosphorylation Inhibitor Quinazolin-4(3H)-one (Inhibitor) Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Competes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation

Caption: Pathway map showing competitive inhibition of EGFR autophosphorylation by quinazolinone scaffolds.[1][2]

Experimental Validation: Kinase Assay Protocol

To validate the biological activity of synthesized derivatives, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay is the industry standard for high-throughput screening of small molecule inhibitors.[1][2]

Protocol: EGFR Kinase Inhibition (ADP-Glo™)

Objective:[1][2][3] Determine the IC50 of the synthesized quinazolinone derivative.[4]

Materials:

  • Recombinant EGFR enzyme (Human, cytoplasmic domain).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.[5]

  • Assay Buffer: 40mM Tris (pH 7.5), 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT.

  • Detection: ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).[1][2]

Workflow:

  • Compound Prep: Prepare serial dilutions of the quinazolinone inhibitor in 100% DMSO (ensure final DMSO < 1% in assay).

  • Enzyme Reaction (60 min):

    • Add 2 µL of EGFR enzyme (approx. 2-5 ng/well) to a 384-well white plate.

    • Add 1 µL of Inhibitor.[6][7] Incubate 10 min at RT.

    • Initiate reaction with 2 µL of ATP/Substrate mix (10 µM ATP final).

    • Incubate at Room Temperature for 60 minutes.

  • ADP Depletion (40 min):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP.[1][2]

    • Incubate 40 minutes at RT.

  • Detection (30 min):

    • Add 10 µL of Kinase Detection Reagent to convert generated ADP back to ATP -> Luciferase signal.[1][2]

    • Incubate 30 minutes.

  • Readout: Measure luminescence (RLU) on a plate reader (e.g., BMG LABTECH).

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.[1][2][7]

References

  • Synthesis Protocol (Green Chemistry)

    • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions.[1][2] MDPI, 2021.

    • [1][2]

  • EGFR Kinase Assay Methodology

    • ADP-Glo™ Kinase Assay Technical Manual.[1][2][6] Promega Corporation.[1][2][8]

  • Structure-Activity Relationships (SAR)

    • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.[1][2][9] Journal of Medicinal Chemistry, ACS Publications, 2016.

    • [1][2]

  • Mechanistic Insight

    • Mechanisms of action of EGFR inhibitors.[10][4][11] ResearchGate, 2021.

  • Compound Data (CHEMBL244347)

    • PubChem Compound Summary for CID 390747734.[1][2] National Library of Medicine (NIH).

    • [1][2]

Sources

Spectroscopic Profile of 6-Ethoxyquinazolin-4(3H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 6-ethoxyquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide presents a detailed, predicted spectroscopic profile based on established principles and data from structurally analogous compounds. We will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. Furthermore, this guide furnishes detailed, field-proven methodologies for the acquisition and analysis of such spectra, aiming to equip researchers, scientists, and drug development professionals with the necessary tools for the characterization of 6-ethoxyquinazolin-4(3H)-one and related novel chemical entities.

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The diverse pharmacological activities exhibited by quinazolinone derivatives underscore the importance of detailed structural elucidation for the rational design of new therapeutic agents.[2] 6-ethoxyquinazolin-4(3H)-one, a derivative with an ethoxy substitution on the carbocyclic ring, presents a unique electronic and steric profile that warrants a thorough spectroscopic investigation.

This guide is structured to provide a deep understanding of the spectroscopic signature of 6-ethoxyquinazolin-4(3H)-one. By dissecting the predicted data from key analytical techniques, we aim to offer a robust framework for its identification and characterization.

Molecular Structure and Predicted Spectroscopic Workflow

The molecular structure of 6-ethoxyquinazolin-4(3H)-one is foundational to interpreting its spectroscopic data. The workflow for its characterization follows a logical progression from determining the molecular mass and elemental composition to elucidating the carbon-hydrogen framework and identifying functional groups.

Spectroscopic_Workflow cluster_Structure Molecular Structure cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Mol_Structure 6-Ethoxyquinazolin-4(3H)-one MS Mass Spectrometry (MS) Mol_Structure->MS IR Infrared (IR) Spectroscopy Mol_Structure->IR NMR NMR Spectroscopy Mol_Structure->NMR Mol_Weight Molecular Weight & Formula MS->Mol_Weight Provides Func_Groups Functional Groups IR->Func_Groups Identifies CH_Framework Carbon-Hydrogen Framework NMR->CH_Framework Elucidates

Caption: Workflow for the spectroscopic characterization of 6-ethoxyquinazolin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 6-ethoxyquinazolin-4(3H)-one, both ¹H and ¹³C NMR will provide a detailed map of the hydrogen and carbon atoms, respectively. The predicted spectra are based on the analysis of related quinazolinone structures and the known effects of an ethoxy substituent on a benzene ring.[3][4]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinazolinone core and the aliphatic protons of the ethoxy group. The chemical shifts are influenced by the electron-donating nature of the ethoxy group and the electron-withdrawing character of the lactam ring.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
~12.2br s1HN-H (3-position)
~8.1s1HH-2
~7.8d1HH-5
~7.5dd1HH-7
~7.2d1HH-8
~4.1q2H-OCH₂CH₃
~1.4t3H-OCH₂CH₃

Note: Predicted chemical shifts are in ppm relative to a TMS standard and are subject to solvent effects. The spectrum is predicted for a DMSO-d₆ solution.

Predicted ¹³C NMR Data

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are predicted based on the hybridisation state and the electronic environment of each carbon atom.

Predicted Chemical Shift (δ) ppm Assignment
~165C-4 (C=O)
~158C-6
~148C-8a
~145C-2
~127C-5
~125C-7
~122C-4a
~108C-8
~64-OCH₂CH₃
~15-OCH₂CH₃

Note: Predicted chemical shifts are in ppm relative to a TMS standard and are subject to solvent effects. The spectrum is predicted for a DMSO-d₆ solution.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 6-ethoxyquinazolin-4(3H)-one in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: The spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum Data

For 6-ethoxyquinazolin-4(3H)-one (C₁₀H₁₀N₂O₂), the expected molecular weight is approximately 190.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 190.

Predicted Fragmentation Pattern:

  • [M]⁺• (m/z 190): The molecular ion.

  • [M - CH₃]⁺ (m/z 175): Loss of a methyl radical from the ethoxy group.

  • [M - C₂H₄]⁺• (m/z 162): Loss of ethylene via a McLafferty-type rearrangement.

  • [M - C₂H₅O]⁺ (m/z 145): Loss of an ethoxy radical.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution if using an LC-MS system.

  • Ionization: Utilize electron ionization (EI) for a volatile sample to induce fragmentation and provide structural information. Electrospray ionization (ESI) is a softer ionization technique that can be used to primarily observe the protonated molecule [M+H]⁺ at m/z 191.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[5]

Predicted Infrared Absorption Data

The IR spectrum of 6-ethoxyquinazolin-4(3H)-one is expected to show characteristic absorption bands corresponding to its key functional groups.

Predicted Wavenumber (cm⁻¹) Vibration Functional Group
3200-3000N-H stretchingLactam N-H
3100-3000C-H stretchingAromatic C-H
2980-2850C-H stretchingAliphatic C-H (ethoxy)
~1680C=O stretchingLactam carbonyl
~1610, ~1580C=C stretchingAromatic C=C
~1240C-O stretchingAryl ether
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 6-ethoxyquinazolin-4(3H)-one. The presented ¹H NMR, ¹³C NMR, MS, and IR data, although not experimentally derived, are based on sound spectroscopic principles and data from closely related analogs, offering a reliable framework for the characterization of this compound. The detailed experimental protocols are intended to guide researchers in obtaining high-quality data for this and other novel quinazolinone derivatives. As a Senior Application Scientist, I trust this guide will be a valuable resource for professionals in the fields of chemical research and drug development.

References

  • 6-Nitro-7-tosylquinazolin-4(3H)-one. (n.d.). MDPI. Retrieved from [Link]

  • 4(1H)-Quinazolinone. (n.d.). PubChem. Retrieved from [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • 6-Nitro-7-tosylquinazolin-4(3H)-one. (2020). ResearchGate. Retrieved from [Link]

  • Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H). (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2022). ResearchGate. Retrieved from [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • A Review on 4(3H)-quinazolinone synthesis. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2022). Dove Medical Press. Retrieved from [Link]

  • A new concise synthesis of 2,3-dihydroquinazolin-4(1H). (2013). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. (n.d.). Retrieved from [Link]

Sources

A Guide to the Crystallography of 6-ethoxyquinazolin-4(3H)-one: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the crystallographic analysis of 6-ethoxyquinazolin-4(3H)-one, a member of the quinazolinone family of heterocyclic compounds. Quinazolinones are a significant scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.[3]

This document is intended for researchers, scientists, and drug development professionals. It will detail the synthesis of 6-ethoxyquinazolin-4(3H)-one, strategies for obtaining high-quality single crystals, the workflow of single-crystal X-ray diffraction analysis, and the interpretation of the resulting structural data. The methodologies described herein are based on established protocols for similar quinazolinone derivatives and general best practices in small-molecule crystallography.

Synthesis and Purification of 6-ethoxyquinazolin-4(3H)-one

The synthesis of 6-ethoxyquinazolin-4(3H)-one can be achieved through a multi-step process starting from commercially available precursors. A common and effective route involves the acylation of an appropriately substituted anthranilic acid, followed by cyclization.[4]

Experimental Protocol: Synthesis of 6-ethoxyquinazolin-4(3H)-one
  • Step 1: Acylation of 2-amino-5-ethoxybenzoic acid.

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-ethoxybenzoic acid in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an acylating agent, such as formamide or a formic acid derivative, along with a coupling agent or after conversion to an acid chloride. A common method for related compounds involves heating with formamidine acetate.[5]

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically worked up by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Step 2: Cyclization to form the quinazolinone ring.

    • The crude N-acylated intermediate is then subjected to cyclization. This can often be achieved by heating the intermediate in a high-boiling point solvent, such as dimethylformamide (DMF) or by using a dehydrating agent like acetic anhydride.[4][6]

    • Refluxing the intermediate in ethanol is also a reported method for similar structures.[5]

    • The progress of the cyclization should be monitored by TLC.

    • Once the reaction is complete, the mixture is cooled, and the product is often precipitated by the addition of water or a non-polar solvent.

  • Purification.

    • The crude 6-ethoxyquinazolin-4(3H)-one should be purified to obtain material suitable for crystallization.

    • Recrystallization: This is a highly effective method for purifying solid organic compounds. A suitable solvent system must be identified where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for quinazolinone derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

    • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a powerful alternative. A gradient of ethyl acetate in hexanes is a typical eluent system for separating quinazolinone derivatives from impurities.[7]

  • Characterization.

    • The identity and purity of the synthesized 6-ethoxyquinazolin-4(3H)-one must be confirmed using standard analytical techniques:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

      • Mass Spectrometry (MS): To determine the molecular weight.

      • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H).

graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=1.5];

Start [label="2-amino-5-ethoxybenzoic acid"]; Acylation [label="Acylation\n(e.g., with formamidine acetate)"]; Intermediate [label="N-acylated intermediate"]; Cyclization [label="Cyclization\n(e.g., heating in DMF or with acetic anhydride)"]; Crude_Product [label="Crude 6-ethoxyquinazolin-4(3H)-one"]; Purification [label="Purification\n(Recrystallization or Column Chromatography)"]; Final_Product [label="Pure 6-ethoxyquinazolin-4(3H)-one", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Acylation; Acylation -> Intermediate; Intermediate -> Cyclization; Cyclization -> Crude_Product; Crude_Product -> Purification; Purification -> Final_Product; }

Caption: Synthetic workflow for 6-ethoxyquinazolin-4(3H)-one.

Crystallization of 6-ethoxyquinazolin-4(3H)-one

The growth of high-quality single crystals is often the most challenging step in a crystallographic study. It is an empirical science that requires screening a variety of conditions.

Crystallization Techniques

Several techniques can be employed to grow single crystals of small organic molecules:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes nucleation and crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a less-soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Protocol: Crystallization Screening
  • Solvent Selection: The choice of solvent is critical. A good solvent for crystallization will dissolve the compound to a moderate extent. Screening should include a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and mixtures thereof).

  • Prepare a Saturated or Near-Saturated Solution: Dissolve the purified 6-ethoxyquinazolin-4(3H)-one in a minimal amount of the chosen solvent, gently warming if necessary to aid dissolution.

  • Set Up Crystallization Experiments:

    • Slow Evaporation: Transfer the solution to a small vial, cover it with a cap containing a few pinholes, and leave it undisturbed in a vibration-free environment.

    • Vapor Diffusion (Liquid-Liquid): Place the concentrated solution in a small vial. In a larger jar, add a layer of a miscible anti-solvent in which the compound is poorly soluble. Place the small vial inside the larger jar, seal it, and leave it undisturbed.

  • Monitoring: Regularly inspect the experiments under a microscope for the formation of single crystals. This may take several days to weeks.

graph Crystallization_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", penwidth=1.5];

Start [label="Pure 6-ethoxyquinazolin-4(3H)-one"]; Solvent_Screen [label="Solvent Screening"]; Prep_Solution [label="Prepare Saturated Solution"]; Setup_Experiments [label="Set up Crystallization Experiments"]; Slow_Evap [label="Slow Evaporation"]; Vapor_Diff [label="Vapor Diffusion"]; Slow_Cool [label="Slow Cooling"]; Monitor [label="Monitor for Crystal Growth"]; Single_Crystals [label="High-Quality Single Crystals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Solvent_Screen; Solvent_Screen -> Prep_Solution; Prep_Solution -> Setup_Experiments; Setup_Experiments -> Slow_Evap; Setup_Experiments -> Vapor_Diff; Setup_Experiments -> Slow_Cool; Slow_Evap -> Monitor; Vapor_Diff -> Monitor; Slow_Cool -> Monitor; Monitor -> Single_Crystals; }

Caption: Workflow for crystallization screening.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its three-dimensional atomic structure can be determined using single-crystal X-ray diffraction (SC-XRD).[8][9] This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.[9][10]

Theoretical Principles

SC-XRD is based on the principle that X-rays are diffracted by the electrons of the atoms in a crystal lattice.[8] By measuring the directions and intensities of the diffracted X-rays, a three-dimensional map of the electron density within the crystal can be reconstructed, from which the atomic positions can be inferred.

Experimental Workflow
  • Crystal Mounting: A single crystal of suitable size and quality is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[8]

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms. This initial model is then refined to best fit the experimental data.

  • Structure Validation: The final crystal structure is validated to ensure its quality and accuracy.

graph SCXRD_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#FBBC05", penwidth=1.5];

Start [label="Single Crystal"]; Mounting [label="Crystal Mounting"]; Data_Collection [label="X-ray Data Collection"]; Data_Processing [label="Data Processing"]; Structure_Solution [label="Structure Solution"]; Refinement [label="Structure Refinement"]; Validation [label="Structure Validation"]; Final_Structure [label="Final Crystal Structure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Mounting; Mounting -> Data_Collection; Data_Collection -> Data_Processing; Data_Processing -> Structure_Solution; Structure_Solution -> Refinement; Refinement -> Validation; Validation -> Final_Structure; }

Caption: Single-crystal X-ray diffraction workflow.

Interpretation of Crystallographic Data

The final output of a successful crystallographic analysis is a detailed model of the molecule's structure in the solid state. For 6-ethoxyquinazolin-4(3H)-one, the following structural features would be of particular interest:

  • Molecular Conformation: The planarity of the quinazolinone ring system and the conformation of the ethoxy group.

  • Bond Lengths and Angles: Comparison of these parameters to known values for similar structures can provide insights into the electronic properties of the molecule.[3]

  • Intermolecular Interactions: The crystal packing is determined by non-covalent interactions such as hydrogen bonds and π-π stacking.[11] In many quinazolinone crystal structures, molecules form hydrogen-bonded dimers.[12] Identifying these interactions is crucial for understanding the solid-state properties of the compound, such as its melting point, solubility, and stability.

Expected Crystallographic Data for 6-ethoxyquinazolin-4(3H)-one

While a specific structure for 6-ethoxyquinazolin-4(3H)-one is not publicly available, we can anticipate the type of data that would be obtained from a successful crystallographic analysis based on published structures of related compounds.[13][14][15]

Parameter Description
Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P-1
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (ų)
Z Number of molecules per unit cell
Density (calculated) (g/cm³)
Key Bond Lengths C=O, C-N, C-O (Å)
Key Bond Angles Angles within the quinazolinone ring (°)
Hydrogen Bonds Donor-H···Acceptor distances (Å) and angles (°)
π-π Stacking Centroid-to-centroid distances (Å)

Conclusion

The crystallographic analysis of 6-ethoxyquinazolin-4(3H)-one provides invaluable insights into its three-dimensional structure, which is essential for understanding its chemical properties and biological activity. By following the systematic approach of synthesis, purification, crystallization, and single-crystal X-ray diffraction detailed in this guide, researchers can obtain a high-quality crystal structure. This structural information will serve as a critical tool in the rational design and development of novel quinazolinone-based therapeutic agents.

References

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Unlocking the Therapeutic Potential of 6-Ethoxyquinazolin-4(3H)-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] This has led to the development of numerous therapeutic agents, particularly in oncology.[3][4][5] This in-depth technical guide focuses on 6-ethoxyquinazolin-4(3H)-one, a specific derivative with significant therapeutic promise. We will dissect the core molecular pathways and protein targets that can be modulated by this compound class, providing a scientifically rigorous framework for drug discovery and development. This guide is designed to empower researchers with the rationale behind experimental choices and to provide robust, self-validating protocols for target identification and validation.

The Quinazolinone Core: A Privileged Scaffold in Drug Discovery

The quinazolin-4(3H)-one ring system is a bicyclic aromatic heterocycle that serves as the foundational structure for a multitude of biologically active compounds.[1][6] Its planarity and synthetic tractability allow for diverse substitutions, enabling fine-tuning of its pharmacological properties.[6] Clinically successful drugs like gefitinib and erlotinib, both potent anticancer agents, feature the quinazoline core, underscoring its therapeutic relevance.[3][4][7][8] The broad spectrum of activities associated with quinazolinone derivatives, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects, stems from their ability to interact with a variety of biological targets.[1][5][6][8][9]

Prime Therapeutic Targets for 6-Ethoxyquinazolin-4(3H)-one Derivatives

Based on extensive preclinical and clinical data for structurally related quinazolinones, several high-priority therapeutic targets emerge for derivatives of 6-ethoxyquinazolin-4(3H)-one. This section will explore the most promising of these, detailing the underlying biological rationale and the established mechanisms of inhibition.

Receptor Tyrosine Kinases (RTKs): The Forefront of Anticancer Therapy

The inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs), is a well-established strategy in cancer therapy.[10] Quinazolinone-based compounds have demonstrated remarkable success as kinase inhibitors.[10][11]

The Epidermal Growth Factor Receptor (EGFR) is a key therapeutic target in non-small cell lung cancer (NSCLC) and other epithelial tumors.[11] Its activation triggers downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, promoting cell proliferation, survival, and differentiation.[4][11] Many quinazolinone derivatives, including the FDA-approved drugs gefitinib and erlotinib, function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[4][7] The quinazoline scaffold mimics the adenine ring of ATP, binding to the hinge region of the kinase domain.

  • Mechanism of Action: 6-Ethoxyquinazolin-4(3H)-one derivatives can be designed to bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting tumor growth.[4] The ethoxy group at the 6-position can be strategically utilized to enhance binding affinity and selectivity. Some derivatives may also function as allosteric inhibitors, binding to a pocket adjacent to the ATP site.[12]

VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can effectively starve tumors of their blood supply. Several quinazolin-4(3H)-one derivatives have been identified as potent VEGFR-2 inhibitors.[8][13]

  • Mechanism of Action: Similar to EGFR inhibition, quinazolinone-based compounds can act as ATP-competitive inhibitors of the VEGFR-2 kinase domain, blocking the signaling cascade that leads to endothelial cell proliferation and migration.

Beyond EGFR and VEGFR-2, the quinazolinone scaffold has shown inhibitory activity against a range of other kinases implicated in cancer and other diseases:

  • HER2 (Human Epidermal Growth Factor Receptor 2): A member of the EGFR family, HER2 is overexpressed in a subset of breast cancers.[14]

  • CDK2 (Cyclin-Dependent Kinase 2): A key regulator of the cell cycle, CDK2 is a target for inducing cell cycle arrest in cancer cells.[14][15]

  • Aurora Kinase A: Involved in mitotic spindle formation, its inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.[9]

The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer, controlling essential cellular processes like proliferation, survival, and metabolism.[16][17] Targeting this pathway is a major focus of modern cancer drug discovery.

  • Mechanism of Action: Quinazoline-based compounds have been developed as potent inhibitors of PI3K, Akt, and mTOR.[16][18][19] These inhibitors can be designed to target the ATP-binding site of these kinases, thereby blocking the downstream signaling events that promote tumorigenesis.

Tubulin Polymerization: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and maintenance of cell shape.[20] Agents that interfere with tubulin polymerization are potent anticancer drugs.

  • Mechanism of Action: A growing body of evidence indicates that quinazolinone derivatives can inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[20][21][22] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. This represents a distinct and highly promising mechanism of action for this compound class, separate from kinase inhibition.

NF-κB Signaling Pathway: A Nexus of Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[23][24] Aberrant NF-κB activation is a hallmark of many chronic inflammatory diseases and cancers.[23]

  • Mechanism of Action: Several quinazoline derivatives have been shown to inhibit the NF-κB signaling pathway.[23][25][26][27] The precise mechanism can vary, but may involve the inhibition of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB.[26] By preventing IκB degradation, these compounds block the nuclear translocation and transcriptional activity of NF-κB.

Experimental Workflows for Target Validation and Compound Screening

The following section provides detailed, step-by-step methodologies for validating the identified therapeutic targets and for screening 6-ethoxyquinazolin-4(3H)-one derivatives for biological activity.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of test compounds against specific protein kinases.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • Kinase substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Test compound (6-ethoxyquinazolin-4(3H)-one derivative)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well microplate

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Data Presentation:

Compound IDTarget KinaseIC50 (nM)
Compound XEGFR50
Compound YVEGFR-275
Compound ZCDK2120
Cell-Based Proliferation and Viability Assays

Objective: To assess the cytotoxic and anti-proliferative effects of test compounds on cancer cell lines.

Protocol: MTT Assay

  • Cell Culture:

    • Culture cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the GI50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

Objective: To determine if a test compound inhibits the polymerization of tubulin.

Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents and Materials:

    • Purified tubulin

    • Tubulin polymerization buffer

    • GTP (Guanosine triphosphate)

    • Test compound

    • Fluorescence spectrophotometer

  • Procedure:

    • Incubate the test compound with tubulin in polymerization buffer on ice.

    • Initiate polymerization by adding GTP and increasing the temperature to 37°C.

    • Monitor the increase in fluorescence (due to the incorporation of a fluorescent reporter into the microtubules) over time.

    • Compare the polymerization kinetics in the presence and absence of the test compound.

NF-κB Reporter Assay

Objective: To measure the effect of a test compound on NF-κB transcriptional activity.

Protocol: Luciferase Reporter Assay

  • Cell Transfection:

    • Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Procedure:

    • Treat the transfected cells with the test compound.

    • Stimulate NF-κB activation with an appropriate inducer (e.g., TNF-α).

    • Lyse the cells and measure luciferase activity using a luminometer.

    • A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

Visualization of Key Pathways and Workflows

Visual representations are crucial for understanding complex biological pathways and experimental designs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazolinone 6-Ethoxyquinazolin-4(3H)-one Quinazolinone->EGFR Inhibits EGF EGF EGF->EGFR

Caption: EGFR Signaling Pathway and Quinazolinone Inhibition.

Target_Validation_Workflow Start Hypothesized Target Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Proliferation Assay) Biochemical_Assay->Cell_Based_Assay Positive Hit Target_Engagement Target Engagement Assay (e.g., CETSA) Cell_Based_Assay->Target_Engagement Active in Cells Validated_Target Validated Target Target_Engagement->Validated_Target Confirmed Engagement

Caption: A streamlined workflow for therapeutic target validation.

Conclusion and Future Directions

The 6-ethoxyquinazolin-4(3H)-one scaffold represents a highly promising starting point for the development of novel therapeutics. The diverse range of potential targets, from well-established kinases to emerging pathways like NF-κB, provides a rich landscape for drug discovery. The key to success lies in a rational, target-driven approach, employing robust and validated experimental methodologies. Future efforts should focus on optimizing the selectivity and pharmacokinetic properties of 6-ethoxyquinazolin-4(3H)-one derivatives to generate drug candidates with superior efficacy and safety profiles. The integration of computational modeling and structural biology will be instrumental in accelerating these efforts.

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In Silico Docking of 6-Ethoxyquinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for In Silico Exploration of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on a specific derivative, 6-ethoxyquinazolin-4(3H)-one, to provide a comprehensive walkthrough of an in silico molecular docking study. While direct experimental data for this particular molecule may be limited, the extensive research on related quinazolinone compounds allows us to rationally select a high-value biological target and meticulously outline a virtual screening protocol. This document serves as both a practical workflow and an educational resource for researchers and drug development professionals aiming to leverage computational methods for hit identification and lead optimization.

For the purpose of this in-depth guide, we will investigate the potential of 6-ethoxyquinazolin-4(3H)-one as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase domain. The selection of EGFR is based on the well-established precedent of quinazoline-based molecules, such as gefitinib and erlotinib, which are clinically approved EGFR inhibitors.[3][4]

Section 1: Theoretical Foundations of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is a powerful tool for predicting the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). The fundamental principle of molecular docking lies in the simulation of the ligand-receptor recognition process, which is governed by the principles of thermodynamics. The goal is to identify the lowest energy conformation of the ligand-receptor complex, which corresponds to the most stable binding mode. A lower, more negative binding energy generally indicates a more stable and potentially more potent interaction.

The process can be broadly categorized into two main components: a search algorithm and a scoring function. The search algorithm is responsible for exploring the vast conformational space of the ligand within the binding pocket of the receptor. Scoring functions are then used to evaluate and rank the generated poses based on an estimation of the binding free energy.

Section 2: Pre-Docking Preparation – Setting the Stage for a Successful Simulation

The accuracy and reliability of a docking study are critically dependent on the meticulous preparation of both the ligand and the protein receptor. This preparatory phase ensures that the molecules are in a chemically correct and energetically favorable state for the docking simulation.

Ligand Preparation: From 2D Structure to 3D Conformation

The journey of our ligand, 6-ethoxyquinazolin-4(3H)-one, from a simple 2D representation to a docking-ready 3D structure involves several crucial steps:

  • 2D Structure Generation: The initial step is to accurately draw the 2D chemical structure of 6-ethoxyquinazolin-4(3H)-one using a chemical drawing software such as ChemDraw or MarvinSketch.

  • Conversion to 3D: The 2D structure is then converted into a 3D conformation. This is typically achieved using computational chemistry software that employs molecular mechanics force fields to generate a plausible 3D geometry.

  • Energy Minimization: The initial 3D structure is then subjected to energy minimization to relieve any steric clashes and to find a low-energy conformation. This is a critical step to ensure that the ligand starts the docking process from an energetically reasonable state.

  • Charge Assignment: Appropriate partial charges are assigned to each atom of the ligand. The distribution of charges plays a significant role in the electrostatic interactions between the ligand and the receptor.

Protein Receptor Preparation: Curating the Target

For this study, we will utilize the crystal structure of the EGFR kinase domain. A suitable entry from the Protein Data Bank (PDB) would be one that contains a quinazoline-based inhibitor, for example, PDB ID: 1M17.[3] This provides a validated binding pocket for our study.

The preparation of the protein receptor involves the following key steps:

  • PDB Structure Acquisition: The 3D coordinates of the EGFR kinase domain are downloaded from the RCSB Protein Data Bank.

  • Initial Inspection and Cleaning: The PDB file is carefully inspected to remove any non-essential molecules, such as water molecules, ions, and co-crystallized ligands that are not part of the receptor itself.

  • Addition of Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Therefore, hydrogens must be added to the protein structure, and their positions optimized.

  • Assigning Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are determined based on the physiological pH.

  • Energy Minimization: A constrained energy minimization of the protein structure is often performed to relax the structure and remove any bad contacts.

Section 3: The Docking Workflow – A Step-by-Step Protocol

With the ligand and receptor prepared, we can now proceed with the molecular docking simulation. This section outlines a detailed protocol using a widely recognized docking program such as AutoDock Vina.

Defining the Binding Site: Grid Box Generation

The first step in the docking process is to define the search space for the ligand within the receptor's binding site. This is typically done by defining a "grid box" that encompasses the active site. The dimensions and center of this box are critical parameters that will dictate where the docking algorithm will search for a binding pose. For our study, the grid box will be centered on the co-crystallized ligand in the PDB structure 1M17.[3]

Executing the Docking Run

The docking simulation is initiated by providing the prepared ligand and receptor files, along with the grid box parameters, to the docking software. The software's search algorithm will then explore different conformations and orientations of the ligand within the defined grid box.

Visualization of the Docking Workflow

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_2D 2D Structure of 6-ethoxyquinazolin-4(3H)-one Ligand_3D 3D Structure Generation & Energy Minimization Ligand_2D->Ligand_3D Grid_Gen Grid Box Generation (Define Binding Site) Ligand_3D->Grid_Gen Receptor_PDB EGFR PDB Structure (e.g., 1M17) Receptor_Prep Protein Preparation (Add H, Assign Charges) Receptor_PDB->Receptor_Prep Receptor_Prep->Grid_Gen Docking_Run Molecular Docking (AutoDock Vina) Grid_Gen->Docking_Run Pose_Analysis Binding Pose Analysis Docking_Run->Pose_Analysis Interaction_Analysis Ligand-Receptor Interaction Analysis Pose_Analysis->Interaction_Analysis Scoring Binding Energy Evaluation Interaction_Analysis->Scoring

Caption: A schematic overview of the in silico docking workflow.

Section 4: Post-Docking Analysis – Interpreting the Results

Binding Pose and Energy Evaluation

The primary output to analyze is the predicted binding pose of 6-ethoxyquinazolin-4(3H)-one within the EGFR active site. The pose with the most favorable (i.e., most negative) binding energy is typically considered the most likely binding mode. It is also important to examine the clustering of poses; a tight cluster of low-energy poses can increase confidence in the predicted binding mode.

Analysis of Ligand-Receptor Interactions

A detailed examination of the intermolecular interactions between the ligand and the receptor is essential for understanding the basis of binding. Key interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions that play a critical role in molecular recognition.

  • Hydrophobic Interactions: These interactions are crucial for the binding of nonpolar regions of the ligand and receptor.

  • Pi-Pi Stacking: Interactions between aromatic rings can significantly contribute to binding affinity.

  • Electrostatic Interactions: Attractions between positively and negatively charged regions of the ligand and receptor.

Visualization software such as PyMOL or Discovery Studio is indispensable for this analysis, allowing for the 3D visualization of the ligand-receptor complex and the identification of key interactions.

Quantitative Data Summary
MetricDescriptionExpected Value/Interpretation
Binding Energy (kcal/mol) Estimated free energy of binding.More negative values indicate stronger binding.
RMSD (Å) Root-mean-square deviation from a reference pose (if available).Lower values (< 2.0 Å) indicate a good prediction of the binding mode.[3]
Number of Hydrogen Bonds The count of hydrogen bonds between the ligand and receptor.A higher number often correlates with stronger binding.
Key Interacting Residues Amino acid residues in the active site that form significant interactions with the ligand.Identification of these residues is crucial for understanding the binding mechanism and for guiding further optimization.

Section 5: Validation and Future Directions

The results of an in silico docking study should always be interpreted with a degree of caution and, whenever possible, validated experimentally.

Docking Validation

A common method for validating a docking protocol is to perform a "redocking" experiment. This involves docking the co-crystallized ligand back into its corresponding protein structure. A successful redocking, indicated by a low RMSD between the docked pose and the crystal structure pose, provides confidence in the docking protocol's ability to reproduce known binding modes.[3]

In Silico to In Vitro: The Path Forward

The insights gained from this in silico study can guide the next steps in the drug discovery process. Promising candidates identified through virtual screening can be synthesized and subjected to in vitro biological assays to confirm their activity. The predicted binding mode can also inform the design of new analogs with improved potency and selectivity.

validation_workflow cluster_insilico In Silico Phase cluster_invitro In Vitro Phase cluster_optimization Optimization Phase Docking_Study Docking of 6-ethoxyquinazolin-4(3H)-one Hit_Identification Identification of Promising Poses Docking_Study->Hit_Identification Synthesis Chemical Synthesis Hit_Identification->Synthesis Biological_Assay Biological Assays (e.g., EGFR Kinase Assay) Synthesis->Biological_Assay SAR_Analysis Structure-Activity Relationship (SAR) Biological_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: The progression from in silico findings to experimental validation.

Conclusion

This technical guide has provided a comprehensive framework for conducting an in silico docking study of 6-ethoxyquinazolin-4(3H)-one against the EGFR kinase domain. By following the detailed protocols for ligand and receptor preparation, docking simulation, and post-docking analysis, researchers can gain valuable insights into the potential of this compound as an EGFR inhibitor. It is imperative to remember that computational studies are a powerful hypothesis-generating tool that, when integrated with experimental validation, can significantly accelerate the drug discovery and development pipeline.

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Methodological & Application

Experimental Protocol for 6-Ethoxyquinazolin-4(3H)-one: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of 6-ethoxyquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazolinone scaffold is a "privileged structure," forming the core of numerous biologically active molecules, including approved anticancer agents.[1] This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the experimental choices.

Introduction to 6-Ethoxyquinazolin-4(3H)-one

Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[2][3] The substituent at the 6-position of the quinazolinone ring can significantly influence its biological activity. The ethoxy group at this position is of particular interest for its potential to modulate the molecule's pharmacokinetic and pharmacodynamic properties. This guide will detail a robust and reproducible protocol for the synthesis of 6-ethoxyquinazolin-4(3H)-one and its subsequent evaluation for potential anticancer activity using a standard cytotoxicity assay.

Synthesis of 6-Ethoxyquinazolin-4(3H)-one

The synthesis of 6-ethoxyquinazolin-4(3H)-one is most effectively achieved through the Niementowski reaction, a classical and versatile method for the formation of the quinazolinone ring system.[1][4] This reaction involves the thermal condensation of a substituted anthranilic acid with an amide, in this case, 2-amino-5-ethoxybenzoic acid and formamide.

Reaction Scheme

Synthesis of 6-ethoxyquinazolin-4(3H)-one reactant1 2-Amino-5-ethoxybenzoic acid conditions Heat (130-150°C) reactant1->conditions reactant2 + Formamide reactant2->conditions product 6-Ethoxyquinazolin-4(3H)-one conditions->product

Caption: Synthesis of 6-ethoxyquinazolin-4(3H)-one via the Niementowski reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
2-Amino-5-ethoxybenzoic acid≥98%Sigma-Aldrich
Formamide≥99.5%Fisher Scientific
EthanolReagent GradeVWR
Deionized WaterHigh Purity-
Round-bottom flask (100 mL)--
Reflux condenser--
Heating mantle with magnetic stirrer--
Buchner funnel and filter paper--
Glassware for recrystallization--
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-5-ethoxybenzoic acid (10 mmol, 1.81 g) and formamide (50 mmol, 2.0 mL).

    • Rationale: An excess of formamide is used to serve as both the reactant and the solvent, driving the reaction to completion.[1]

  • Reaction Execution: Heat the reaction mixture to 130-150°C using a heating mantle and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

    • Rationale: The elevated temperature is necessary to overcome the activation energy for the condensation and subsequent cyclization reactions.[4]

  • Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Pour the cooled reaction mixture into 50 mL of cold deionized water with stirring. A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with an additional 20 mL of cold deionized water to remove any residual formamide.

  • Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at 60°C to a constant weight.

Purification and Characterization

Purification by Recrystallization

The crude 6-ethoxyquinazolin-4(3H)-one can be purified by recrystallization to obtain a product of high purity.

  • Solvent Selection: Ethanol or an ethanol/water mixture is a suitable solvent system for the recrystallization of many quinazolinone derivatives.

  • Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If the product does not fully dissolve, add a small amount of hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described previously.

Characterization

The structure and purity of the synthesized 6-ethoxyquinazolin-4(3H)-one should be confirmed by a combination of spectroscopic methods.

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the C2-H proton around 8.2 ppm, a quartet and a triplet for the ethoxy group protons, and a broad singlet for the N-H proton above 12 ppm.[5]
¹³C NMR Aromatic carbons in the range of 110-150 ppm, a carbonyl carbon (C4) around 165 ppm, and carbons of the ethoxy group.[5]
IR Spectroscopy Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1680 cm⁻¹), and C-O-C stretching of the ethoxy group.[6]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 6-ethoxyquinazolin-4(3H)-one (C₁₀H₁₀N₂O₂, MW: 190.20 g/mol ).

Biological Evaluation: In Vitro Cytotoxicity Assay

Quinazolinone derivatives have been extensively investigated for their potential as anticancer agents.[3] The following protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of 6-ethoxyquinazolin-4(3H)-one against a human cancer cell line (e.g., MCF-7 breast cancer cells).[7][8]

Principle of the MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring its absorbance.[7]

Experimental Workflow

MTT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture MCF-7 cells compound_prep 2. Prepare stock solution of 6-ethoxyquinazolin-4(3H)-one in DMSO cell_seeding 3. Seed cells in a 96-well plate treatment 4. Treat cells with varying concentrations of the compound cell_seeding->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_addition 6. Add MTT solution to each well incubation->mtt_addition formazan_incubation 7. Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization 8. Solubilize formazan crystals with DMSO formazan_incubation->solubilization read_absorbance 9. Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability 10. Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 11. Determine the IC50 value calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Materials and Reagents for MTT Assay
Reagent/MaterialGradeSupplier (Example)
MCF-7 human breast cancer cell line-ATCC
Dulbecco's Modified Eagle Medium (DMEM)Cell Culture GradeGibco
Fetal Bovine Serum (FBS)Heat-inactivatedGibco
Penicillin-StreptomycinCell Culture GradeGibco
Trypsin-EDTACell Culture GradeGibco
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)≥97.5%Sigma-Aldrich
Dimethyl sulfoxide (DMSO)Cell Culture GradeSigma-Aldrich
96-well flat-bottom platesSterileCorning
Microplate reader-Bio-Rad
Step-by-Step MTT Assay Protocol
  • Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest the cells using trypsin-EDTA and seed them into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 6-ethoxyquinazolin-4(3H)-one in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC₅₀ Determination: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The results of the synthesis and biological evaluation should be presented in a clear and organized manner.

Synthesis and Characterization Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
6-Ethoxyquinazolin-4(3H)-oneC₁₀H₁₀N₂O₂190.20--

Note: Yield and melting point are to be determined experimentally.

In Vitro Cytotoxicity Data
CompoundCell LineIC₅₀ (µM)
6-Ethoxyquinazolin-4(3H)-oneMCF-7-
Doxorubicin (Positive Control)MCF-7-

Note: IC₅₀ values are to be determined experimentally.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis, purification, characterization, and in vitro anticancer evaluation of 6-ethoxyquinazolin-4(3H)-one. By following these procedures, researchers can reliably produce and assess the biological activity of this promising compound, contributing to the ongoing efforts in the discovery and development of novel therapeutic agents.

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  • (PDF) Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. (2018). ResearchGate. [Link]

  • Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and. (2008). Semantic Scholar. [Link]

  • Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors. (2018). PubMed Central. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). PubMed Central. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2020). RSC Advances. [Link]

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Application Notes and Protocols for the Investigation of 6-ethoxyquinazolin-4(3H)-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolin-4(3H)-one core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] This "privileged structure" serves as a versatile template for the development of therapeutic agents targeting a wide array of biological processes. Derivatives of quinazolin-4(3H)-one have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3]

A predominant mechanism of action for many anticancer quinazolinone derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways controlling cell growth, proliferation, and survival.[1] Notably, several approved drugs and clinical candidates targeting key kinases like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs) are based on this scaffold.

This application note provides a comprehensive guide for the initial investigation of 6-ethoxyquinazolin-4(3H)-one , a specific analog within this important class. While extensive data exists for the broader quinazolinone family, this particular derivative is less characterized. The following protocols and scientific rationale are designed to empower researchers to systematically evaluate its potential biological activities in cell culture, drawing upon the established knowledge of its structural relatives. We will focus on methodologies to assess its cytotoxic and anti-proliferative effects, laying the groundwork for more detailed mechanistic studies.

Physicochemical Properties and Reagent Preparation

A thorough understanding of a compound's physicochemical properties is the foundation of reproducible and reliable in vitro experiments. While specific data for 6-ethoxyquinazolin-4(3H)-one is not widely available, we can infer its likely characteristics from the general properties of the quinazolinone scaffold.

Quinazolinone derivatives are generally crystalline solids with limited aqueous solubility.[4] Their solubility is often pH-dependent due to the presence of basic nitrogen atoms.[4] For cell culture applications, the use of an organic solvent is typically required to prepare a concentrated stock solution, which is then diluted into the aqueous culture medium.

Recommended Solvent and Stock Solution Preparation

Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing stock solutions of most quinazolinone-based inhibitors due to its high solubilizing power and compatibility with most cell culture assays at low final concentrations.[5][6]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-analysis: Before opening the vial, gently tap it on a hard surface to ensure all the powdered compound is at the bottom.[7] For liquid products, a brief centrifugation at 200-500 RPM is recommended.[7]

  • Weighing: Accurately weigh a precise amount of 6-ethoxyquinazolin-4(3H)-one powder (e.g., 5 mg) in a sterile microcentrifuge tube or glass vial. This should be done in a chemical fume hood.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of 6-ethoxyquinazolin-4(3H)-one (C₁₀H₁₀N₂O₂) is 190.20 g/mol .

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Example for 5 mg: Volume (µL) = (0.005 g / (190.20 g/mol * 0.010 mol/L)) * 1,000,000 µL/L ≈ 2629 µL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.[8]

  • Solubilization: Vortex the solution thoroughly. If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be applied.[9] Visually inspect the solution to ensure there are no visible particulates before use.[9]

  • Storage and Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C or -80°C. A typical storage guideline for small molecules in DMSO is up to 6 months at -80°C.[5]

PropertyGuidelineRationale
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High solubilizing capacity for many organic molecules.[6] Compatible with cell culture at final concentrations typically below 0.5%.[10]
Stock Concentration 10-20 mMA high concentration allows for small volumes to be added to the final assay, minimizing solvent effects.
Solubilization Aid Gentle warming (37°C), vortexing, or sonication.[9]Assists in dissolving compounds that are not readily soluble at room temperature.
Storage Aliquot and store at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).[5]Minimizes degradation from repeated freeze-thaw cycles and ensures long-term stability.
Working Dilutions Prepare fresh from stock solution for each experiment. Perform serial dilutions in DMSO first before final dilution in aqueous culture medium.[8]Prevents precipitation of the compound in the aqueous medium and ensures accurate final concentrations. The final DMSO concentration should be kept consistent across all treatments, including the vehicle control (typically ≤0.1%).[9]

Experimental Protocols: Assessing Biological Activity

Given that many quinazolinone derivatives exhibit potent anticancer activity, a logical starting point for characterizing 6-ethoxyquinazolin-4(3H)-one is to assess its effect on the viability and proliferation of cancer cell lines.

Workflow for Initial Characterization

The following workflow provides a systematic approach to characterizing the biological effects of 6-ethoxyquinazolin-4(3H)-one.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Exploration start Prepare 10 mM Stock Solution in DMSO cell_selection Select Relevant Cancer Cell Lines (e.g., MCF-7, A549, HCT116) start->cell_selection dose_response Dose-Response & IC₅₀ Determination (e.g., MTT Assay) apoptosis Apoptosis Assay (Annexin V/PI Staining) dose_response->apoptosis Based on IC₅₀ values cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) dose_response->cell_cycle Based on IC₅₀ values cell_selection->dose_response western_blot Target Pathway Analysis (Western Blot for Kinase Phosphorylation) apoptosis->western_blot cell_cycle->western_blot

Caption: A logical workflow for the initial in vitro characterization of 6-ethoxyquinazolin-4(3H)-one.

Protocol 2: Cell Viability and IC₅₀ Determination using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This protocol will determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

Causality: This assay is a crucial first step. By establishing a dose-response curve and an IC₅₀ value, we can quantify the compound's cytotoxic or cytostatic potential. This information is essential for designing subsequent mechanistic experiments, ensuring that relevant, non-lethal concentrations are used where appropriate.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 6-ethoxyquinazolin-4(3H)-one (10 mM stock in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of the 10 mM stock solution in complete medium. A common approach is to create a 2X working solution for each desired final concentration (e.g., 200 µM, 100 µM, 50 µM, etc.). This minimizes pipetting errors and ensures the final DMSO concentration remains constant.

  • Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a "vehicle control" (medium with the same final concentration of DMSO as the treated wells) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent and may be optimized depending on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

Cell Line ExampleTissue of OriginRationale for Selection
MCF-7 Breast AdenocarcinomaCommonly used, well-characterized, and known to be sensitive to various tyrosine kinase inhibitors.[7]
A549 Lung CarcinomaRepresents a common and aggressive cancer type where EGFR inhibitors (a class of quinazolinones) are relevant.
HCT116 Colorectal CarcinomaA standard model for colon cancer research, often used in cytotoxicity screening.
A2780 Ovarian CarcinomaDemonstrated sensitivity to quinazolin-4(3H)-one derivatives in published studies.[7]

Potential Mechanism of Action: Inhibition of Tyrosine Kinase Signaling

Many quinazolin-4(3H)-one derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like EGFR.[3] These receptors are critical for cell signaling pathways that drive proliferation and survival. Upon ligand binding (e.g., EGF), the receptor dimerizes and autophosphorylates its intracellular tyrosine residues, creating docking sites for downstream signaling proteins. This initiates cascades like the RAS/MAPK and PI3K/AKT pathways.

By binding to the ATP-binding pocket of the kinase domain, quinazolinone inhibitors prevent this initial phosphorylation step, effectively blocking all downstream signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization ATP ATP EGFR->ATP Autophosphorylation RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates ADP ADP Quin 6-ethoxyquinazolin-4(3H)-one Quin->ATP Blocks Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

Conclusion and Future Directions

This guide provides a foundational framework for the initial cell-based characterization of 6-ethoxyquinazolin-4(3H)-one. By systematically determining its IC₅₀ value across relevant cancer cell lines, researchers can obtain a quantitative measure of its potential as an anti-proliferative agent. Based on these initial findings, subsequent studies can be designed to delve deeper into its mechanism of action. Future experiments could include:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).

  • Apoptosis Assays: To confirm if the observed reduction in cell viability is due to the induction of programmed cell death.

  • Kinase Profiling: To identify specific protein kinase targets by screening against a panel of kinases.

  • Western Blotting: To confirm the inhibition of specific signaling pathways (e.g., by measuring the phosphorylation status of EGFR, AKT, and ERK).

The versatility of the quinazolinone scaffold suggests that 6-ethoxyquinazolin-4(3H)-one could possess significant biological activity. The protocols and rationale presented here offer a robust and logical pathway to uncovering its therapeutic potential.

References

  • Hussain, A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18783. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7149, 4(3H)-Quinazolinone. Retrieved January 26, 2026 from [Link].

  • Abbas, S. Y. (2018). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. In Quinazolinones. IntechOpen. Available at: [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Mishra, P., et al. (2013). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ISRN Organic Chemistry, 2013, 391630. Available at: [Link]

  • Talele, T. T. (2016). The “hit-to-lead” optimization of a quinazolinone-based scaffold for potent and selective inhibition of PI3Kδ. Bioorganic & Medicinal Chemistry Letters, 26(1), 22-28. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 21(4), 486. Available at: [Link]

  • Sharma, P., & Kumar, V. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 10(70), 42875-42903. Available at: [Link]

  • Alafeefy, A. M. (2011). Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity. Journal of the Saudi Chemical Society, 15(4), 347-355. Available at: [Link]

  • Asif, M. (2014). A review on diverse biological activities of quinazoline and quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 115-131. Available at: [Link]

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Application Notes and Protocols for In Vivo Studies of 6-Ethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of the Quinazolinone Scaffold

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2][3] This heterocyclic system is a component of drugs with anticancer, anticonvulsant, anti-inflammatory, and antibacterial properties.[1][2][4] The versatility of the quinazolinone ring system allows for substitutions at various positions, leading to a rich structure-activity relationship landscape. Our focus here is on 6-ethoxyquinazolin-4(3H)-one, a derivative with potential as a novel therapeutic agent. Given the extensive research into quinazolinone derivatives as anticancer agents, particularly as inhibitors of key signaling pathways, this guide will provide a framework for the in vivo evaluation of 6-ethoxyquinazolin-4(3H)-one in the context of oncology.[5][6]

Proposed Mechanism of Action: Targeting Cancer Cell Proliferation

Many quinazolin-4(3H)-one derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8] Another established mechanism for some quinazolinones is the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[6] For the purpose of this guide, we will hypothesize that 6-ethoxyquinazolin-4(3H)-one acts as a protein kinase inhibitor, a common mechanism for this class of compounds. The ethoxy group at the 6-position may contribute to favorable binding interactions within the ATP-binding pocket of target kinases.

Proposed_Mechanism_of_Action Hypothesized Mechanism of 6-Ethoxyquinazolin-4(3H)-one 6-Ethoxyquinazolin-4(3H)-one 6-Ethoxyquinazolin-4(3H)-one Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) 6-Ethoxyquinazolin-4(3H)-one->Receptor_Tyrosine_Kinase Inhibits Phosphorylation Kinase Phosphorylation Receptor_Tyrosine_Kinase->Phosphorylation Catalyzes ATP_Binding ATP Binding ATP_Binding->Phosphorylation Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Phosphorylation->Downstream_Signaling Activates Apoptosis Apoptosis Phosphorylation->Apoptosis Inhibition Leads to Cell_Proliferation Tumor Cell Proliferation & Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes

Caption: Hypothesized mechanism of 6-ethoxyquinazolin-4(3H)-one as a receptor tyrosine kinase inhibitor.

Preclinical In Vivo Evaluation Workflow

The in vivo assessment of a novel compound like 6-ethoxyquinazolin-4(3H)-one should follow a structured, multi-stage approach to systematically evaluate its safety and efficacy.

In_Vivo_Evaluation_Workflow In Vivo Evaluation Workflow for 6-Ethoxyquinazolin-4(3H)-one cluster_0 Phase 1: Pre-formulation & Acute Toxicity cluster_1 Phase 2: Pharmacokinetic (PK) Studies cluster_2 Phase 3: Efficacy Studies in Xenograft Models cluster_3 Phase 4: Pharmacodynamic (PD) & Post-Study Analysis Formulation_Development Formulation Development Acute_Toxicity_Study Acute Toxicity Study (Dose Range Finding) Formulation_Development->Acute_Toxicity_Study Single_Dose_PK Single-Dose Pharmacokinetics Acute_Toxicity_Study->Single_Dose_PK Xenograft_Model_Establishment Xenograft Model Establishment Single_Dose_PK->Xenograft_Model_Establishment Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model_Establishment->Efficacy_Study Tumor_Biomarker_Analysis Tumor Biomarker Analysis Efficacy_Study->Tumor_Biomarker_Analysis Histopathology Histopathology of Tumors & Organs Tumor_Biomarker_Analysis->Histopathology

Caption: A phased approach to the in vivo evaluation of a novel anticancer compound.

Detailed Protocols

Part 1: Formulation and Administration

Objective: To prepare a stable and biocompatible formulation of 6-ethoxyquinazolin-4(3H)-one for intraperitoneal administration in mice.

Materials:

  • 6-ethoxyquinazolin-4(3H)-one (powder form)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles (27-gauge)

Protocol:

  • Vehicle Preparation: Prepare the vehicle solution by mixing DMSO and PEG400 in a 1:4 ratio (v/v). For example, mix 200 µL of DMSO with 800 µL of PEG400. Vortex thoroughly.

  • Compound Solubilization: Weigh the required amount of 6-ethoxyquinazolin-4(3H)-one and dissolve it in the DMSO/PEG400 vehicle to create a stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of the vehicle.

  • Final Formulation: On the day of administration, dilute the stock solution with saline to the final desired concentration. A common final formulation consists of 10% DMSO, 40% PEG400, and 50% saline. For a final concentration of 1 mg/mL, mix 100 µL of the 10 mg/mL stock solution with 900 µL of saline.

  • Administration: Administer the formulation to the mice via intraperitoneal (IP) injection. The injection volume is typically 100 µL for a 20-25g mouse, but should be calculated based on the animal's body weight (e.g., 5-10 mL/kg).

Causality Behind Experimental Choices:

  • DMSO: A powerful solvent necessary to dissolve many organic compounds. Its concentration is kept low to minimize toxicity.

  • PEG400: A biocompatible co-solvent that improves the solubility and stability of the compound in the aqueous final formulation.

  • Intraperitoneal Injection: A common route for preclinical studies that allows for rapid absorption and systemic distribution of the compound, bypassing first-pass metabolism.

Part 2: Acute Toxicity and Dose-Range Finding

Objective: To determine the maximum tolerated dose (MTD) of 6-ethoxyquinazolin-4(3H)-one.

Animal Model: Healthy, 6-8 week old female BALB/c mice.

Protocol:

  • Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the study begins.

  • Group Allocation: Randomly assign mice to groups (n=3-5 per group). Include a vehicle control group.

  • Dose Escalation: Administer single doses of 6-ethoxyquinazolin-4(3H)-one in an escalating manner to different groups (e.g., 10, 25, 50, 100 mg/kg).

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture, grooming) at regular intervals for up to 14 days post-administration.

  • MTD Determination: The MTD is defined as the highest dose that does not cause severe toxicity or more than 10-15% weight loss.

Data Presentation:

Dose (mg/kg)Number of AnimalsBody Weight Change (%)Clinical Signs of Toxicity
Vehicle5± 2%None observed
105± 3%None observed
255- 5%Mild lethargy
505- 12%Moderate lethargy, ruffled fur
1005- 20%Severe lethargy, hunched posture

This is an example table; actual results will vary.

Part 3: Efficacy in a Xenograft Model

Objective: To evaluate the antitumor efficacy of 6-ethoxyquinazolin-4(3H)-one in a human tumor xenograft model.

Cell Line Selection: Choose a human cancer cell line known to be sensitive to kinase inhibitors (e.g., A549 non-small cell lung cancer, which often has EGFR mutations).

Animal Model: 6-8 week old female athymic nude mice.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Group Randomization: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 per group).

  • Treatment: Administer 6-ethoxyquinazolin-4(3H)-one at one or more doses below the MTD (e.g., 25 and 50 mg/kg) and a vehicle control via IP injection daily or every other day for 2-3 weeks.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize the animals when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or if animals show signs of excessive distress.

  • Tumor Excision: At the end of the study, excise the tumors and weigh them. A portion of the tumor can be flash-frozen for biomarker analysis and another portion fixed in formalin for histopathology.

Data Analysis:

  • Compare the mean tumor volumes and tumor weights between the treatment and control groups.

  • Calculate the Tumor Growth Inhibition (TGI) percentage.

Self-Validating System:

  • The inclusion of a vehicle control group is essential to differentiate the effects of the compound from those of the formulation.

  • Regular monitoring of body weight serves as a key indicator of systemic toxicity.

  • A positive control (a known effective drug) can be included to validate the responsiveness of the model.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Mahfadi, A. A. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. RSC Advances, 11(52), 32963-32977. [Link]

  • Gavriliu, M., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 29(8), 1863. [Link]

  • Lee, S., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 23(19), 11299. [Link]

  • Papafotopoulos, A., et al. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Photochemistry and Photobiology, 97(4), 826-836. [Link]

  • Abuelizz, H. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(4), 597-606. [Link]

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  • Kuznetsova, S. A., et al. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 99(4), 421-431. [Link]

  • Gavriliu, M., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 29(8), 1863. [Link]

  • Wang, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(5), 1084. [Link]

  • Gavin, J. T., Annor-Gyamfi, J., & Bunce, R. (2018). Bioactive quinazolin-4(3H)-ones. ResearchGate. [Link]

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  • Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Semantic Scholar. [Link]

  • Kumar, A., et al. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 169, 1-20. [Link]

  • Leese, M. P., et al. (2018). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 61(1), 141-157. [Link]

  • Chen, Y., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 29(1), 221. [Link]

  • Al-Rashood, S. T., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15858. [Link]

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  • Tran, T. T., et al. (2020). 6-Nitro-7-tosylquinazolin-4(3H)-one. Molbank, 2020(4), M1161. [Link]

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  • Boechat, N., et al. (2021). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. RSC Medicinal Chemistry, 12(10), 1711-1721. [Link]

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Application Notes & Protocols: Establishing Dosage and Administration for Novel Quinazolinone Derivatives – A Case Study with 6-ethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: 6-ethoxyquinazolin-4(3H)-one is a novel compound with limited publicly available data regarding its in vivo dosage and administration. This document provides a comprehensive framework and series of protocols for determining these parameters, based on established principles of preclinical drug development and data from related quinazolinone derivatives. The specific dosages and protocols outlined herein are illustrative and must be optimized based on empirical data obtained for 6-ethoxyquinazolin-4(3H)-one.

Introduction: The Therapeutic Potential of the Quinazolinone Scaffold

The quinazolinone ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Several quinazolinone derivatives are already approved for clinical use, such as the anticancer agents gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[2] The diverse biological activities of these compounds stem from their ability to interact with various biological targets, often by inhibiting key enzymes like tyrosine kinases.[2][5]

6-ethoxyquinazolin-4(3H)-one represents a novel analogue within this promising class of compounds. While its specific mechanism of action is yet to be fully elucidated, its structural similarity to other biologically active quinazolinones suggests potential as a therapeutic agent. This guide provides a systematic approach to establishing the foundational dosage and administration parameters for 6-ethoxyquinazolin-4(3H)-one, a critical step in its preclinical development.

Pre-formulation and In Vitro Characterization: The First Steps

Prior to any in vivo administration, a thorough understanding of the physicochemical properties and in vitro biological activity of 6-ethoxyquinazolin-4(3H)-one is essential.

Physicochemical Characterization

A fundamental understanding of the compound's solubility, stability, and pKa is critical for developing a suitable formulation for in vivo studies.

Table 1: Essential Physicochemical Parameters for 6-ethoxyquinazolin-4(3H)-one

ParameterExperimental MethodRationale
Solubility Kinetic and thermodynamic solubility assays in various solvents (e.g., water, DMSO, ethanol, common buffers).To identify suitable solvents for in vitro and in vivo studies and to inform formulation development. Poor solubility can limit oral bioavailability.[6]
Stability Stability testing in different pH buffers and in the presence of light and elevated temperatures.To determine the compound's shelf-life and identify potential degradation pathways.
pKa Potentiometric titration or UV-spectrophotometry.To predict the compound's ionization state at physiological pH, which influences its absorption and distribution.
LogP/LogD Shake-flask method or reverse-phase HPLC.To assess the compound's lipophilicity, which is a key determinant of its ability to cross cell membranes.
In Vitro Biological Activity

The initial in vitro assays will be guided by the known activities of related quinazolinone compounds. Given that many quinazolinone derivatives exhibit anticancer properties through kinase inhibition, a logical starting point is to screen 6-ethoxyquinazolin-4(3H)-one against a panel of cancer cell lines and relevant kinases.[5][7]

Protocol 1: In Vitro Cytotoxicity Assessment

  • Cell Line Selection: Choose a panel of relevant cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., BEAS-2B).[8]

  • Compound Preparation: Prepare a stock solution of 6-ethoxyquinazolin-4(3H)-one in a suitable solvent like DMSO.[9]

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of 6-ethoxyquinazolin-4(3H)-one for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

The results of these in vitro studies will provide the first indication of the compound's potency and will help in prioritizing it for further preclinical development.

In Vivo Pharmacokinetic and Dose-Ranging Studies

The primary goal of these studies is to understand how the body processes 6-ethoxyquinazolin-4(3H)-one (pharmacokinetics) and to identify a safe and tolerable dose range (toxicology).

Formulation Development for In Vivo Administration

Based on the physicochemical characterization, a suitable vehicle for in vivo administration must be developed. Common vehicles for preclinical studies include saline, PBS, or solutions containing solubilizing agents like Tween 80 or PEG400. The final formulation should be sterile and non-toxic to the animals.

Pharmacokinetic (PK) Studies

PK studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. These studies are typically first conducted in a rodent model (e.g., mice or rats).

Protocol 2: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Use a standard strain of laboratory mice (e.g., C57BL/6 or BALB/c).

  • Dose Administration: Administer a single dose of 6-ethoxyquinazolin-4(3H)-one via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection) and intravenously (IV) to determine bioavailability.[10] A typical starting dose for a novel compound might be in the range of 10-50 mg/kg.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Extract the compound from the plasma and quantify its concentration using a validated analytical method like LC-MS/MS.

  • PK Parameter Calculation: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[11]

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionSignificance
Cmax The maximum plasma concentration of the drug.Indicates the extent of absorption.
Tmax The time at which Cmax is reached.Indicates the rate of absorption.
AUC The total drug exposure over time.A measure of the overall bioavailability.
t1/2 The time required for the plasma concentration to decrease by half.Determines the dosing interval.
Bioavailability (F%) The fraction of the administered dose that reaches systemic circulation.Crucial for determining the oral dose.
Dose-Ranging Toxicity Studies

These studies are performed to identify the maximum tolerated dose (MTD) and to observe any potential toxicities.

Protocol 3: Acute Dose-Ranging Toxicity Study

  • Animal Model: Use a rodent model, typically the same species as in the PK studies.

  • Dose Escalation: Administer single, escalating doses of 6-ethoxyquinazolin-4(3H)-one to different groups of animals.

  • Clinical Observation: Monitor the animals closely for signs of toxicity (e.g., changes in weight, behavior, and appearance) for a period of 7-14 days.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination to identify any target organ toxicities.

  • MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity.

Establishing a Dosing Regimen for Efficacy Studies

The data from the PK and toxicity studies are integrated to design a dosing regimen for efficacy studies. The goal is to maintain the plasma concentration of 6-ethoxyquinazolin-4(3H)-one above the in vitro IC50 for a sustained period without causing significant toxicity.

Workflow for Establishing an Efficacy Dosing Regimen

G cluster_0 In Vitro Data cluster_1 Pharmacokinetic Data cluster_2 Toxicology Data cluster_3 Dosing Regimen Design invitro_ic50 Determine In Vitro IC50 dose_selection Select Dose Below MTD invitro_ic50->dose_selection Target Concentration pk_study Conduct Single-Dose PK Study pk_params Calculate t1/2, AUC, Bioavailability pk_study->pk_params dosing_frequency Determine Dosing Frequency Based on t1/2 pk_params->dosing_frequency tox_study Conduct Dose-Ranging Toxicity Study mtd Determine Maximum Tolerated Dose (MTD) tox_study->mtd mtd->dose_selection dose_selection->dosing_frequency efficacy_study Initiate Efficacy Studies dosing_frequency->efficacy_study

Caption: Workflow for designing an in vivo efficacy study dosing regimen.

Conclusion

Establishing the appropriate dosage and administration for a novel compound like 6-ethoxyquinazolin-4(3H)-one is a meticulous, data-driven process. It requires a systematic approach that begins with in vitro characterization and progresses through in vivo pharmacokinetic and toxicological assessments. By following the principles and protocols outlined in this guide, researchers can build a solid foundation for the preclinical development of 6-ethoxyquinazolin-4(3H)-one and other promising quinazolinone derivatives, ultimately paving the way for potential clinical applications.

References

  • Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. RSC Advances, 11(51), 32265-32283. Available from: [Link]

  • Tokalı, F. S., et al. (2024). A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies. Chemical Biology & Drug Design, 104(1), e14599. Available from: [Link]

  • Papanastasiou, I., et al. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Photochemistry and Photobiology, 97(4), 826-836. Available from: [Link]

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  • Gunda, S., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. International Journal of Molecular Sciences, 24(13), 11044. Available from: [Link]

  • Gavin, J. T., et al. (2018). Mechanism for quinazolin-4(3H)-one formation. ResearchGate. Available from: [Link]

  • Yang, H., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). ResearchGate. Available from: [Link]

  • Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 30(23), 127550. Available from: [Link]

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  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2025). Pharmaceuticals, 18(1), 1. Available from: [Link]

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2023). International Journal of Innovative Research in Technology, 10(1). Available from: [Link]

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  • da Silva, A. C. S., et al. (2021). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. RSC Medicinal Chemistry, 12(11), 1935-1946. Available from: [Link]

  • Study on quinazolinone derivative and their pharmacological actions. (2024). Journal of Drug Delivery and Therapeutics, 14(12-S), 1-10. Available from: [Link]

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  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Future Medicinal Chemistry, 16(18), 1335-1353. Available from: [Link]

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Application Note: Determination of the Solubility Profile of 6-ethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for determining the thermodynamic solubility of 6-ethoxyquinazolin-4(3H)-one, a member of the quinazolinone class of heterocyclic compounds. Quinazolinones are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] An accurate understanding of a compound's solubility is fundamental to drug discovery and development, as it directly influences bioavailability, formulation design, and the reliability of in vitro assays.[3][4][5] Given the general lack of publicly available solubility data for this specific derivative, this note presents a robust, step-by-step protocol for the equilibrium shake-flask method, aligned with international standards, and provides representative data to guide researchers.[6][7]

Introduction: The Critical Role of Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical physicochemical parameter in pharmaceutical sciences.[3] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[3][5] Therefore, poor aqueous solubility is a major hurdle in drug development, often leading to low or variable bioavailability and complicating formulation efforts.[3][8]

The 4(3H)-quinazolinone scaffold is a versatile core found in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][9][10] However, these often-rigid, aromatic structures can present solubility challenges.[11] Characterizing the solubility of new derivatives like 6-ethoxyquinazolin-4(3H)-one in various aqueous and organic solvents is an essential first step. This characterization informs:

  • Feasibility for in vitro screening: Ensuring the compound remains in solution during biological assays to produce reliable data.[8]

  • Drug formulation strategies: Guiding the selection of appropriate excipients and delivery systems.[12]

  • Biopharmaceutics Classification System (BCS) categorization: Classifying the drug based on its solubility and permeability, which can streamline regulatory pathways.[13][14]

Physicochemical Properties of 6-ethoxyquinazolin-4(3H)-one

Understanding the inherent properties of the molecule is key to interpreting its solubility behavior. While experimental data for this specific molecule is scarce, we can infer properties based on its structure and related analogues.

PropertyPredicted/Representative ValueSignificance for Solubility
Molecular Formula C₁₀H₁₀N₂O₂Influences molecular weight and crystal packing.
Molecular Weight 190.20 g/mol Moderate molecular weight is generally favorable for solubility.
pKa (Predicted) ~7.5 (basic N), ~10.5 (acidic N-H)The presence of both weakly basic and acidic centers suggests that solubility will be highly pH-dependent.[11] Ionization at acidic or basic pH will increase aqueous solubility.
LogP (Predicted) ~1.5 - 2.0The positive LogP value indicates a degree of lipophilicity, suggesting limited intrinsic aqueous solubility but better solubility in organic solvents.
Structure See Figure 1The fused aromatic rings contribute to high crystal lattice energy, which must be overcome for dissolution, often leading to poor water solubility.[11] The ethoxy group adds some lipophilicity.

Figure 1. Chemical Structure of 6-ethoxyquinazolin-4(3H)-one.

Illustrative Solubility Data

The following table presents a representative solubility profile for 6-ethoxyquinazolin-4(3H)-one. Note: These values are illustrative, based on typical profiles for similar heterocyclic compounds, and are intended to serve as a practical example.[12][15] Actual experimental determination is required for confirmation.

SolventTypeTemperature (°C)Illustrative Solubility (mg/mL)Qualitative Classification
Water (pH 7.4)Aqueous37< 0.01Practically Insoluble
0.1 N HCl (pH 1.2)Aqueous370.15Slightly Soluble
PBS (pH 7.4)Aqueous Buffer37< 0.01Practically Insoluble
DMSOPolar Aprotic25> 100Very Soluble
DMFPolar Aprotic25> 100Very Soluble
EthanolPolar Protic252.5Soluble
MethanolPolar Protic251.8Soluble
AcetonitrilePolar Aprotic250.5Sparingly Soluble

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

The "shake-flask" method is the gold-standard for determining thermodynamic (equilibrium) solubility.[6][16] It measures the concentration of a saturated solution when it is in equilibrium with an excess of the solid compound. This protocol is designed to be self-validating and aligns with ICH guidelines.[7][13]

Principle

An excess amount of solid 6-ethoxyquinazolin-4(3H)-one is suspended in a known volume of the solvent of interest. The mixture is agitated at a constant temperature until the dissolution and precipitation processes reach equilibrium. At this point, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).[17]

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing cluster_analysis Analysis A Weigh excess solid compound into vials B Add precise volume of solvent A->B Step 1-2 C Incubate in shaking incubator (e.g., 37°C, 24-48h) B->C D Visually confirm excess solid remains C->D E Centrifuge to pellet undissolved solid D->E F Withdraw supernatant & filter (e.g., 0.22 µm PTFE filter) E->F G Dilute supernatant into mobile phase F->G H Quantify by validated HPLC-UV method G->H I Calculate solubility from calibration curve H->I

Caption: Workflow for the Shake-Flask Solubility Assay.

Materials and Reagents
  • Compound: 6-ethoxyquinazolin-4(3H)-one (solid, confirmed purity >98%)

  • Solvents: Deionized water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, DMSO, Ethanol, etc.

  • Equipment: Analytical balance, orbital shaker with temperature control, centrifuge, positive displacement pipettes, HPLC system with UV detector, appropriate HPLC column (e.g., C18), pH meter.

  • Consumables: Glass vials with screw caps, 0.22 µm syringe filters (PTFE or other chemically resistant membrane), HPLC vials.

Step-by-Step Methodology

Part 1: Sample Preparation and Equilibration

  • Aliquot Compound: Accurately weigh an amount of 6-ethoxyquinazolin-4(3H)-one into a glass vial that is in clear excess of its expected solubility (e.g., 2-5 mg). Prepare in triplicate for each solvent.

    • Rationale: Using excess solid ensures that equilibrium saturation can be achieved and maintained.[16] Triplicates are essential for statistical validity.[7]

  • Add Solvent: Add a precise volume of the desired solvent (e.g., 1.0 mL) to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for organic solvents, 37°C for physiological buffers).[6][7] Agitate at a moderate speed (e.g., 150-250 rpm) for a defined period, typically 24 to 48 hours.

    • Rationale: Agitation ensures continuous mixing of the solid with the solvent.[6] An extended incubation period is necessary to ensure the system reaches thermodynamic equilibrium. The time to reach equilibrium should be confirmed by sampling at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus.[6]

Part 2: Sample Processing

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Rationale: Centrifugation is a crucial step to separate the saturated liquid phase from the solid phase without disturbing the equilibrium.[7]

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter it through a 0.22 µm syringe filter into a clean collection tube.

    • Rationale: Filtration removes any remaining microscopic particulate matter that could dissolve upon dilution and artificially inflate the solubility measurement. The filter material should be validated for low compound binding.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

    • Rationale: Dilution prevents the compound from precipitating in the sample vial due to solvent changes and ensures the concentration is within the quantifiable range of the detector.[7]

Part 3: Quantification by HPLC

  • Method Validation: Develop and validate a stability-indicating HPLC-UV method for 6-ethoxyquinazolin-4(3H)-one. This involves establishing linearity, accuracy, precision, and specificity.

    • Rationale: A validated, stability-indicating method ensures that the measurement is accurate and that the compound has not degraded during the experiment, which would lead to an overestimation of solubility.[7][18]

  • Calibration Curve: Prepare a series of standard solutions of the compound in the same diluent used for the samples. Generate a calibration curve by plotting the peak area against concentration.

    • Rationale: The calibration curve provides the basis for converting the peak area of the unknown sample into a precise concentration.[17]

  • Sample Analysis: Inject the diluted samples onto the HPLC system and record the chromatograms.

  • Calculation: Determine the concentration of the diluted sample using the linear regression equation from the calibration curve. Calculate the original solubility in the solvent by multiplying this concentration by the dilution factor. Report the final value in mg/mL or µg/mL.[6]

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several key checks:

  • Visual Confirmation: Before processing, a visual inspection of each vial must confirm that excess, undissolved solid remains. If all solid has dissolved, the experiment for that vial is invalid and must be repeated with more compound.[16]

  • Equilibrium Confirmation: As mentioned, sampling at multiple time points (e.g., 24h and 48h) should yield results that do not deviate significantly (e.g., <10%), confirming that equilibrium has been reached.[6]

  • pH Measurement: For aqueous buffers, the pH of the solution should be measured at the beginning and end of the experiment to ensure it has not shifted significantly, as this could impact solubility.[16][18]

  • Stability Assessment: The use of a stability-indicating HPLC method will reveal any significant degradation peaks, which should not exceed 10% of the total peak area.[18][19]

Conclusion

Determining the solubility of 6-ethoxyquinazolin-4(3H)-one is a foundational step in its evaluation as a potential therapeutic agent. The equilibrium shake-flask method, coupled with a validated HPLC quantification assay, provides the most reliable and accurate data. This detailed protocol offers researchers a robust framework to generate high-quality, reproducible solubility profiles, enabling informed decisions in the subsequent stages of drug discovery and development.

References

  • World Health Organization. (2019). Annex 4: Report template for equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Available at: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs). Working document QAS/17.699/Rev.2. Available at: [Link]

  • Abbas, S. Y. (2020). 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. In Quinazolinone and Quinazoline Derivatives. IntechOpen. DOI: 10.5772/intechopen.90104. Available at: [Link]

  • Zhou, Z., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(10), 2289. DOI: 10.3390/molecules29102289. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 115. DOI: 10.3390/ph16010115. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. DOI: 10.5402/2012/195727. Available at: [Link]

  • Mondal, S., & Satapathy, M. K. (2015). Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. International Journal of ChemTech Research, 8(11), 387-399. Available at: [Link]

  • ResearchGate. (n.d.). The physicochemical characters of quinazoline, 2-quinazolinone,.... Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

  • Anoop, K. R., & Koteshwara, K. B. (2016). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences Review and Research, 41(2), 197-206. Available at: [Link]

  • PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

  • Bergström, C. A. S. (2020). The Importance of Solubility for New Drug Molecules. ADMET & DMPK, 8(3), 169-171. DOI: 10.5599/admet.823. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 45(5), 305-324. DOI: 10.1007/s12272-022-01385-z. Available at: [Link]

  • Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 6-12. Available at: [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. EMA/CHMP/ICH/10044/2020. Available at: [Link]

  • Tetteh, E., et al. (2023). RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. Pharmaceuticals, 16(11), 1599. DOI: 10.3390/ph16111599. Available at: [Link]

  • Belyaeva, E. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. DOI: 10.17504/protocols.io.x54v9yq4zg3e/v1. Available at: [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS Journal, 23(2), 37. DOI: 10.1208/s12248-021-00566-z. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). M9 Biopharmaceutics Classification System-Based Biowaivers: Guidance for Industry. Available at: [Link]

  • University of the Basque Country. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Available at: [Link]

  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Available at: [Link]

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Application Notes and Protocols: 6-Ethoxyquinazolin-4(3H)-one and its Analogs as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinazolinone Scaffold in Enzyme Inhibition

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid, bicyclic structure provides a versatile framework for the design of targeted enzyme inhibitors. While the specific derivative, 6-ethoxyquinazolin-4(3H)-one, represents a focused area of interest, the broader class of quinazolin-4(3H)-one derivatives has demonstrated significant inhibitory activity against a range of critical enzyme families implicated in various disease states, most notably in oncology and metabolic disorders.

This document provides a comprehensive guide to understanding and evaluating the enzyme inhibitory potential of 6-ethoxyquinazolin-4(3H)-one and its structural analogs, with a primary focus on their well-documented role as tyrosine kinase inhibitors. The protocols and insights provided herein are designed to be adaptable for the investigation of other potential enzyme targets of this promising compound class.

Mechanism of Action: Targeting the Engine Room of Cellular Signaling

Derivatives of the quinazolin-4(3H)-one scaffold have been extensively shown to inhibit the activity of multiple tyrosine protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] These enzymes are crucial regulators of cell proliferation, differentiation, and survival. Their aberrant activation is a hallmark of many cancers.

The primary mechanism of inhibition for many quinazolin-4(3H)-one derivatives is through competitive binding at the ATP-binding site of the kinase domain.[1][2] By occupying this pocket, the inhibitor prevents the binding of ATP, the phosphate donor for the phosphorylation of tyrosine residues on substrate proteins. This blockade of phosphotransfer effectively shuts down the downstream signaling cascades that drive tumorigenesis.

Interestingly, molecular docking studies have revealed that different substitutions on the quinazolin-4(3H)-one core can modulate the mode of inhibition, leading to both ATP-competitive (Type I) and ATP-non-competitive (Type II) inhibition.[1][2] This highlights the tunability of this scaffold for achieving desired inhibitory profiles against specific kinases.

Tyrosine_Kinase_Inhibition_by_Quinazolinone_Derivative cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) Growth_Factor->RTK Binds ATP_Site ATP Binding Site Substrate Substrate Protein RTK->Substrate Phosphorylates ATP_Site->Substrate Phosphorylation Blocked Quinazolinone 6-Ethoxyquinazolin-4(3H)-one Analog Quinazolinone->ATP_Site Blocks ATP ATP ATP->ATP_Site Cannot Bind Phospho_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream_Signaling Activation Inhibited

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 6-ethoxyquinazolin-4(3H)-one analog.

Quantitative Data: A Survey of Inhibitory Potency

The inhibitory potential of various quinazolin-4(3H)-one derivatives has been quantified against several key tyrosine kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes representative IC50 values for different analogs from the literature.

Compound ClassTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Quinazolin-4(3H)-one DerivativesCDK20.173 - 0.177Imatinib0.131[1]
Quinazolin-4(3H)-one DerivativesHER20.079 - 0.138Lapatinib0.078[1]
Quinazolin-4(3H)-one DerivativesEGFR0.097 - 0.181Erlotinib0.056[1]
Quinazolin-4(3H)-one DerivativesHDAC60.150--[4][5]
Quinazolinone-1,2,3-triazole-acetamideα-glucosidase4.8 - 140.2Acarbose750.0[6]

Note: The specific inhibitory activity of 6-ethoxyquinazolin-4(3H)-one has not been extensively reported and presents an opportunity for novel research.

Experimental Protocols: In Vitro Tyrosine Kinase Inhibition Assay

This protocol provides a generalized framework for assessing the inhibitory activity of 6-ethoxyquinazolin-4(3H)-one or its analogs against a purified tyrosine kinase. This assay is based on the detection of ATP consumption using a luciferase-based system.

I. Materials and Reagents
  • Purified recombinant tyrosine kinase (e.g., EGFR, HER2, CDK2)

  • Kinase substrate peptide

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test compound (6-ethoxyquinazolin-4(3H)-one or analog) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine, Erlotinib)

  • Kinase-Glo® MAX Assay Reagent (or equivalent ATP detection reagent)

  • 96-well or 384-well white, opaque microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

II. Experimental Workflow

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - ATP Solution - Enzyme Solution - Substrate Solution Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilutions of Test Compound and Controls in DMSO Prepare_Reagents->Serial_Dilution Add_Compound Add Diluted Compounds/ Controls to Assay Plate Serial_Dilution->Add_Compound Add_Enzyme Add Kinase Enzyme to each well Add_Compound->Add_Enzyme Incubate_1 Incubate at Room Temp (e.g., 10-15 min) Add_Enzyme->Incubate_1 Initiate_Reaction Initiate Reaction by Adding ATP/Substrate Mixture Incubate_1->Initiate_Reaction Incubate_2 Incubate at Reaction Temp (e.g., 30°C for 30-60 min) Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction and Detect Remaining ATP by Adding Kinase-Glo® Reagent Incubate_2->Stop_Reaction Incubate_3 Incubate at Room Temp (e.g., 10 min) Stop_Reaction->Incubate_3 Read_Luminescence Read Luminescence on a Plate Reader Incubate_3->Read_Luminescence Analyze_Data Analyze Data: - Plot % Inhibition vs. [Compound] - Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro tyrosine kinase inhibition assay.

III. Step-by-Step Protocol
  • Compound Preparation: Prepare a stock solution of 6-ethoxyquinazolin-4(3H)-one (e.g., 10 mM in 100% DMSO). Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 100 µM to 0.01 µM). Include a DMSO-only control (vehicle control) and a positive control inhibitor at a known effective concentration.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound, positive control, or DMSO to the appropriate wells of a 96-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation:

    • Prepare a solution of ATP in kinase assay buffer at a concentration close to the Km for the specific kinase being tested.

    • Add 10 µL of the ATP solution to each well to initiate the kinase reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® MAX reagent to room temperature.

    • Add 25 µL of the Kinase-Glo® MAX reagent to each well.

    • Mix the contents of the wells and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

IV. Data Analysis and Interpretation
  • Calculate Percent Inhibition: The luminescent signal is inversely proportional to the amount of kinase activity.

    • Determine the average luminescence for the no-enzyme control (background), the vehicle control (0% inhibition), and each test compound concentration.

    • Normalize the data by subtracting the background from all readings.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound / Signal_vehicle))

  • Determine IC50:

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, the following controls should be included in every assay:

  • No-Enzyme Control: Measures the background signal in the absence of kinase activity.

  • Vehicle Control (DMSO): Represents 100% enzyme activity (0% inhibition) and is used to normalize the data.

  • Positive Control Inhibitor: A known inhibitor of the target kinase is used to validate the assay's performance and sensitivity.

Consistent results for the positive control across multiple experiments will confirm the robustness and reproducibility of the assay.

Conclusion and Future Directions

The quinazolin-4(3H)-one scaffold is a well-established platform for the development of potent enzyme inhibitors, particularly against tyrosine kinases. While the specific derivative 6-ethoxyquinazolin-4(3H)-one is not extensively characterized in the public domain, the protocols and mechanistic insights provided here offer a robust starting point for its evaluation. Researchers are encouraged to adapt these methods to explore the inhibitory potential of this and other novel quinazolinone analogs against a wide array of enzymatic targets, thereby contributing to the development of next-generation therapeutics.

References

  • Mirgany, T. O., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2063-2076. Available at: [Link]

  • ResearchGate. (2021). (PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Available at: [Link]

  • Nikolaidis, M., et al. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Photochemistry and photobiology, 97(4), 826–836. Available at: [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. International Journal of Molecular Sciences, 24(13), 11044. Available at: [Link]

  • PubMed. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Available at: [Link]

  • MDPI. (2020). 6-Nitro-7-tosylquinazolin-4(3H)-one. Molbank, 2020(4), M1157. Available at: [Link]

  • ResearchGate. (2018). Mechanism for quinazolin-4(3H)-one formation. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 25(24), 5973. Available at: [Link]

  • ResearchGate. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Available at: [Link]

  • PubMed. (1982). Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate. Cancer Chemotherapy and Pharmacology, 8(1), 65-69. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Urease Inhibition Studies of Some New Quinazolinones. Available at: [Link]

  • ResearchGate. (2023). Cytotoxic action of quinazolinone-based targets 1–4 and 6–13 by means.... Available at: [Link]

  • PubMed. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Available at: [Link]

  • Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 13-31. Available at: [Link]

  • MDPI. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Pharmaceuticals, 16(11), 1546. Available at: [Link]

  • ResearchGate. (2020). (PDF) 6-Nitro-7-tosylquinazolin-4(3H)-one. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry, 12, 1386765. Available at: [Link]

  • PubMed. (2021). Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition. Bioorganic & Medicinal Chemistry, 47, 116346. Available at: [Link]

  • YouTube. (2018). Enzyme Inhibitor – Enzymes and Enzyme Kinetics | Lecturio. Available at: [Link]

  • RSC Publishing. (2022). Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. RSC Advances, 12(28), 17973-17985. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. RSC Medicinal Chemistry, 12(3), 421-433. Available at: [Link]

Sources

Application Notes and Protocols for the Analytical Detection of 6-ethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] 6-ethoxyquinazolin-4(3H)-one, a derivative of this class, is a molecule of interest in drug discovery and development. Accurate and robust analytical methods are paramount for its detection and quantification in various matrices, from in-process reaction monitoring to complex biological samples for pharmacokinetic studies.

This document provides a comprehensive guide to the analytical methodologies for 6-ethoxyquinazolin-4(3H)-one. It is designed to offer both foundational knowledge and actionable, detailed protocols for researchers. The methods described herein are based on established principles of analytical chemistry and data from closely related quinazolinone analogs, providing a solid framework for method development and validation.

Part 1: Physicochemical Properties and Reference Standard Characterization

A thorough understanding of the analyte's properties is the cornerstone of developing effective analytical methods.

Physicochemical Profile:

PropertyPredicted Value/InformationRationale/Source
Molecular Formula C₁₀H₁₀N₂O₂Based on chemical structure
Molecular Weight 190.20 g/mol Based on chemical structure
LogP (predicted) ~1.5 - 2.0The ethoxy group increases lipophilicity compared to the parent quinazolinone. Suitable for reverse-phase chromatography.
pKa (predicted) ~7-8 (basic, N in ring), ~10-11 (acidic, N-H)The quinazolinone core has both basic and weakly acidic sites. The N-H proton is weakly acidic.
UV λmax ~230-240 nm, ~280-300 nmTypical absorbance maxima for quinazolinone cores.[2]
Reference Standard Characterization

Prior to quantitative analysis, the identity and purity of the 6-ethoxyquinazolin-4(3H)-one reference standard must be unequivocally confirmed. The following spectroscopic methods are fundamental for this purpose. While specific data for this exact molecule is not widely published, the expected spectral features can be reliably predicted based on analogous structures.[3][4][5]

1.1.1. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which are crucial for identity confirmation.

  • Expected Molecular Ion:

    • [M+H]⁺: m/z 191.08

    • [M+Na]⁺: m/z 213.06

  • Instrumentation: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.[6]

  • Predicted Fragmentation: Key fragments would likely arise from the loss of the ethoxy group (-45 Da) or ethylene from the ethoxy group (-28 Da).

1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

  • ¹H NMR (400 MHz, DMSO-d₆) - Predicted Chemical Shifts (δ):

    • ~12.0-12.5 ppm (s, 1H): N-H proton of the quinazolinone ring.[3]

    • ~8.1 ppm (s, 1H): H2 proton.

    • ~7.5-7.8 ppm (m, 3H): Aromatic protons (H5, H7, H8). The substitution at position 6 will influence the splitting patterns.

    • ~4.1 ppm (q, 2H): -OCH₂- protons of the ethoxy group.

    • ~1.4 ppm (t, 3H): -CH₃ protons of the ethoxy group.

  • ¹³C NMR (100 MHz, DMSO-d₆) - Predicted Chemical Shifts (δ):

    • ~165 ppm: C4 (carbonyl).

    • ~155-160 ppm: C6 (carbon bearing the ethoxy group).

    • ~145-150 ppm: C2 and C8a.

    • ~115-135 ppm: Remaining aromatic carbons.

    • ~64 ppm: -OCH₂- carbon.

    • ~15 ppm: -CH₃ carbon.

1.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • Expected Characteristic Peaks (cm⁻¹):

    • 3200-3000: N-H stretching.

    • 3000-2850: C-H stretching (aromatic and aliphatic).

    • ~1680: C=O stretching (amide).

    • ~1610, ~1480: C=C and C=N stretching (aromatic and heterocyclic rings).

    • ~1250: C-O stretching (aryl ether).

Part 2: Chromatographic Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of quinazolinone derivatives.[7] Coupling HPLC with mass spectrometry (LC-MS) provides the highest sensitivity and selectivity, especially for complex matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for purity assessment, in-process control, and quantification of bulk material or formulations where concentration levels are relatively high.

Rationale for Method Design: A reversed-phase C18 column is the standard for moderately polar compounds like 6-ethoxyquinazolin-4(3H)-one.[8] The mobile phase consists of an organic modifier (acetonitrile is preferred for its lower viscosity and UV transparency) and an aqueous phase.[9] An acidic modifier, such as formic acid, is crucial to ensure the analyte is in a consistent protonation state, which leads to sharp, symmetrical peaks by minimizing interactions with residual silanols on the silica support.[10][11] A gradient elution is employed to ensure good separation from potential impurities and a reasonable run time.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Prepare Standard/Sample in Diluent injector Autosampler s_prep->injector mp_prep Prepare Mobile Phases (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN) pump Gradient Pump mp_prep->pump pump->injector column C18 Column (e.g., 4.6 x 150 mm, 5 µm) injector->column detector UV/DAD Detector (λ = 290 nm) column->detector cds Chromatography Data System (CDS) detector->cds report Generate Report (Purity, Concentration) cds->report

Caption: General workflow for HPLC-UV analysis.

Protocol 2.1: HPLC-UV Purity and Assay Method

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 290 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 80
      17.0 80
      17.1 20

      | 20.0 | 20 |

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to prepare a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample to a target concentration of approximately 0.1 mg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Determine the retention time and peak area of 6-ethoxyquinazolin-4(3H)-one.

    • For purity analysis, calculate the area percent of the main peak relative to all other peaks.

    • For assay, compare the peak area of the sample to that of the reference standard of a known concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it the gold standard for quantifying low levels of the analyte in complex biological matrices such as plasma, urine, or tissue homogenates.

Rationale for Method Design: The goal in bioanalysis is to achieve high throughput and sensitivity. A shorter column and a faster gradient are used compared to HPLC-UV. Electrospray ionization in positive mode (ESI+) is chosen as the quinazolinone structure is readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent selectivity by monitoring a specific precursor-to-product ion transition.[12] A stable isotope-labeled internal standard (SIL-IS) is the ideal choice to correct for matrix effects and variability in extraction and ionization; if unavailable, a structurally similar analog can be used.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis sample Biological Sample (e.g., Plasma) is_spike Spike with Internal Standard sample->is_spike extraction Extraction (e.g., Protein Precipitation) is_spike->extraction evap Evaporate & Reconstitute extraction->evap lc UHPLC System evap->lc ms Triple Quadrupole MS (ESI+, MRM Mode) lc->ms quant Quantification Software ms->quant results Concentration Results quant->results

Caption: Bioanalytical workflow using LC-MS/MS.

Protocol 2.2: LC-MS/MS Quantification in Human Plasma

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (e.g., Waters Acquity UPLC BEH C18).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      2.5 95
      3.5 95
      3.6 10

      | 5.0 | 10 |

  • MS/MS Conditions (Hypothetical Parameters):

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV)
      6-ethoxyquinazolin-4(3H)-one 191.1 146.1 (Loss of -C₂H₅O + H) 20

      | Internal Standard (e.g., ¹³C₆-analog) | 197.1 | 152.1 | 20 |

    • Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the specific instrument manufacturer's recommendations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (or calibration standard/QC), add 10 µL of internal standard working solution (e.g., 100 ng/mL in methanol).

    • Vortex briefly.

    • Add 200 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.[4]

    • Vortex vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of Mobile Phase A/B (90:10, v/v).

    • Vortex to dissolve, then inject into the LC-MS/MS system.

  • Method Validation:

    • This protocol must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation should assess selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

References

  • MDPI. (n.d.). 6-Nitro-7-tosylquinazolin-4(3H)-one. Retrieved from [Link]

  • PubMed. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Photochem Photobiol, 97(4), 826-836. Retrieved from [Link]

  • ResearchGate. (2015). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • RSC Publishing. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC–MS/MS). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • ResearchGate. (2017). Biological Applications of Quinazolinone Analogues: A Review. Retrieved from [Link]

  • PubMed. (n.d.). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for CpRh(III)-Catalyzed Annulation*. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and reactions of some 3 aryl-2-thioxoquinazolin-4(3H)-ones. Retrieved from [Link]

  • Chemical Methodologies. (2022). Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid. Retrieved from [Link]

  • YouTube. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. Retrieved from [Link]

  • PubChem. (n.d.). 4(1H)-Quinazolinone. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]

  • Semantic Scholar. (2017). Biological Applications of Quinazolinone Analogues: A Review. Retrieved from [Link]

Sources

Application Notes and Protocols for 6-Ethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the proper handling, storage, and use of 6-ethoxyquinazolin-4(3H)-one (CAS No. 155960-97-7). This document is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, who work with this and similar quinazolinone derivatives. The protocols outlined herein are designed to ensure the integrity of the compound and the safety of the laboratory environment, grounded in established principles of chemical safety and handling.

Introduction to 6-Ethoxyquinazolin-4(3H)-one

6-Ethoxyquinazolin-4(3H)-one belongs to the quinazolinone family, a class of heterocyclic compounds recognized for their diverse and significant biological activities.[1] The quinazolinone scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The reactivity of the quinazolinone core structure lends itself to a variety of synthetic modifications, making it a versatile starting material for the development of novel therapeutic agents.

While specific biological activities of 6-ethoxyquinazolin-4(3H)-one are not extensively documented in publicly available literature, its structural similarity to other biologically active quinazolinones suggests its potential as a valuable compound in drug discovery and chemical biology research. Proper handling and storage are therefore paramount to maintain its chemical integrity and to ensure the safety of researchers.

Health and Safety Information

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation upon direct contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: As a powdered substance, it may cause respiratory tract irritation if inhaled.

Personal Protective Equipment (PPE)

To mitigate these risks, the following PPE must be worn at all times when handling 6-ethoxyquinazolin-4(3H)-one:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.

Storage and Stability

Proper storage is crucial for maintaining the stability and purity of 6-ethoxyquinazolin-4(3H)-one.

ParameterRecommendationRationale
Temperature 2-8°CTo minimize degradation and maintain long-term stability.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.Recommended for compounds that may be air-sensitive.
Moisture Store in a dry, desiccated environment.The compound is likely sensitive to moisture, which can lead to hydrolysis or degradation.
Light Store in a light-resistant container.To prevent potential photodegradation.

Experimental Protocols

General Handling Workflow

The following workflow diagram illustrates the key steps for the safe handling of 6-ethoxyquinazolin-4(3H)-one from receipt to disposal.

G cluster_0 Receiving & Storage cluster_1 Preparation cluster_2 Experimentation cluster_3 Waste Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store at 2-8°C, Dry Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Fume_Hood Work in Fume Hood Don_PPE->Fume_Hood Weigh Weigh Compound Fume_Hood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Waste Dispose of Waste Experiment->Waste Decontaminate Decontaminate Work Area Waste->Decontaminate

Caption: General workflow for handling 6-ethoxyquinazolin-4(3H)-one.

Protocol for Preparing a Stock Solution

This protocol describes the preparation of a stock solution of 6-ethoxyquinazolin-4(3H)-one for use in biological or chemical experiments.

Materials:

  • 6-Ethoxyquinazolin-4(3H)-one powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate solvent

  • Calibrated analytical balance

  • Chemical fume hood

  • Vortex mixer or sonicator

  • Sterile, light-resistant storage vials

Procedure:

  • Preparation: Ensure the chemical fume hood is clean and operational. Assemble all necessary materials.

  • Tare Weighing: Place a clean, empty weigh boat on the analytical balance and tare it.

  • Weighing the Compound: Carefully weigh the desired amount of 6-ethoxyquinazolin-4(3H)-one powder in the fume hood. Record the exact weight.

  • Transfer: Transfer the weighed powder to an appropriately sized sterile vial.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.

  • Dissolution: Tightly cap the vial and vortex or sonicate until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound to heat should be considered.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C or -80°C for long-term stability.

Concluding Remarks

The protocols and guidelines presented in these application notes are intended to promote the safe and effective use of 6-ethoxyquinazolin-4(3H)-one in a research setting. Adherence to these procedures will help ensure the integrity of experimental results and, most importantly, the safety of all laboratory personnel. As with any chemical, it is imperative to consult all available safety information and to use prudent laboratory practices.

References

  • El-Hashash, M. A., et al. (2012). Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity. International Journal of Organic Chemistry, 2(1), 25-33. [Link]

  • PubChem. (n.d.). 6-Methoxy-7-hydroxyquinazolin-4-one. Retrieved from [Link]

  • Vertex AI Search. (n.d.). 6,7-Diethoxyquinazolin-4(3H)-one | Research Compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Ethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-ethoxyquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yields and product purity.

Introduction to 6-Ethoxyquinazolin-4(3H)-one Synthesis

The synthesis of 6-ethoxyquinazolin-4(3H)-one, a valuable scaffold in medicinal chemistry, typically involves the cyclocondensation of 2-amino-5-ethoxybenzoic acid with a suitable one-carbon source, most commonly formamide. This reaction, a variation of the Niementowski synthesis, appears straightforward but is often plagued by issues such as incomplete reactions, side product formation, and purification challenges. This guide will address these common problems in a systematic, question-and-answer format.

Core Reaction Pathway

The fundamental reaction involves the heating of 2-amino-5-ethoxybenzoic acid with an excess of formamide. The reaction proceeds through the initial formation of an N-formyl intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the desired quinazolinone.

Reaction_Pathway 2-amino-5-ethoxybenzoic acid 2-amino-5-ethoxybenzoic acid N-formyl intermediate N-formyl intermediate 2-amino-5-ethoxybenzoic acid->N-formyl intermediate Formylation Formamide Formamide Formamide->N-formyl intermediate 6-ethoxyquinazolin-4(3H)-one 6-ethoxyquinazolin-4(3H)-one N-formyl intermediate->6-ethoxyquinazolin-4(3H)-one Cyclization (Dehydration) H2O H2O Heat Heat Side_Reactions 2-amino-5-ethoxybenzoic acid 2-amino-5-ethoxybenzoic acid Decarboxylation_Product 4-ethoxyaniline 2-amino-5-ethoxybenzoic acid->Decarboxylation_Product High Temp (Side Reaction) N-formyl_intermediate N-formyl intermediate 2-amino-5-ethoxybenzoic acid->N-formyl_intermediate Formylation Desired_Product 6-ethoxyquinazolin-4(3H)-one N-formyl_intermediate->Desired_Product Cyclization

Technical Support Center: Stability of 6-Ethoxyquinazolin-4(3H)-one in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-QZ-ET6-STAB-001

Introduction

Welcome to the technical support center for 6-ethoxyquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. Ensuring the stability of a compound in solution is paramount for obtaining reliable, reproducible, and accurate experimental results. Instability can lead to a loss of potency, the formation of unknown impurities, and misleading data, ultimately impacting project timelines and outcomes.

This document provides a comprehensive overview of the stability profile of 6-ethoxyquinazolin-4(3H)-one, drawing upon established chemical principles of the quinazolinone scaffold. While specific stability data for the 6-ethoxy derivative is limited in published literature, the core quinazolinone structure provides a strong basis for predicting its behavior under various experimental conditions.[1][2] This guide will equip you with the knowledge to anticipate potential stability issues, troubleshoot common problems, and design robust experimental protocols.

Frequently Asked Questions (FAQs) - General Stability Profile

Q1: What is the general stability of the quinazolinone ring system in aqueous solutions?

A1: The quinazolinone ring is generally stable in cold, dilute acidic and alkaline solutions. However, it is susceptible to hydrolytic cleavage of the pyrimidine ring when boiled in these solutions, which can lead to the formation of degradation products like O-aminobenzaldehyde derivatives.[2]

Q2: How does the 6-ethoxy substitution affect the stability of the molecule?

A2: The ethoxy group at the 6-position is an electron-donating group. This can influence the electron density of the benzene ring, but it is not expected to dramatically alter the fundamental hydrolytic or oxidative stability of the core quinazolinone structure under typical experimental conditions. The primary points of instability are likely to remain the amide bond within the pyrimidine ring.

Q3: Is 6-ethoxyquinazolin-4(3H)-one susceptible to tautomerization?

A3: Yes, quinazolin-4(3H)-ones can exist in a lactam-lactim tautomeric equilibrium. In polar or aqueous solutions, the lactam form is more stable and predominates.[1] In non-polar, aprotic solvents, the lactim form may be more prevalent. This is an important consideration when selecting solvents for reactions or analysis, as the reactivity of the two forms differs.[1]

Q4: What are the primary degradation pathways I should be aware of?

A4: Based on the quinazolinone scaffold, the primary degradation pathways to consider are:

  • Hydrolysis: Cleavage of the amide bond in the pyrimidine ring, especially under harsh pH and high-temperature conditions.

  • Oxidation: The quinazolinone ring can undergo oxidation.[3][4] The presence of atmospheric oxygen or oxidizing agents in your experimental setup can promote this.

  • Photodegradation: Some quinazolinone derivatives are known to be sensitive to light, particularly UV radiation, which can lead to the formation of photodegradation products.[5]

Troubleshooting Guide: Common Experimental Issues

Q5: I'm observing a decrease in the concentration of my compound over time in my aqueous assay buffer (e.g., PBS pH 7.4). What could be the cause?

A5: This is a common issue that can stem from several factors:

  • Low Aqueous Solubility: 6-ethoxyquinazolin-4(3H)-one is predicted to have low aqueous solubility. What appears to be degradation might actually be precipitation of the compound out of solution.

    • Causality: The compound may be kinetically soluble at the start of the experiment (e.g., after dilution from a DMSO stock), but over time, it crashes out of the aqueous buffer.

    • Troubleshooting:

      • Visually Inspect: Check your samples for any signs of cloudiness or precipitate.

      • Perform a Solubility Test: Determine the thermodynamic solubility of your compound in the specific buffer and at the temperature of your experiment.

      • Use Co-solvents: If your experiment allows, consider adding a small percentage of an organic co-solvent (e.g., ethanol, DMSO) to maintain solubility. Be mindful of the co-solvent's potential impact on your biological system.

  • Adsorption to Labware: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates).

    • Causality: This non-specific binding reduces the effective concentration of the compound in your solution.

    • Troubleshooting:

      • Use low-adhesion plasticware or glass inserts where possible.

      • Include a non-ionic surfactant (e.g., Tween-20 at 0.01%) in your buffer, if compatible with your assay, to reduce non-specific binding.

  • Chemical Degradation: While quinazolinones are relatively stable at neutral pH and room temperature, degradation can still occur, especially over longer incubation times.

    • Causality: Hydrolysis or oxidation could be occurring slowly.

    • Troubleshooting:

      • Run a stability control experiment where you incubate the compound in your buffer under the same conditions but without the biological components of your assay. Analyze samples at different time points using a stability-indicating method like HPLC.

      • Prepare fresh solutions of the compound immediately before use.

Q6: My compound solution changes color. What does this indicate?

A6: A color change often indicates the formation of degradation products, which may have different chromophores than the parent compound. This is frequently a sign of oxidative degradation.

  • Causality: Oxidation can lead to the formation of conjugated systems that absorb visible light. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light.

  • Troubleshooting:

    • De-gas Buffers: Sparge your buffers with an inert gas like nitrogen or argon before adding the compound to remove dissolved oxygen.

    • Use Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant like ascorbic acid.

    • Use Chelating Agents: Add a chelating agent like EDTA to your buffer to sequester trace metal ions that can catalyze oxidation.

    • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.

Q7: I'm getting inconsistent results between experiments run on different days. Could this be a stability issue?

A7: Yes, inconsistent results are a hallmark of compound instability.

  • Causality: If you are using a stock solution prepared on a previous day, it may have degraded during storage. The rate of degradation can be influenced by factors like the storage temperature, exposure to light, and the solvent used. For example, some quinazoline derivatives have shown instability in DMSO upon storage.[6][7]

  • Troubleshooting:

    • Prepare Fresh Stock Solutions: The most reliable approach is to prepare fresh stock solutions from solid material for each experiment.

    • Validate Stock Solution Stability: If you must use stored stock solutions, you must validate their stability. Prepare a batch of the stock solution, and on each day of your experiment, analyze an aliquot by HPLC to confirm its concentration and purity before use. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Key Factors Influencing Stability & Mitigation Strategies

FactorPotential Impact on 6-ethoxyquinazolin-4(3H)-oneMitigation & Best Practices
pH High Risk at Extremes: Susceptible to acid- and base-catalyzed hydrolysis of the amide bond, especially at elevated temperatures.[2]- Maintain solutions within a pH range of 4-8 for maximum stability.- Use buffered solutions to control pH.- Avoid prolonged storage or heating in strongly acidic or basic conditions.
Temperature Moderate Risk: Higher temperatures accelerate degradation rates (hydrolysis, oxidation).- Store stock solutions at ≤ -20°C.- For experiments, prepare solutions fresh and use them promptly.- If incubation at elevated temperatures (e.g., 37°C) is required, minimize the duration and run stability controls in parallel.
Light Moderate Risk: Potential for photodegradation, leading to the formation of unknown byproducts.[5]- Store solid compound and solutions protected from light (amber vials, foil wrapping).- Minimize exposure to ambient light during experimental setup.
Oxidation Moderate Risk: Susceptible to oxidation, potentially catalyzed by metal ions or initiated by atmospheric oxygen.[3][4]- Use high-purity solvents and de-gassed buffers.- Consider adding a chelating agent (e.g., 0.1 mM EDTA) to buffers.- Work under an inert atmosphere (N₂ or Ar) for sensitive, long-term experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9][10] The goal is to achieve 5-20% degradation to identify the primary degradation products without causing excessive decomposition.[11]

Objective: To identify the potential degradation pathways of 6-ethoxyquinazolin-4(3H)-one under various stress conditions.

Materials:

  • 6-ethoxyquinazolin-4(3H)-one

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Keep a solid sample of the compound in an oven at 60°C for 24 hours. Also, keep a solution of the compound (in the solvent used for your experiments) at 60°C.

    • Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, along with an unstressed control solution, by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the parent compound and separate it from potential degradation products.

ParameterConditionRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for the amine-containing heterocycle.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to 10% BA gradient elution is crucial to separate the parent compound from potentially more polar or less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD is superior as it can help assess peak purity and identify the optimal wavelength for detection.
Injection Vol. 10 µL

Visualizations

Factors Influencing Stability

Key factors affecting compound stability. cluster_main Stability of 6-Ethoxyquinazolin-4(3H)-one cluster_factors Stress Factors cluster_degradation Degradation Pathways cluster_outcome Experimental Outcome Compound 6-Ethoxyquinazolin-4(3H)-one in Solution pH pH Extremes (Acid/Base) Compound->pH Temp Elevated Temperature Compound->Temp Light UV/Visible Light Compound->Light Oxidation Oxygen / Metal Ions Compound->Oxidation Hydrolysis Hydrolysis (Amide Cleavage) pH->Hydrolysis Temp->Hydrolysis Oxid Oxidation Temp->Oxid Photo Photodegradation Light->Photo Oxidation->Oxid Loss Loss of Potency & Inaccurate Data Hydrolysis->Loss Photo->Loss Oxid->Loss

Caption: Key factors affecting compound stability.

Forced Degradation Study Workflow

Workflow for a forced degradation study. cluster_workflow Forced Degradation Workflow start Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sample Sample at Time Points (e.g., 0, 4, 8, 24h) stress->sample prep Neutralize/Dilute Sample for Analysis sample->prep analyze Analyze via Stability- Indicating HPLC-UV/MS prep->analyze data Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->data report Identify Degradation Pathways & Products data->report

Caption: Workflow for a forced degradation study.

References

  • Saadati, F., & Gholipour, B. (2018). Aerobic oxidative synthesis of quinazolin-4(3H)-one derivatives in the... ResearchGate. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available at: [Link]

  • Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]

  • Gazi, S., et al. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. PubMed. Available at: [Link]

  • Li, Y., et al. (2022). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. NIH. Available at: [Link]

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2024). SciSpace. Available at: [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2009). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available at: [Link]

  • Jain, D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Photo-triggered sustainable synthesis of Quinazolinone derivatives using visible light active exfoliated g-C3N4/Cu3TiO4 as a heterogeneous photocatalyst. (2023). ResearchGate. Available at: [Link]

  • Khan, I., et al. (2018). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Available at: [Link]

  • Gendugov, T. M., et al. (2020). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology. Available at: [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • Recent advances in quinazolinones as an emerging molecular platform for luminescent materials and bioimaging. (2021). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • EP1807402A1 - Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives. Google Patents.
  • Al-Salem, H. S., et al. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Available at: [Link]

  • Forced Degradation Studies of Biopharmaceuticals: Selection of Stress Conditions. (2022). ResearchGate. Available at: [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. Available at: [Link]

  • HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. (1998). PubMed. Available at: [Link]

  • (PDF) Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2018). ResearchGate. Available at: [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Omicsonline.org. Available at: [Link]

  • Bîcu, E., et al. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. Available at: [Link]

  • Aliabadi, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands. Available at: [Link]

  • Kłeczek, N., et al. (2022). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. PubMed Central. Available at: [Link]

  • Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Visible-light photocatalyzed synthesis of quinazolinone. ResearchGate. Available at: [Link]

  • Sandle, T. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press. Available at: [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. Available at: [Link]

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Technical Support Center: Crystallization of 6-Ethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the crystallization of 6-ethoxyquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and achieve high-purity crystalline material.

Introduction to Crystallization of 6-Ethoxyquinazolin-4(3H)-one

6-Ethoxyquinazolin-4(3H)-one is a heterocyclic compound of interest in medicinal chemistry.[1] Achieving a crystalline form with high purity is crucial for its characterization, stability, and downstream applications. The crystallization process, however, can be influenced by a multitude of factors including solvent choice, temperature, and the presence of impurities.[2] This guide provides a systematic approach to troubleshooting common issues encountered during the crystallization of this specific quinazolinone derivative.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems in a question-and-answer format, providing both theoretical explanations and practical, step-by-step solutions.

FAQ 1: My 6-ethoxyquinazolin-4(3H)-one is not dissolving in the chosen solvent. What should I do?

Answer:

This is a common issue that can often be resolved by systematically evaluating your solvent choice and dissolution technique.

Underlying Principles: The solubility of a compound is governed by the principle of "like dissolves like." 6-Ethoxyquinazolin-4(3H)-one is a moderately polar molecule. Therefore, solvents with similar polarity are likely to be good candidates for dissolution. Temperature also plays a critical role; solubility generally increases with temperature.

Troubleshooting Protocol:

  • Verify Solvent Choice: Consult the predicted solubility data in Table 1 . If you are using a non-polar solvent like hexane, it is unlikely to be effective. Consider switching to a more polar solvent such as ethanol, isopropanol, or ethyl acetate.

  • Increase Temperature: Gently heat the solvent to near its boiling point. Add the solvent in small portions to your crude 6-ethoxyquinazolin-4(3H)-one while stirring and heating until the solid dissolves completely. Be cautious not to add an excessive amount of solvent, as this will reduce your yield.

  • Use a Solvent Mixture: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. The turbidity indicates that the solution is saturated. Gentle heating should redissolve the precipitate, and upon cooling, crystals should form. A common mixture for quinazolinones is ethanol/water or ethyl acetate/hexane.[3]

Data Presentation: Predicted Solubility of 6-Ethoxyquinazolin-4(3H)-one

SolventPredicted SolubilityPolarity IndexNotes
WaterLow10.2Unlikely to be a good primary solvent.
EthanolModerate5.2A good starting point for recrystallization.
IsopropanolModerate3.9Another good option, similar to ethanol.
Ethyl AcetateModerate4.4Can be effective, often used in mixtures.
AcetoneModerate5.1Good solubility, but its volatility can sometimes lead to rapid crashing out.
DichloromethaneLow-Moderate3.1May be suitable for solvent mixtures.
HexaneLow0.1Likely to be a poor solvent, but can be used as an anti-solvent.

This data is based on computational predictions and should be used as a guide for initial solvent screening.

FAQ 2: My compound "oils out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when a solution is supersaturated to a high degree or when the cooling process is too rapid.

Underlying Principles: The formation of an oil indicates that the solubility of the compound has been exceeded, but the molecules have not had sufficient time or the appropriate conditions to arrange themselves into a crystal lattice. The high concentration of the solute in the oil phase can trap impurities.

Troubleshooting Protocol:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also help to slow down the cooling process.

  • Use a More Dilute Solution: Add a small amount of the hot solvent back to the oiled-out mixture to redissolve it. The aim is to find the concentration where crystallization occurs without prior oiling.

  • Change the Solvent System: Oiling out can be solvent-dependent. Try a different solvent or a different ratio in your binary solvent system. Sometimes, a solvent with a lower boiling point can be beneficial.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. This creates microscopic imperfections that can act as nucleation sites. Alternatively, add a tiny seed crystal of pure 6-ethoxyquinazolin-4(3H)-one to the cooled solution to initiate crystal growth.

Visualization: Troubleshooting "Oiling Out"

G start Oiling Out Observed step1 Re-heat to dissolve oil start->step1 step2 Add more solvent step1->step2 step3 Cool slowly step2->step3 step4 Scratch or seed step3->step4 success Crystals Form step4->success fail Still Oiling Out step4->fail If unsuccessful step5 Change solvent system fail->step5 step5->step1

Caption: A flowchart for troubleshooting the "oiling out" phenomenon.

FAQ 3: The yield of my recrystallized 6-ethoxyquinazolin-4(3H)-one is very low. How can I improve it?

Answer:

A low yield can be frustrating, but it is often a solvable problem related to the amount of solvent used or incomplete precipitation.

Underlying Principles: The goal of recrystallization is to purify the compound, which sometimes comes at the cost of yield. A portion of the product will always remain dissolved in the mother liquor. The key is to maximize the recovery of the pure compound while leaving impurities behind.

Troubleshooting Protocol:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will result in a significant portion of your compound remaining in solution upon cooling.[4]

  • Ensure Complete Cooling: Allow the solution to cool to room temperature and then in an ice bath for at least 30 minutes to an hour to maximize precipitation.

  • Recover a Second Crop: The mother liquor from the first filtration can be concentrated by boiling off some of the solvent and then cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Check for Premature Crystallization: If crystals form in the funnel during a hot filtration step (if performed to remove insoluble impurities), this can lead to significant loss. Ensure the funnel and receiving flask are pre-heated.

FAQ 4: My crystals are very small or needle-like. How can I obtain larger, more well-defined crystals?

Answer:

Small or needle-like crystals can be difficult to filter and may trap solvent. The size and habit of crystals are influenced by the rate of cooling and the solvent environment.

Underlying Principles: Rapid crystal growth, often caused by fast cooling or high supersaturation, tends to produce smaller or less well-formed crystals. Slower growth allows molecules to add to the crystal lattice in a more ordered fashion, resulting in larger, higher-quality crystals.

Troubleshooting Protocol:

  • Slow Down the Cooling Process: As mentioned previously, slow cooling is key. Allow the flask to cool on the benchtop, insulated from cold surfaces, before moving to a colder environment.

  • Use a Vapor Diffusion Method: For obtaining high-quality single crystals for X-ray diffraction, a vapor diffusion setup can be very effective. Dissolve the compound in a small amount of a good solvent and place this solution in a small, open vial. Place this vial inside a larger, sealed container with a poor, more volatile solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization.

  • Solvent Selection: The choice of solvent can influence crystal habit. Experiment with different solvents from Table 1 to see how they affect the crystal shape and size.

Visualization: Vapor Diffusion Crystallization Setup

G cluster_0 Sealed Outer Vial cluster_1 Inner Vial solution Solution of 6-ethoxyquinazolin-4(3H)-one in a 'good' solvent poor_solvent 'Poor' solvent vapor poor_solvent->solution Slow Diffusion

Caption: A diagram illustrating the principle of vapor diffusion for crystal growth.

References

  • Chatterjee, A., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]

  • Chemaxon. Solubility Predictor. Chemaxon Docs. [Link]

  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Gao, Q., et al. (2023). Impact of impurities on crystal growth. Nature Communications. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • MDPI. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [Link]

  • ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. [Link]

  • PubChem. 4(1H)-Quinazolinone. PubChem. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

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Technical Support Hub: Optimizing Synthesis of 6-Ethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSG-QZ-ETHOXY-001

Version: 1.0

Last Updated: January 27, 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-ethoxyquinazolin-4(3H)-one. This molecule is a key heterocyclic scaffold in medicinal chemistry and drug development, making the reliability and efficiency of its synthesis paramount. Quinazolin-4(3H)-ones are known to possess a wide array of biological activities.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis. We will delve into the causality behind experimental outcomes, provide robust troubleshooting protocols, and offer data-driven optimization strategies to ensure you achieve high yield and purity in your reactions.

Core Synthesis Pathway Overview

The most prevalent and reliable method for synthesizing the quinazolin-4(3H)-one core involves the cyclocondensation of an appropriately substituted anthranilic acid or its amide derivative. For our target molecule, 6-ethoxyquinazolin-4(3H)-one, the synthesis typically starts from 2-amino-5-ethoxybenzoic acid or 2-amino-5-ethoxybenzamide.

A common approach involves a two-step sequence:

  • Acylation/Amidation: The starting anthranilic acid is first reacted with an acylating agent (like acetic anhydride) to form a benzoxazinone intermediate, or with formamide.[3][4]

  • Cyclization/Condensation: The intermediate is then treated with a nitrogen source (e.g., ammonia, formamide) to close the ring and form the desired quinazolinone.

Modern variations utilize one-pot procedures and various catalytic systems to improve efficiency and reduce waste.[5][6]

Synthesis_Pathway cluster_0 Core Synthesis Route A 2-Amino-5-ethoxybenzoic Acid B 2-Acetamido-5-ethoxybenzoic Acid (Intermediate) A->B Acetic Anhydride C 2-Methyl-6-ethoxy-4H-3,1-benzoxazin-4-one (Benzoxazinone Intermediate) B->C Dehydration (e.g., Acetic Anhydride, heat) D 6-Ethoxyquinazolin-4(3H)-one (Target Molecule) C->D Ammonia Source (e.g., Formamide, NH4OAc) Heat

Caption: General synthetic route via a benzoxazinone intermediate.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction yield is consistently low (<40%). What are the primary causes and how can I fix it?

A1: Low yield is a common issue stemming from several factors, from reagent quality to incomplete reaction progression.

Possible Causes & Solutions:

  • Poor Quality Starting Materials:

    • Causality: The nucleophilicity of the amino group in 2-amino-5-ethoxybenzoic acid is critical. Oxidation or impurities can significantly hinder the initial acylation step. Similarly, water content in solvents or reagents can hydrolyze intermediates.

    • Solution:

      • Ensure the starting anthranilic acid derivative is pure (recrystallize if necessary).

      • Use anhydrous solvents (e.g., dry DMF, toluene) and fresh, high-purity reagents.

      • Check the quality of your ammonia source; for example, ensure formamide has not degraded to formic acid and ammonia.

  • Incomplete Cyclization:

    • Causality: The ring-closing step to form the quinazolinone is often the most demanding, requiring sufficient thermal energy to overcome the activation barrier for intramolecular cyclization and subsequent dehydration.

    • Solution:

      • Increase Temperature: Many quinazolinone syntheses require temperatures between 130-180 °C.[4] Carefully increase the reaction temperature in increments of 10 °C. Monitor by Thin Layer Chromatography (TLC) for the disappearance of the intermediate.

      • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by promoting efficient and rapid heating.[2][4][7]

  • Suboptimal Catalyst or Reagent Stoichiometry:

    • Causality: Acid or base catalysts facilitate the cyclization and dehydration steps. Incorrect amounts can lead to side reactions or incomplete conversion.

    • Solution: If using a catalytic method (e.g., phosphorous acid, CAN), screen catalyst loading.[5][8] For reactions using formamide as both a reagent and solvent, ensure a sufficient excess is used to drive the reaction equilibrium forward.[3]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield (<40%) Check_Reagents Verify Purity of Starting Materials & Solvents Start->Check_Reagents TLC_Analysis Analyze Reaction by TLC: Is Intermediate Present? Check_Reagents->TLC_Analysis Increase_Temp Increase Reaction Temp. (e.g., 150°C -> 170°C) or Use Microwave TLC_Analysis->Increase_Temp Yes Check_Stoichiometry Optimize Reagent Stoichiometry / Catalyst Load TLC_Analysis->Check_Stoichiometry No (Complex Mixture) Purification_Issue Investigate Product Loss During Workup/Purification TLC_Analysis->Purification_Issue No (Clean conversion, but low isolated yield) Success Yield Improved Increase_Temp->Success Check_Stoichiometry->Success Purification_Issue->Success

Caption: Decision tree for troubleshooting low reaction yields.

Q2: I am observing a significant, difficult-to-remove impurity in my final product. What could it be?

A2: The most likely impurity is the uncyclized intermediate, but side reactions can also occur under harsh conditions.

Possible Causes & Solutions:

  • Unreacted Intermediate (e.g., 2-formamido-5-ethoxybenzamide):

    • Causality: This occurs when the final ring-closing dehydration is incomplete. The intermediate is often polar and may co-elute with the product or be difficult to crystallize away.

    • Solution:

      • Prolong Reaction Time/Increase Temperature: As with low yield, providing more energy or time can drive the cyclization to completion.

      • Acid Catalysis: Adding a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) can facilitate the final dehydration step.[9]

  • Formation of Side Products:

    • Causality: At very high temperatures (>200 °C) or in the presence of strong, non-selective oxidants, degradation or undesired side reactions can occur. For instance, using certain oxidants like KMnO₄ or DDQ can lead to over-oxidation if not carefully controlled.[10]

    • Solution:

      • Optimize Temperature: Avoid excessive heating. Find the minimum temperature required for a reasonable reaction rate.

      • Choose Milder Reagents: Modern methods often employ milder, more selective catalysts and oxidants, such as copper-based systems or visible-light photoredox catalysis, which operate under less harsh conditions.[10][11]

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction? A: High-boiling polar aprotic solvents are generally preferred. Dimethylformamide (DMF) is a common choice as it effectively solvates the reactants and can withstand the high temperatures required.[12][13] In some protocols, formamide itself is used in excess to act as both the solvent and a reactant. For greener approaches, anisole has been reported as a suitable alternative.[11]

Q: What are the recommended workup and purification procedures? A:

  • Workup: A common procedure involves cooling the reaction mixture and pouring it into cold water or an ice bath.[12] The precipitated solid product can then be collected by vacuum filtration. This step helps remove highly polar solvents like DMF and unreacted formamide.

  • Purification:

    • Recrystallization: The crude solid is often sufficiently pure after a simple wash with water and a non-polar solvent like hexane. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture) is highly effective.

    • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is the standard method. A gradient of ethyl acetate in hexane is typically effective for eluting quinazolinones.[9]

Q: Can this reaction be performed under metal-free conditions? A: Yes. While many modern protocols use copper or palladium catalysts, classic methods using formamide or acetic anhydride are inherently metal-free.[4][14] Furthermore, recent advancements include protocols using iodine, IBX, or visible light photocatalysis, which avoid transition metals entirely.[10][14]

Optimized Experimental Protocol (Baseline)

This protocol is a robust starting point based on classic cyclocondensation methodology.

Materials:

  • 2-amino-5-ethoxybenzoic acid (1.0 eq)

  • Formamide (10-15 eq, serves as reagent and solvent)

  • Round-bottom flask equipped with a reflux condenser and temperature probe

Procedure:

  • Combine 2-amino-5-ethoxybenzoic acid and formamide in the round-bottom flask.

  • Heat the mixture with stirring to 160-170 °C under a nitrogen atmosphere.

  • Maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The product spot should be less polar than the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a beaker containing ice-cold deionized water (approx. 10x the reaction volume).

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or hexane to aid drying.

  • Dry the solid under vacuum at 60 °C to yield the crude 6-ethoxyquinazolin-4(3H)-one.

  • For further purification, recrystallize the crude product from ethanol.

Data Summary Table: Reaction Parameter Optimization

ParameterRangeRecommendedRationale & Notes
Temperature 140 - 180 °C165 °CBalances reaction rate against potential for degradation. Lower temps lead to incomplete conversion.
Reaction Time 2 - 8 hours4-6 hoursMonitor by TLC. Prolonged heating may not significantly increase yield and can lead to side products.
Formamide 5 - 20 eq10-15 eqActs as solvent and nitrogen source. High excess ensures reaction goes to completion.
Atmosphere Air or N₂N₂While not always critical, an inert atmosphere can prevent oxidative side reactions at high temperatures.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Nguyen, T. K. C., et al. (2020). 6-Nitro-7-tosylquinazolin-4(3H)-one. MDPI. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Mamedova, A. A., et al. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. ResearchGate. Retrieved from [Link]

  • Sadek, M. M. (2014). What is the procedure for 4 synthesis of 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile and formic a? ResearchGate. Retrieved from [Link]

  • Malinowski, Z. (2021). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. ResearchGate. Retrieved from [Link]

  • Dey, S. K., et al. (2021). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Journal of Chemical Technology. Retrieved from [Link]

  • Gholam-Hosseini, S., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Retrieved from [Link]

  • Chen, Y.-F., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis. Retrieved from [Link]

  • Papafotopoulos, A., et al. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. Photochemistry and Photobiology. Retrieved from [Link]

  • Dey, S. K., et al. (2021). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. ResearchGate. Retrieved from [Link]

  • Asadi, A., et al. (2021). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2021). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances. Retrieved from [Link]

  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. Retrieved from [Link]

  • Collet, J. W., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis. Retrieved from [Link]

  • Dey, S. K., et al. (2021). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Journal of Chemical Technology. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-Ethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-ethoxyquinazolin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the identification and mitigation of common side products. Drawing from established synthetic protocols and analytical expertise, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Common Experimental Issues

This section addresses prevalent issues encountered during the synthesis of 6-ethoxyquinazolin-4(3H)-one, particularly via the widely used Niementowski reaction, which involves the condensation of an anthranilic acid derivative with an amide.[1][2] For this specific synthesis, the key reactants are 2-amino-5-ethoxybenzoic acid and formamide.[3]

Issue 1: Low Yield of the Desired Product

Potential Cause: Incomplete reaction is a common culprit for low yields. The cyclization of the intermediate formed from 2-amino-5-ethoxybenzoic acid and formamide requires sufficient thermal energy and time.[3]

Troubleshooting Steps:

  • Verify Reaction Temperature: Ensure the reaction temperature is maintained within the optimal range, typically 130-160°C for conventional heating.[3] Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to the decomposition of formamide and the formation of unwanted side products.[4]

  • Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reaction time.

  • Ensure Anhydrous Conditions: Moisture can interfere with the reaction. Ensure all glassware is thoroughly dried and reagents are of appropriate purity.

Issue 2: Presence of an Unexpected Peak in LC-MS Analysis with a Mass of 182.19 g/mol

Potential Cause: This mass corresponds to unreacted 2-amino-5-ethoxybenzoic acid. Its presence indicates an incomplete reaction.

Troubleshooting Steps:

  • Optimize Stoichiometry: While formamide is often used in excess as both a reagent and a solvent, ensure that the amount is sufficient to drive the reaction to completion.[3]

  • Review Reaction Conditions: As with low yield, re-evaluate the reaction temperature and duration to ensure the conditions are suitable for the reaction to go to completion.

Issue 3: Product Discoloration (Yellow to Brown)

Potential Cause: Discoloration often points to the thermal decomposition of formamide, especially when the reaction is heated for extended periods or at very high temperatures.[4] This can produce colored impurities.

Troubleshooting Steps:

  • Control Temperature Carefully: Avoid exceeding the recommended temperature range. Use a controlled heating apparatus like an oil bath or heating mantle with a temperature controller.

  • Purification: Recrystallization of the crude product from a suitable solvent, such as ethanol or methanol, can effectively remove colored impurities.

Issue 4: An Impurity Peak is Observed at m/z 165.05 in Mass Spectrometry

Potential Cause: This mass corresponds to the decarboxylation of the starting material, 2-amino-5-ethoxybenzoic acid, to form 4-ethoxyaniline. This can occur under harsh thermal conditions.

Troubleshooting Steps:

  • Moderate Reaction Temperature: Lowering the reaction temperature, while ensuring it remains sufficient for the primary reaction, can minimize decarboxylation.

  • Alternative Synthetic Routes: If decarboxylation is a persistent issue, consider alternative synthetic strategies that may proceed under milder conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 6-ethoxyquinazolin-4(3H)-one using the Niementowski reaction?

A1: The most common side products originate from the starting materials and reaction conditions. These include:

  • Unreacted 2-amino-5-ethoxybenzoic acid: Due to incomplete reaction.

  • 4-ethoxyaniline: Formed from the decarboxylation of the starting anthranilic acid at high temperatures.

  • Formamide decomposition products: High temperatures can cause formamide to decompose into various byproducts, which can lead to discoloration of the final product.[4]

Q2: How can I best monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction.[3] Use a suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate, to separate the starting material, product, and any major non-polar side products. The disappearance of the starting material spot is a good indicator of reaction completion.

Q3: My NMR spectrum shows some unexpected aromatic signals. What could they be?

A3: Unexpected aromatic signals could arise from several sources:

  • Positional Isomers: Impurities in the starting 2-amino-5-ethoxybenzoic acid, such as other isomeric forms, could lead to the formation of isomeric quinazolinone products.

  • Side Reactions: Side reactions involving the aromatic ring, though less common under these conditions, cannot be entirely ruled out, especially if reactive contaminants are present. A thorough analysis of the starting material's purity is recommended.

Q4: What is the mechanism of the Niementowski reaction for this synthesis?

A4: The reaction proceeds through the initial formation of an intermediate o-amidobenzamide from the reaction of 2-amino-5-ethoxybenzoic acid with formamide. This is followed by an intramolecular cyclization to yield the final 6-ethoxyquinazolin-4(3H)-one product.[3]

Q5: Are there alternative, milder methods to synthesize 6-ethoxyquinazolin-4(3H)-one?

A5: Yes, microwave-assisted synthesis is a common alternative that can significantly reduce reaction times and often leads to higher yields and purity.[1][5] Other modern synthetic methods, such as those employing ruthenium catalysts for the deaminative coupling of 2-aminobenzamides, offer efficient routes to quinazolinone derivatives, often with high selectivity and minimal side products.[6][7]

Analytical Characterization and Data

Proper analytical techniques are crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for this purpose.[8][9]

Table 1: Potential Side Products and Their Identification
Compound NameMolecular FormulaMolecular Weight ( g/mol )Identification MethodPotential Origin
6-ethoxyquinazolin-4(3H)-oneC₁₀H₁₀N₂O₂190.20LC-MS, NMRDesired Product
2-amino-5-ethoxybenzoic acidC₉H₁₁NO₃181.19LC-MS, TLCUnreacted starting material
4-ethoxyanilineC₈H₁₁NO137.18GC-MS, LC-MSDecarboxylation of starting material
N-(2-carbamoyl-4-ethoxyphenyl)formamideC₁₀H₁₂N₂O₃208.21LC-MSReaction intermediate

Experimental Protocols

Protocol 1: General Procedure for Impurity Profiling by LC-MS

This protocol provides a general workflow for analyzing the purity of a synthesized 6-ethoxyquinazolin-4(3H)-one sample.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of the crude or purified product. b. Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. c. Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL with the mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is a common choice.[10]
  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically effective.
  • Flow Rate: 0.2-0.5 mL/min.
  • Column Temperature: 30-40 °C.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for quinazolinone compounds.[11]
  • Scan Range: Scan a mass range that includes the expected product and potential side products (e.g., m/z 100-500).

4. Data Analysis: a. Integrate the peaks in the chromatogram. b. Analyze the mass spectrum of each peak to identify the molecular weight of the corresponding compound. c. Compare the observed masses with the theoretical masses of the expected product and potential impurities listed in Table 1.

Visual Diagrams

Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions A 2-amino-5-ethoxybenzoic acid C Intermediate (o-amidobenzamide derivative) A->C + Formamide (130-160°C) E 4-ethoxyaniline A->E Decarboxylation (High Temp.) B Formamide B->C F Formamide Decomposition Products B->F Thermal Decomposition (High Temp.) D 6-ethoxyquinazolin-4(3H)-one (Product) C->D Cyclization (-H2O)

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting Workflow for Low Product Yield

G start Low Yield of 6-ethoxyquinazolin-4(3H)-one check_sm Analyze crude mixture by TLC/LC-MS. Is starting material present? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes other_issues Significant side products observed? check_sm->other_issues No increase_time Increase reaction time and/or temperature. incomplete_rxn->increase_time end Re-evaluate and purify increase_time->end check_purity Check purity of starting materials. check_purity->end other_issues->check_purity No optimize Optimize reaction conditions to minimize side product formation (e.g., lower temperature). other_issues->optimize Yes optimize->end

Caption: Troubleshooting workflow for low product yield.

References

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved January 27, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 23(11), 2937.
  • ResearchGate. (n.d.). Rapid synthesis of 2,3-disubstituted-quinazolin-4-ones enhanced by microwave-assisted decomposition of formamide. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H). PubMed Central.
  • Ziyadullaev, M., et al. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity.
  • ResearchGate. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2007). Theoretical Study of Formamide Decomposition Pathways. The Journal of Physical Chemistry A, 111(19), 3927-3935.
  • Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Niementowski synthesis of 4(3H)-quinazolinone; Condensation of.... Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. PubMed.
  • National Center for Biotechnology Information. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337-3341.
  • International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • National Center for Biotechnology Information. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed Central.
  • MDPI. (2022).
  • Google Patents. (n.d.). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • ResearchGate. (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. PubMed Central.
  • ChemSrc. (n.d.). 2-Amino-4,5-bis-(2-methoxy-ethoxy)-benzoic acid 2-methoxy-ethyl ester. Retrieved January 27, 2026, from [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). A Review on 4(3H)-quinazolinone synthesis. Retrieved January 27, 2026, from [Link]

  • MDPI. (2020). 6-Nitro-7-tosylquinazolin-4(3H)-one.
  • PrepChem.com. (n.d.). Preparation of formamide. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed Central.
  • Marquette University. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Retrieved January 27, 2026, from [Link]

  • MDPI. (2018). Profiling the Interaction Mechanism of Quinoline/Quinazoline Derivatives as MCHR1 Antagonists: An in Silico Method.
  • Wiley Online Library. (n.d.). Niementowski Quinazoline Synthesis. Retrieved January 27, 2026, from [Link]

  • ScienceDirect. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.

Sources

Technical Support Center: Purification of 6-Ethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-ethoxyquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this molecule. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 6-ethoxyquinazolin-4(3H)-one in a practical question-and-answer format.

Q1: After synthesis and initial workup, my isolated 6-ethoxyquinazolin-4(3H)-one is a persistent off-white or yellow solid. How can I obtain a pure white product?

A1: Root Cause Analysis & Solution

A persistent color, typically yellow or tan, often indicates the presence of residual starting materials or specific side products. The most common culprits are oxidized species or unreacted precursors from the synthetic route. Quinazolinone synthesis often involves starting materials like substituted anthranilic acids, and impurities in these can carry through the reaction.[1][2]

Causality:

  • Aromatic Impurities: Many synthetic precursors to the quinazolinone core are aromatic amines, which are prone to oxidation, leading to colored byproducts. For instance, syntheses starting with nitro-substituted precursors can leave trace, highly-colored impurities even after reduction and cyclization.[3]

  • Incomplete Cyclization: The acyclic intermediate, such as an N-acylanthranilamide, may persist if cyclization is incomplete.[4] These intermediates can have different chromophores and may contribute to discoloration.

  • Reaction Conditions: High reaction temperatures can sometimes lead to thermal degradation, producing minor, colored decomposition products.[5]

Troubleshooting Protocol:

  • Charcoal Treatment & Recrystallization: This is the most effective first step for color removal.

    • Select an appropriate recrystallization solvent (see FAQ section for guidance). Ethyl acetate or acetone are often good starting points.[2][6]

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Add a small amount (1-2% w/w) of activated charcoal to the hot solution. Caution: Add charcoal carefully to avoid bumping.

    • Stir the hot mixture for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

    • Allow the filtrate to cool slowly to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Solvent Trituration/Washing: If the impurity is significantly more soluble than your product, a simple wash can be effective.

    • Suspend the crude solid in a solvent in which the product is sparingly soluble but the impurity is soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture).

    • Stir vigorously for 15-30 minutes.

    • Filter the solid, wash with fresh cold solvent, and dry.

Q2: My ¹H NMR spectrum shows broad peaks or unexpected signals that are not from the solvent or my product. What could be the issue?

A2: Interpreting Spectral Anomalies

Unexpected NMR signals are a clear indicator of impurities. The nature of these signals can provide clues to the identity of the contaminant.

Causality:

  • Unreacted Starting Materials: Check the spectrum for peaks corresponding to your initial reagents (e.g., 2-amino-5-ethoxybenzoic acid or its derivatives).

  • Residual Solvents: High-boiling point solvents used in the reaction, such as DMF or DMSO, can be difficult to remove.[7] They will appear as characteristic peaks in the ¹H NMR.

  • Acyclic Intermediates: An incomplete reaction may leave the pre-cyclized intermediate, which will have a different set of aromatic and amide proton signals.[4]

  • Water Content: The presence of water can lead to broad N-H or O-H peaks. 4(3H)-Quinazolinone itself is known to be hygroscopic to some extent.[8]

Troubleshooting Protocol:

  • Identify the Impurity: Compare the anomalous peaks to the known spectra of your starting materials and reaction solvents.

  • Purification Strategy - Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the definitive method for separating structurally similar compounds.

    • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal eluent system. A good starting point for quinazolinones is a gradient of ethyl acetate in hexanes (e.g., starting from 1:4 and increasing polarity).[7]

    • Execution: Pack a silica gel column, load your crude product (adsorbed onto a small amount of silica for best results), and elute with the chosen solvent system. Collect fractions and analyze by TLC to isolate the pure product.

  • Removal of Solvents/Water:

    • To remove residual high-boiling solvents, co-evaporation with a lower-boiling solvent like toluene can be effective.

    • To remove water, dry the sample under high vacuum for an extended period, possibly over a desiccant like P₂O₅.

Q3: My HPLC analysis shows a main peak for the product but also several minor peaks. How can I improve the purity to >99%?

A3: Achieving High Purity for Analytical or Biological Assays

For applications in drug development, achieving purity greater than 99% is often mandatory. Minor peaks on an HPLC chromatogram represent impurities that must be removed.

Causality:

  • Isomeric Impurities: Depending on the synthesis, small amounts of positional isomers could be formed.

  • Degradation Products: Quinazolinones are generally stable, but can undergo hydrolysis if exposed to strong acid or base during workup.[9][10]

  • Related-Substance Impurities: These are structurally similar molecules formed in side reactions, which often co-crystallize with the main product, making them difficult to remove by simple recrystallization.

Troubleshooting Workflow:

HPLC_Purification_Workflow start Crude Product (HPLC Purity <99%) recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) start->recrystallization hplc_check1 HPLC Analysis recrystallization->hplc_check1 column_chroma Silica Gel Column Chromatography hplc_check1->column_chroma <99% end_ok Final Product (Purity >99%) hplc_check1->end_ok >99% hplc_check2 HPLC Analysis column_chroma->hplc_check2 hplc_check2->end_ok >99% end_fail Re-evaluate Strategy (Consider Prep-HPLC) hplc_check2->end_fail <99%

Caption: HPLC-Guided Purification Workflow for 6-ethoxyquinazolin-4(3H)-one.

Detailed Steps:

  • Optimized Recrystallization: Attempt a second recrystallization using a different solvent system. A binary solvent system (e.g., dissolving in hot ethyl acetate and adding hexanes until turbidity appears) can often provide better separation than a single solvent.

  • Column Chromatography: As detailed in Q2, this is the most robust method for removing persistent, minor impurities. Careful selection of the eluent polarity is key to separating closely related substances.

  • Preparative HPLC: If all else fails and the highest possible purity is required, preparative HPLC is the final option. This is a resource-intensive technique but offers the highest resolution for separating challenging impurity profiles.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for 6-ethoxyquinazolin-4(3H)-one and what impurities can I expect?

The most common route involves the cyclization of a 2-amino-5-ethoxybenzoic acid derivative. A typical method is the Niementowski reaction, which involves condensing anthranilic acid with an amide.[1] Another prevalent method involves creating a benzoxazinone intermediate which then reacts with an amine source.[2]

Impurity_Formation cluster_reactants Starting Materials cluster_impurities Potential Impurities A 2-Amino-5-ethoxybenzoic acid Reaction Cyclization Reaction A->Reaction B Formamide (or other C1 source) B->Reaction Imp1 Unreacted Starting Materials Imp2 Acyclic Intermediate (N-formyl-2-amino-5-ethoxybenzamide) Imp3 Side-Reaction Products Product Crude 6-Ethoxyquinazolin-4(3H)-one Reaction->Imp1 Incomplete Reaction Reaction->Imp2 Incomplete Cyclization Reaction->Imp3 Harsh Conditions Reaction->Product

Caption: Potential Impurity Sources in a Common Synthetic Pathway.

What are the best analytical techniques to assess the purity of my compound?

A combination of methods is always recommended for a complete purity profile.

TechniquePurpose & Key Observations
Thin Layer Chromatography (TLC) Rapid, qualitative assessment of reaction completion and impurity profile. A single spot (with visualization under UV light) in multiple solvent systems suggests good purity. An Rf value for a related compound was reported as 0.23 (n-hexane/ethyl acetate, 1:3).[7]
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity. Provides area percentage of the main peak versus impurities. Essential for determining purity >95%. Reverse-phase columns are standard.[11]
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Confirms the chemical structure. Integration of ¹H NMR peaks can give a rough estimate of purity if impurities are known. Absence of peaks from starting materials or solvents is a key indicator of purity.
Mass Spectrometry (MS) Confirms the molecular weight of the product. Can help identify impurities by their mass.[7]
Melting Point A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Which solvents are recommended for recrystallization and column chromatography?

Solvent selection is critical and depends on the specific impurities present. The goal is to find a solvent (or solvent pair) in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.

SolventBoiling Point (°C)Polarity IndexTypical Use
Hexanes 690.1Anti-solvent in binary systems; eluent for non-polar compounds.
Diethyl Ether 352.8Used for washing/trituration.
Ethyl Acetate 774.4Good for both recrystallization and as a polar component in chromatography eluents.[7]
Acetone 565.1Effective for recrystallization of many quinazolinones.[2]
Methanol 655.1Can be used for recrystallization, but its high polarity may dissolve the product too well at room temp.
N,N-Dimethylformamide (DMF) 1536.4Reaction solvent; generally avoided for purification due to high boiling point.[7]
Dimethyl Sulfoxide (DMSO) 1897.2Excellent solvent for dissolving quinazolinones for assays, but not for purification.[8]

Experimental Protocols

Protocol 1: Optimized Recrystallization of 6-Ethoxyquinazolin-4(3H)-one

This protocol is designed to remove common colored impurities and improve overall purity.

  • Solvent Selection: Start with ethyl acetate. If the product is too soluble, try an ethyl acetate/hexane binary system.

  • Dissolution: Place 1.0 g of the crude product in a 50 mL Erlenmeyer flask. Add a stir bar. Add the solvent (e.g., ethyl acetate) portion-wise while heating the mixture to a gentle boil on a hot plate with stirring. Add just enough solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add ~20 mg of activated charcoal. Return to a gentle boil for 5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for 30 minutes.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This protocol is for separating stubborn impurities that cannot be removed by recrystallization.

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of ~0.3. A good starting point is 30-50% ethyl acetate in hexanes.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20% ethyl acetate in hexanes).

    • Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a polar solvent (like acetone or dichloromethane).

    • Add a small amount of silica gel (~2-3x the mass of your product) to this solution and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin eluting, collecting fractions in test tubes.

    • You can run the column isocratically (with one solvent mixture) or by gradually increasing the polarity of the eluent (gradient elution) to separate compounds more effectively.

  • Analysis:

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator.

  • Final Product: Dry the resulting solid under high vacuum.

References

  • Tran, P. H., Le, T. H., Nguyen, T. T. T., & Vo, D. (2020). 6-Nitro-7-tosylquinazolin-4(3H)-one. Molbank, 2020(4), M1168. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved January 26, 2026, from [Link]

  • Ziyadullaev, M., et al. (2022). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Russian Journal of General Chemistry.
  • Tran, P. H., et al. (2020). 6-Nitro-7-tosylquinazolin-4(3H)-one. ResearchGate. [Link]

  • Bhat, M. A., & Al-Omar, M. A. (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications, 6(3), 391-403. [Link]

  • Asif, M. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 859–868. [Link]

  • Sadek, M. M. (2014). What is the procedure for 4 synthesis of 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile and formic a? ResearchGate. [Link]

  • Papadopoulou, A., et al. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Photochemistry and Photobiology, 97(4), 826-836. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 841. [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Kumar, A., et al. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 42, 1-13. [Link]

  • UW Tacoma. (n.d.). Purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction. Retrieved January 26, 2026, from [Link]

  • JoVE. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. [Link]

  • Khanye, S. D., et al. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(21), 5038. [Link]

  • SIELC. (n.d.). Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column. Retrieved January 26, 2026, from [Link]

  • ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances. [Link]

  • MDPI. (2018). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Molecules. [Link]

  • World Scientific News. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 6-Methoxy-7-hydroxyquinazolin-4-one. Retrieved January 26, 2026, from [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. [Link]

  • Maiyalagan, T., et al. (2016). Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. [Link]

  • MDPI. (2022). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules. [Link]

Sources

addressing unexpected results with 6-ethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-ethoxyquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results during the synthesis, purification, and characterization of this important heterocyclic compound. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity and success of your experiments.

I. Synthesis and Reaction Monitoring: FAQs and Troubleshooting

The synthesis of 6-ethoxyquinazolin-4(3H)-one, commonly achieved through variations of the Niementowski reaction or from intermediates like 2-amino-5-ethoxybenzoic acid, is robust yet susceptible to common pitfalls in heterocyclic chemistry.[1][2] This section addresses frequent challenges encountered during the reaction.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I optimize the synthesis?

Answer: Low yields in the synthesis of 6-ethoxyquinazolin-4(3H)-one can often be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The cyclization to form the quinazolinone ring can be slow and require sufficient thermal energy.[2][3]

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is heated at the appropriate temperature for an adequate duration. For a typical Niementowski synthesis, this may involve temperatures from 130-150°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.

      • Microwave-Assisted Synthesis: Consider using microwave irradiation, which has been shown to accelerate the Niementowski reaction, often leading to higher yields and shorter reaction times.[2]

  • Purity of Starting Materials: Impurities in the starting materials, such as 2-amino-5-ethoxybenzoic acid or its synthetic precursors, can introduce side reactions that consume reagents and generate difficult-to-remove byproducts.

    • Troubleshooting:

      • Reagent Verification: Confirm the purity of your starting materials via melting point, NMR, or other appropriate analytical techniques before commencing the synthesis.

      • Purification of Starting Materials: If impurities are detected, purify the starting materials by recrystallization or column chromatography.

  • Atmospheric Moisture: Reactions involving the formation of heterocyclic rings can be sensitive to moisture, which can hydrolyze key intermediates.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents where specified.

  • Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.

    • Troubleshooting:

      • Stoichiometric Adjustments: Experiment with slight excesses of one reactant (e.g., the amide component in a Niementowski synthesis) to drive the reaction to completion.

Question 2: I'm observing multiple spots on my TLC plate that are not my starting material or desired product. What are these unexpected side products?

Answer: The formation of multiple byproducts is a common issue in heterocyclic synthesis. For 6-ethoxyquinazolin-4(3H)-one, these could arise from several competing reaction pathways.

  • Incomplete Cyclization: An intermediate, N-acyl-2-amino-5-ethoxybenzamide, may be present if the final ring-closing step is incomplete.

    • Identification: This intermediate will have a different polarity and therefore a different Rf value on TLC compared to the final product. It can be characterized by mass spectrometry, which will show a molecular weight corresponding to the addition of a water molecule to the final product.

    • Troubleshooting: Increase reaction temperature or time to promote cyclization. The use of a dehydrating agent or acid catalyst can also facilitate this step.

  • Side Reactions of the Ethoxy Group: While generally stable, the ethoxy group can potentially undergo cleavage under harsh acidic or high-temperature conditions, leading to the formation of 6-hydroxyquinazolin-4(3H)-one.

    • Identification: The hydroxyl derivative will be significantly more polar than the ethoxy compound, resulting in a lower Rf value on TLC. Mass spectrometry will show a molecular ion peak 28 atomic mass units (amu) lower than the expected product.

    • Troubleshooting: Avoid excessively high temperatures and prolonged exposure to strong acids. If acidic conditions are necessary, consider using milder acids or shorter reaction times.

  • Formation of Benzoxazinone Intermediate: In some synthetic routes, a 6-ethoxy-2H-3,1-benzoxazin-4-one intermediate may form.[1] If this intermediate does not fully react with the nitrogen source (e.g., ammonia or an amine), it will remain as an impurity.

    • Identification: This impurity can be identified by comparing its spectroscopic data with literature values for similar benzoxazinones.

    • Troubleshooting: Ensure the correct stoichiometry of the nitrogen source and adequate reaction conditions to promote the conversion of the benzoxazinone to the quinazolinone.

II. Purification and Isolation: Overcoming Challenges

Purification of 6-ethoxyquinazolin-4(3H)-one can be challenging due to its moderate polarity and potential for co-precipitation with structurally similar impurities.

Question 3: My crude product is an oil/gum and won't crystallize. How can I effectively purify it?

Answer: The inability to achieve crystallization is often due to the presence of impurities that inhibit the formation of a crystal lattice.

  • Initial Work-up:

    • Aqueous Wash: Begin by washing the crude reaction mixture with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash.

    • Solvent Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification Strategies:

    • Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with a gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended.[4]

    • Precipitation/Trituration: If the product is a solid but contains soluble impurities, trituration with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether or a hexane/ethyl acetate mixture) can be effective.

Question 4: I'm having difficulty with the solubility of my compound for purification and biological assays. What solvents are recommended?

Answer: Quinazolinones can exhibit poor solubility in common solvents.

  • For Purification:

    • Column Chromatography: A mixture of dichloromethane and methanol is often effective for dissolving the crude product for loading onto a silica gel column.

    • Recrystallization: If a solid can be obtained, recrystallization from solvents like ethanol, isopropanol, or acetonitrile can be attempted.

  • For Biological Assays:

    • Stock Solutions: Prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).

    • Aqueous Buffers: When diluting the DMSO stock into aqueous buffers, do so incrementally with vigorous vortexing to prevent precipitation. If precipitation occurs, the final concentration may be too high. Consider the use of co-solvents or surfactants if compatible with your assay.

III. Analytical Characterization: Interpreting Unexpected Spectroscopic Data

Accurate characterization is essential to confirm the structure and purity of 6-ethoxyquinazolin-4(3H)-one. Unexpected spectroscopic data can be indicative of impurities or structural misassignment.

Question 5: My ¹H NMR spectrum shows unexpected peaks. How can I interpret these?

Answer: A ¹H NMR spectrum that deviates from the expected pattern can reveal the presence of impurities or an incorrect structure.

Expected ¹H NMR Spectrum of 6-Ethoxyquinazolin-4(3H)-one (in DMSO-d₆):

  • Aromatic Protons: Three protons in the aromatic region (approximately 7.0-8.0 ppm) with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • N-H Proton: A broad singlet for the N-H proton, typically downfield (>10 ppm).

  • Ethoxy Group: A quartet at ~4.1 ppm (2H) and a triplet at ~1.4 ppm (3H).

  • C2-H Proton: A singlet around 8.1 ppm.

Potential Unexpected Peak Possible Cause Troubleshooting/Confirmation
Broad singlet around 9-10 ppm6-hydroxyquinazolin-4(3H)-one impurityConfirm with MS (M-28). The aromatic protons will also show a shift.
Peaks corresponding to unreacted starting materialsIncomplete reactionCompare with the NMR spectra of your starting materials.
Complex multiplets in the aromatic regionPresence of regioisomers or other aromatic impuritiesRe-purify the sample by column chromatography or recrystallization.

Question 6: The mass spectrum of my product shows a molecular ion peak that does not match the expected mass of 6-ethoxyquinazolin-4(3H)-one. What could this indicate?

Answer: An incorrect molecular ion peak is a clear indication of an unexpected product or significant impurity.

Expected Molecular Weight: C₁₀H₁₀N₂O₂ = 190.20 g/mol

Observed Molecular Ion (M+) Possible Structure/Impurity Plausible Cause
162.156-hydroxyquinazolin-4(3H)-oneCleavage of the ethoxy group during synthesis.
208.20N-acyl-2-amino-5-ethoxybenzamide (intermediate)Incomplete cyclization (M + H₂O).
176.176-methoxyquinazolin-4(3H)-oneUse of methanol as a solvent or impurity in ethanol.

IV. Workflows and Diagrams

To aid in troubleshooting, the following diagrams illustrate key workflows and concepts.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time) check_purity->check_conditions If pure monitor_reaction Monitor Reaction by TLC/LC-MS check_conditions->monitor_reaction optimize_stoichiometry Adjust Reactant Stoichiometry monitor_reaction->optimize_stoichiometry If incomplete use_mw Consider Microwave Synthesis optimize_stoichiometry->use_mw success Improved Yield use_mw->success

Caption: Decision tree for troubleshooting low reaction yields.

Potential Side Products in Synthesis

side_products main_product 6-Ethoxyquinazolin-4(3H)-one (Desired Product) intermediate N-acyl-2-amino-5-ethoxybenzamide (Incomplete Cyclization) main_product->intermediate Incomplete Reaction hydroxy_product 6-Hydroxyquinazolin-4(3H)-one (Ether Cleavage) main_product->hydroxy_product Harsh Conditions benzoxazinone 6-Ethoxy-2H-3,1-benzoxazin-4-one (Intermediate Impurity) main_product->benzoxazinone Incomplete Conversion

Caption: Common unexpected products in the synthesis of 6-ethoxyquinazolin-4(3H)-one.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved January 27, 2026, from [Link]

  • Do, T. A. T., Nguyen, T. T. H., Nguyen, T. T., & Le, T. N. (2020). 6-Nitro-7-tosylquinazolin-4(3H)-one. Molbank, 2020(4), M1168.
  • Ziyadullaev, M., et al. (2022). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Russian Journal of General Chemistry, 92(1), 1-8.
  • A. A. B. (2021). A Review on 4(3H)-quinazolinone synthesis.
  • Sadek, M. M. (2014). What is the procedure for 4 synthesis of 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile and formic a?
  • Do, T. A. T., et al. (2020). 6-Nitro-7-tosylquinazolin-4(3H)-one.
  • Master Organic Chemistry. (2019).
  • Al-Ostath, A., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 26(16), 4967.
  • El-Hashash, M. A., et al. (2011). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Pharmaceuticals, 4(8), 1032-1049.
  • Patel, N. B., & Patel, J. C. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Journal of the Serbian Chemical Society, 74(5), 515-524.
  • PNNL. (2017). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds.
  • Khan, I., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Applied Sciences, 10(8), 2815.
  • Tokalı, F. S. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Future Medicinal Chemistry, 17(9), 1071-1091.
  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved January 27, 2026, from [Link]

  • El-Hashash, M. A., et al. (2011). The Uses of 2-Ethoxy-(4H)

Sources

Technical Support Center: Ensuring the Stability of 6-Ethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-ethoxyquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound during storage and experimentation. As Senior Application Scientists, we have compiled this resource based on established principles of heterocyclic chemistry and practical laboratory experience.

I. Core Concepts: Understanding the Stability of the Quinazolinone Scaffold

The quinazolinone ring system is generally a stable heterocyclic scaffold, resistant to many common chemical transformations such as mild oxidation and reduction.[1] However, its stability is not absolute and can be compromised under specific environmental and experimental conditions. The primary degradation pathways for quinazolinone derivatives include hydrolysis, oxidation, and photodegradation.[2][3][4] The ethoxy group at the 6-position of 6-ethoxyquinazolin-4(3H)-one introduces an additional potential site for metabolic degradation, specifically O-dealkylation.[3]

This guide will provide a structured approach to mitigating these degradation pathways through frequently asked questions (FAQs) and detailed troubleshooting guides.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 6-ethoxyquinazolin-4(3H)-one.

Q1: What are the optimal storage conditions for solid 6-ethoxyquinazolin-4(3H)-one?

A1: For long-term stability, solid 6-ethoxyquinazolin-4(3H)-one should be stored in a tightly sealed container, protected from light and moisture, at a controlled low temperature.

Parameter Recommendation Rationale
Temperature 2-8°C (refrigerated)Low temperatures slow down the rate of potential solid-state degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidative degradation.
Light Amber vial or opaque containerProtects the compound from potential photodegradation.[4]
Moisture Desiccator or low humidity environmentPrevents hydrolysis of the quinazolinone ring.
Q2: I need to prepare a stock solution. What is the best solvent and how should I store it?

A2: The choice of solvent is critical for the stability of 6-ethoxyquinazolin-4(3H)-one in solution. For a similar quinazolinone derivative, solutions in ultrapure water showed high stability for over 40 days when stored at 4°C in the dark, whereas solutions in DMSO were found to be unstable.[5][6]

Recommended Solvents and Storage:

Solvent Stability Storage Conditions
Ultrapure Water HighStore at 4°C in the dark. Use within 40 days for optimal results.[5]
DMSO LowPrepare fresh for immediate use. Avoid long-term storage.[5][6]
Ethanol ModerateCan be used for short-term storage. Protect from light and store at low temperatures.

Always perform a small-scale stability test in your chosen solvent system if long-term storage is required.

Q3: Can I heat my solution to aid in dissolution?

A3: It is strongly advised to avoid heating solutions of 6-ethoxyquinazolin-4(3H)-one, especially in acidic or alkaline conditions. The quinazolinone ring can be destroyed upon boiling in such solutions.[1] Use sonication at room temperature as a safer alternative to aid dissolution.

III. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during your experiments, indicating potential degradation of 6-ethoxyquinazolin-4(3H)-one.

Guide 1: Unexpected Loss of Potency or Activity in Biological Assays

If you observe a significant decrease in the expected biological activity of your compound, it is likely that it has degraded.

Workflow for Investigating Loss of Potency:

A Unexpected Loss of Activity Observed B Verify Purity of Solid Compound A->B C Analyze Stock Solution for Degradants A->C D Review Experimental Protocol A->D E HPLC or LC-MS Analysis of Solid Sample B->E F HPLC or LC-MS Analysis of Stock Solution C->F G Check for Incompatible Reagents (e.g., strong acids/bases, oxidants) D->G H Assess Assay Conditions (pH, temperature, light exposure) D->H I Synthesize or Procure Fresh Compound E->I Purity is Low J Prepare Fresh Stock Solution F->J Degradation Detected K Modify Protocol to Exclude Incompatible Components G->K Incompatibility Identified L Optimize Assay Conditions H->L Suboptimal Conditions Identified

Caption: Troubleshooting workflow for loss of biological activity.

Step-by-Step Protocol: Purity Analysis by HPLC
  • Sample Preparation:

    • Solid: Accurately weigh 1 mg of 6-ethoxyquinazolin-4(3H)-one and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.

    • Solution: Dilute your stock solution to a final concentration of approximately 10-20 µg/mL with the mobile phase.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has maximum absorbance (determine by UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Assess the chromatogram for the presence of new peaks that are not present in a freshly prepared standard. A significant decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.

Guide 2: Appearance of Color Change or Precipitate in Solution

The formation of a precipitate or a change in the color of your solution can be a physical sign of compound degradation or insolubility.

Potential Degradation Pathways and Their Mitigation:

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation A 6-Ethoxyquinazolin-4(3H)-one B Ring Opening A->B H₂O, Acid/Base, Heat C 2-Amino-5-ethoxybenzoic acid derivatives B->C D 6-Ethoxyquinazolin-4(3H)-one E N-Oxidation D->E Oxidizing Agents, Air F Quinazolinone N-oxides E->F G 6-Ethoxyquinazolin-4(3H)-one H Excited State G->H UV/Visible Light I Radical Species / Photoproducts H->I

Caption: Major degradation pathways for 6-ethoxyquinazolin-4(3H)-one.

Troubleshooting Steps:
  • Check for Precipitation:

    • Action: Centrifuge the solution. If a pellet is formed, the issue might be solubility rather than degradation.

    • Solution: Try a different solvent system or use a lower concentration.

  • Investigate Color Change:

    • Action: Analyze the solution by LC-MS to identify the masses of the colored species.

    • Rationale: Oxidative degradation can sometimes lead to the formation of colored byproducts.

    • Solution: If oxidation is suspected, degas your solvents and work under an inert atmosphere.

Guide 3: Performing a Forced Degradation Study

To proactively understand the stability of 6-ethoxyquinazolin-4(3H)-one in your specific experimental conditions, a forced degradation study is recommended.[7][8][9] This involves subjecting the compound to harsh conditions to intentionally induce degradation.

Forced Degradation Protocol:
Condition Procedure Purpose
Acidic Hydrolysis 0.1 M HCl at 60°C for 2-8 hoursTo identify acid-labile sites.
Basic Hydrolysis 0.1 M NaOH at 60°C for 2-8 hoursTo identify base-labile sites.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursTo assess susceptibility to oxidation.
Thermal Degradation Solid compound at 80°C for 48 hoursTo evaluate solid-state thermal stability.
Photodegradation Solution exposed to UV light (254 nm) and visible light for 24-48 hoursTo determine light sensitivity.[4][10]

After each stress condition, analyze the sample by a stability-indicating method like HPLC or LC-MS to identify and quantify the degradation products.

IV. Conclusion

By understanding the inherent chemical properties of the quinazolinone scaffold and implementing the proper handling, storage, and experimental procedures outlined in this guide, researchers can significantly mitigate the risk of degradation of 6-ethoxyquinazolin-4(3H)-one. Proactive measures, such as using fresh solutions and performing stability checks, are crucial for ensuring the integrity of your experimental results.

V. References

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. National Center for Biotechnology Information. [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. National Center for Biotechnology Information. [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. [Link]

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review. ResearchGate. [Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. ResearchGate. [Link]

  • 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. PubMed. [Link]

  • Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. ResearchGate. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information. [Link]

  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. [Link]

  • Photocatalyst-free visible-light-promoted quinazolinone synthesis at room temperature utilizing aldehydes generated in situ via C=C bond cleavage. Royal Society of Chemistry. [Link]

  • Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Publishing. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. [Link]

  • Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. [Link]

  • Aerobic oxidative synthesis of quinazolinones and benzothiazoles in the presence of laccase/DDQ as a bioinspired cooperative catalytic system under mild conditions. Royal Society of Chemistry. [Link]

  • A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. [Link]

  • Fast quinazolinone synthesis by combining enzymatic catalysis and photocatalysis. ScienceDirect. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • (PDF) Photodegradation of quinoline in water. ResearchGate. [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]

  • Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. ResearchGate. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

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Technical Support Center: Interpreting NMR Spectra of 6-ethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the spectroscopic analysis of 6-ethoxyquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing or working with this compound. Here, we provide a detailed breakdown of its expected NMR spectra, answer frequently asked questions, and offer troubleshooting solutions for common issues encountered during spectral acquisition and interpretation.

Section 1: Detailed Spectral Analysis of 6-ethoxyquinazolin-4(3H)-one

A thorough understanding of the expected NMR signals is the first step in successful structural verification. Below is the annotated structure of 6-ethoxyquinazolin-4(3H)-one, followed by a detailed prediction of its ¹H and ¹³C NMR spectra.

Molecular Structure and Atom Numbering

To facilitate discussion, the following numbering scheme will be used for the atoms of 6-ethoxyquinazolin-4(3H)-one.

Caption: Structure of 6-ethoxyquinazolin-4(3H)-one with atom numbering.

Predicted ¹H NMR Spectrum

The following table outlines the expected signals in the ¹H NMR spectrum. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are typical for spectra recorded in DMSO-d₆. Note that shifts can vary slightly depending on the solvent and concentration.[1]

Proton Assignment Expected δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H-3 (N-H)~12.3Broad Singlet1HN/AThis is an amide proton, typically deshielded and often broad due to quadrupole relaxation and chemical exchange. Its visibility can be solvent-dependent.[2]
H-2~8.1Singlet1HN/AThis proton is adjacent to two nitrogen atoms, resulting in a significant downfield shift. It appears as a singlet as it has no adjacent proton neighbors.
H-5~7.8Doublet1HJ ≈ 8.8 (³J_H5-H7)Ortho-coupled to H-7. The ethoxy group at C-6 exerts a moderate electron-donating effect, slightly shielding this proton relative to the unsubstituted quinazolinone.
H-7~7.5Doublet of Doublets1HJ ≈ 8.8 (³J_H7-H8), 2.5 (⁴J_H7-H5)Coupled to both H-8 (ortho) and H-5 (meta). The ortho coupling is much larger than the meta coupling.
H-8~7.3Doublet1HJ ≈ 2.5 (⁴J_H8-H7)Meta-coupled to H-7. This proton is the most upfield of the aromatic signals due to the cumulative electron-donating effect of the ethoxy group transmitted through the ring.
H-1' (-OCH₂CH₃)~4.1Quartet2HJ ≈ 7.0 (³J_H1'-H2')These methylene protons are adjacent to an oxygen atom, causing a downfield shift. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule).[3]
H-2' (-OCH₂CH₃)~1.4Triplet3HJ ≈ 7.0 (³J_H2'-H1')These methyl protons are adjacent to a methylene group, splitting the signal into a triplet. This characteristic triplet-quartet pattern is a hallmark of an ethoxy group.
Predicted ¹³C NMR Spectrum

The table below summarizes the expected chemical shifts for the carbon atoms in 6-ethoxyquinazolin-4(3H)-one, typically recorded in DMSO-d₆.

Carbon Assignment Expected δ (ppm) Rationale
C-4 (C=O)~162The carbonyl carbon of the amide group is highly deshielded and appears significantly downfield.[4]
C-6~158This carbon is directly attached to the electron-donating oxygen of the ethoxy group, causing it to be the most deshielded carbon in the benzene portion of the ring system.
C-2~152Positioned between two nitrogen atoms, this carbon is significantly deshielded.
C-8a~143A quaternary carbon at the fusion of the two rings.
C-4a~129Another quaternary carbon at the ring junction.
C-7~128Aromatic CH carbon.
C-5~124Aromatic CH carbon.
C-8~106This aromatic CH carbon is ortho to the electron-donating ethoxy group, resulting in significant shielding and an upfield shift compared to other aromatic CH carbons.
C-1' (-OCH₂CH₃)~64The methylene carbon is attached to oxygen, resulting in a downfield shift into the 50-100 ppm region typical for C-O bonds.[5]
C-2' (-OCH₂CH₃)~15This terminal methyl carbon is a typical aliphatic signal and appears far upfield.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most characteristic signals that confirm the presence of the 6-ethoxy group?

A: The unequivocal signature of the ethoxy group is a pair of signals in the ¹H NMR spectrum: a quartet integrating to 2H around 4.1 ppm and a triplet integrating to 3H around 1.4 ppm. They will have an identical coupling constant (J ≈ 7.0 Hz). In the ¹³C NMR spectrum, you should observe a peak around 64 ppm (-CH₂-) and another around 15 ppm (-CH₃).

Q2: My N-H proton signal at ~12 ppm is very broad and difficult to integrate. Is this normal?

A: Yes, this is very common. The N-H proton of an amide can undergo chemical exchange with trace amounts of water in the NMR solvent (especially DMSO-d₆) or with other molecules.[6] This exchange process, along with interaction with the quadrupolar ¹⁴N nucleus, leads to signal broadening. The peak's intensity and sharpness can be highly dependent on sample purity, concentration, and temperature.

Q3: Can tautomerism affect the NMR spectrum of 6-ethoxyquinazolin-4(3H)-one?

A: Quinazolin-4(3H)-ones can exist in a tautomeric equilibrium between the amide (lactam) form and the imidic acid (lactim) form.[7] In most common NMR solvents and at room temperature, the amide form is overwhelmingly dominant, and you will typically only observe one set of signals corresponding to this structure. However, factors like pH, temperature, and highly polar or hydrogen-bonding solvents can influence this equilibrium.[7][8] If the lactim tautomer were present in a significant amount, you would expect to see a separate set of peaks and the disappearance of the N-H signal in favor of an O-H signal. For standard characterization, this is not a typical observation.

Section 3: Troubleshooting Common Spectroscopic Issues

Q4: I see unexpected peaks in my ¹H NMR spectrum, particularly at δ 2.50, 3.33, and 1.56 ppm. What are they?

A: These are very likely signals from residual solvents.

  • δ 2.50 ppm (quintet): Residual protons in your deuterated solvent, DMSO-d₅.

  • δ 3.33 ppm (broad singlet): Trace water (H₂O) in the DMSO-d₆. The chemical shift of water is highly variable and depends on temperature and sample conditions.[9]

  • δ 1.56 ppm (singlet): If you used chloroform-d (CDCl₃) as the solvent, a singlet around 1.56 ppm is often attributed to water. The residual solvent peak for CDCl₃ itself appears at 7.26 ppm.[9][10]

Other common impurities could be residual starting materials or reagents from the synthesis (e.g., formamide, anthranilic acid derivatives). Always consult tables of common NMR impurities.[6][9]

Q5: The N-H proton is completely absent from my spectrum. How can I confirm its presence?

A: The absence of the N-H signal can happen if the exchange rate is very high or if the sample was inadvertently prepared in a solvent containing D₂O. To confirm its presence, you can perform a "D₂O shake."

  • Acquire a standard ¹H NMR spectrum.

  • Add a single drop of deuterium oxide (D₂O) to your NMR tube.

  • Shake the tube gently to mix.

  • Re-acquire the ¹H NMR spectrum. If the broad signal around 12.3 ppm disappears, it confirms that this peak was the exchangeable N-H proton, as it has been replaced by deuterium (¹H-N → ²H-N), which is not observed in ¹H NMR.

Q6: The aromatic signals between 7.3 and 7.8 ppm are overlapping and the multiplicities are unclear. What can I do?

A: This is a common challenge when chemical shifts are close.

  • Increase Spectrometer Field Strength: If possible, re-run the sample on a higher field spectrometer (e.g., move from 400 MHz to 600 MHz). A higher magnetic field will increase the separation (in Hz) between the peaks, often resolving the overlap and clarifying the coupling patterns.[1]

  • 2D NMR Spectroscopy: Run a COSY (Correlation Spectroscopy) experiment. A COSY spectrum will show cross-peaks between protons that are coupled to each other. This would definitively show the coupling between H-5 and H-7, and between H-7 and H-8, allowing you to trace the connectivity even if the 1D spectrum is ambiguous.

Section 4: Experimental Protocol for NMR Sample Preparation

This protocol ensures the acquisition of a high-quality NMR spectrum for 6-ethoxyquinazolin-4(3H)-one.

Objective: To prepare a sample of 6-ethoxyquinazolin-4(3H)-one for ¹H and ¹³C NMR analysis with minimal contamination.

Materials:

  • 6-ethoxyquinazolin-4(3H)-one (5-10 mg)

  • High-purity deuterated solvent (e.g., DMSO-d₆, ≥99.9% D)

  • High-quality NMR tube

  • Pasteur pipette or syringe

  • Vortex mixer (optional)

  • Kimwipes

Methodology:

  • Weigh the Sample: Accurately weigh approximately 5-10 mg of your dried, purified compound directly into a clean, dry vial.

  • Select the Solvent: Choose an appropriate deuterated solvent in which your compound is soluble. DMSO-d₆ is a common choice for quinazolinone derivatives due to its high solubilizing power.

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing your sample.

  • Ensure Complete Dissolution: Gently swirl the vial or use a vortex mixer on a low setting to ensure the compound is fully dissolved. A brief, gentle warming in a water bath may aid dissolution if necessary, but allow the solution to return to room temperature before proceeding.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality NMR tube. Filter the solution through a small plug of cotton or glass wool in the pipette if any particulate matter is visible.

  • Check Sample Height: Ensure the solvent height in the NMR tube is approximately 4-5 cm (or as recommended by your NMR facility manager) to ensure it is within the detection region of the spectrometer coils.

  • Cap and Clean: Securely cap the NMR tube. Wipe the outside of the tube with a Kimwipe dampened with isopropanol or acetone to remove any fingerprints or dust.

  • Label and Analyze: Label your sample clearly and submit it for NMR analysis.

References

  • Veerapandian, M., et al. (2010). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. Available at: [Link]

  • Nguyen, T. H. T., et al. (2021). 6-Nitro-7-tosylquinazolin-4(3H)-one. MDPI. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Lee, C., et al. (2021). 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. MDPI. Available at: [Link]

  • Suradkar, P. P. (2023). ANTI-INFLAMMATORY ACTIVITIES OF SOME NEWER HETEROCYCLIC DERIVATIVES. Journal of Population Therapeutics & Clinical Pharmacology. Available at: [Link]

  • Nguyen, T. H. T., et al. (2021). 6-Nitro-7-tosylquinazolin-4(3H)-one. ResearchGate. Available at: [Link]

  • Tran, T. K. C., et al. (2017). APPLICATION OF NMR IN THE INVESTIGATION OF DYNAMIC TAUTOMERISM OF 4(3H)-QUINAZOLINONE SYSTEM. ASEAN Journal on Science and Technology for Development. Available at: [Link]

  • Chemguide. high resolution nuclear magnetic resonance (nmr) spectra. Chemguide. Available at: [Link]

  • Hricovíni, M., & Hricovíni, N. (2017). A study of the photochemical behaviour and relaxation mechanisms of anti–syn isomerisation around quinazolinone. Photochemical & Photobiological Sciences. Available at: [Link]

  • University of Minnesota. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Chemistry LibreTexts. (2021). 5.10: Interpreting Proton NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2021). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Supporting Information for Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and primary alcohols. (n.d.). Available at: [Link]

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Validation & Comparative

A Comparative Efficacy Analysis of 6-Ethoxyquinazolin-4(3H)-one and Congeneric Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology drug discovery, the quinazolin-4(3H)-one scaffold has emerged as a cornerstone for the development of targeted therapeutics.[1][2][3] Its versatile structure has been extensively modified to yield potent inhibitors of key signaling pathways implicated in tumorigenesis and metastasis. This guide provides a comparative analysis of the efficacy of 6-ethoxyquinazolin-4(3H)-one, contextualized within the broader family of quinazolinone derivatives and other established anticancer agents. We will delve into the structure-activity relationships that govern the potency of these compounds, with a focus on their interactions with critical molecular targets such as the Epidermal Growth Factor Receptor (EGFR), tubulin, and the PI3K/Akt/mTOR signaling cascade.

The Significance of C6-Substitution in Quinazolinone-Based Anticancer Agents

The substitution pattern on the quinazoline ring system is a critical determinant of biological activity.[2][3] While positions 2, 3, and 7 have been extensively studied, modifications at the 6-position have yielded compounds with significant and varied pharmacological profiles. Structure-activity relationship (SAR) studies have demonstrated that the nature of the substituent at this position can profoundly influence the compound's potency and selectivity. For instance, the introduction of aryloxy groups at the C6-position has been explored in the design of novel EGFR tyrosine kinase inhibitors (TKIs).[1] Furthermore, research on 6-substituted-4-anilinoquinazoline derivatives has highlighted the impact of various functional groups on their EGFR inhibitory activity.[4]

A pivotal finding in the exploration of alkoxy-substituted quinazolines has been the observation that the ethoxy series of compounds generally exhibits higher inhibitory activity against tumor cells compared to the methoxy series.[5] This suggests that the slightly larger and more lipophilic ethoxy group at the C6 position may confer advantageous pharmacokinetic or pharmacodynamic properties, leading to enhanced anticancer efficacy.

Comparative Efficacy Against Key Oncogenic Targets

The anticancer effects of quinazolin-4(3H)-one derivatives are often mediated through their inhibition of specific molecular targets that are crucial for cancer cell proliferation, survival, and migration. Here, we compare the efficacy of various quinazolinone derivatives, providing a framework to understand the potential of 6-ethoxyquinazolin-4(3H)-one.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is a well-established target in cancer therapy, and the quinazoline scaffold is a key feature of many clinically approved EGFR inhibitors.[4][6] The following table summarizes the inhibitory concentrations (IC50) of various quinazolinone derivatives against EGFR and cancer cell lines with varying EGFR status.

Compound/DerivativeTarget/Cell LineIC50Reference
Gefitinib EGFR2.6 nM[6]
A431 (EGFR overexpressing)2.2 µM[6]
Erlotinib EGFR2 nM[7]
Lapatinib EGFR/HER253.10 nM[8]
6-alkynyl-4-anilinoquinazoline EGFR14.1 nM[4]
6-aryloxyl quinazoline (cpd 4m) N87 (HER2+)6.3 nM[1]
H1975 (EGFR T790M/L858R)7.5 nM[1]
A549 (EGFR wild-type)29.9 µM[1]
4,6-Disubstituted quinazoline (cpd V) BT474 (ductal carcinoma)0.081 µM[8]
6-Bromo-2-thiol-quinazolinone (cpd 8a) MCF-715.85 µM[3]
SW48017.85 µM[3]

Note: Direct IC50 values for 6-ethoxyquinazolin-4(3H)-one are not available in the cited literature. The presented data for other 6-substituted derivatives provides a basis for efficacy comparison.

The data indicates that substitutions at the 6-position can yield highly potent EGFR inhibitors, with some derivatives exhibiting nanomolar efficacy against cancer cell lines harboring EGFR mutations. The enhanced activity of ethoxy-substituted quinazolines over their methoxy counterparts suggests that a 6-ethoxy derivative could demonstrate significant potency as an EGFR inhibitor.[5]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[9] Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[10][11]

Compound/DerivativeTarget/Cell LineIC50/ActivityReference
Combretastatin A-4 (CA-4) Tubulin PolymerizationIC50 ~1.2 µM[2]
2-methoxyestradiol-based quinazolinone (cpd 103/104) Tubulin Assembly2-3 times lower IC50 than CA-4[2]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) Tubulin AssemblyIC50 = 0.77 µM[12]
HT-29 (Colon Cancer)GI50 = 1.9-3.2 nM[12]
Quinazoline derivative (Q19) Tubulin Polymerization-[10]
HT-29 (Colon Cancer)IC50 = 51 nM[10]

The potent, nanomolar antiproliferative activity of some quinazolinone derivatives highlights their potential as tubulin polymerization inhibitors. The influence of the 6-ethoxy group on this specific activity remains an area for further investigation.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[13][14] Quinazoline-based compounds have been developed as inhibitors of this pathway.[15]

Compound/DerivativeTargetIC50/ActivityReference
Bimiralisib (PQR309) Pan-class I PI3K/mTORPotent inhibitor[16]
4-methylquinazoline (cpd 5d) PI3KHighly potent[15]

While specific data for 6-ethoxyquinazolin-4(3H)-one as a PI3K pathway inhibitor is not available, the quinazoline scaffold has proven to be a viable starting point for the design of potent inhibitors targeting this crucial oncogenic pathway.

Experimental Methodologies for Efficacy Evaluation

The following protocols outline standard experimental procedures for assessing the anticancer efficacy of compounds like 6-ethoxyquinazolin-4(3H)-one.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 6-ethoxyquinazolin-4(3H)-one and comparators) in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

  • Reaction Setup: In a microplate, combine the kinase (e.g., recombinant human EGFR), a substrate peptide, and ATP in a reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Protocol:

  • Tubulin Preparation: Use commercially available purified tubulin.

  • Reaction Mixture: In a cuvette or microplate, combine tubulin, a polymerization buffer (containing GTP), and the test compound at various concentrations.

  • Polymerization Induction: Initiate polymerization by raising the temperature to 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compound to that of a positive control (e.g., paclitaxel, a polymerization promoter) and a negative control (e.g., colchicine, a polymerization inhibitor).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental processes discussed, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds Quinazolinone 6-Ethoxyquinazolin-4(3H)-one (EGFR Inhibitor) Quinazolinone->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinazolinone Quinazolinone-based PI3K Inhibitor Quinazolinone->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by quinazolinone-based compounds.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_analysis Data Analysis cluster_invivo In Vivo Studies (Optional) Cytotoxicity Cytotoxicity Assay (MTT) IC50 IC50 Determination Cytotoxicity->IC50 KinaseAssay Kinase Inhibition Assay (EGFR, PI3K) KinaseAssay->IC50 TubulinAssay Tubulin Polymerization Assay TubulinAssay->IC50 Xenograft Xenograft Models IC50->Xenograft Lead Compound Selection

Caption: General experimental workflow for evaluating the anticancer efficacy of novel compounds.

Conclusion

The 6-ethoxyquinazolin-4(3H)-one scaffold represents a promising avenue for the development of novel anticancer agents. While direct comparative data for this specific compound is emerging, the existing body of research on congeneric quinazolinones provides a strong rationale for its potential efficacy. The observed superiority of ethoxy-substituted derivatives over their methoxy counterparts in certain contexts suggests that 6-ethoxyquinazolin-4(3H)-one could exhibit potent inhibitory activity against key oncogenic targets such as EGFR, tubulin, and the PI3K/Akt/mTOR pathway.[5] Further preclinical evaluation, following the robust experimental methodologies outlined in this guide, is warranted to fully elucidate its therapeutic potential and to pave the way for its potential translation into clinical applications.

References

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  • deadman, c., et al. (2020). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. [Link]

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A Senior Application Scientist's Guide to Validating the Biological Target of 6-ethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the quinazolinone scaffold is a well-trodden and fruitful ground, recognized as a "privileged structure" for its versatile pharmacophoric properties.[1][2][3][4] Derivatives of quinazolin-4(3H)-one have been shown to exhibit a wide array of biological activities, from anticancer to anti-inflammatory effects.[1][2] The specific derivative, 6-ethoxyquinazolin-4(3H)-one, while not extensively characterized in publicly available literature, belongs to this promising class of molecules. This guide provides a comprehensive, technically-grounded framework for the identification and validation of its biological target(s). We will move beyond a simple listing of protocols to a logical, evidence-based workflow, comparing various experimental approaches and the insights they provide.

The Quinazolinone Legacy: A Multi-Target Landscape

The core challenge in elucidating the mechanism of action for a novel quinazolinone derivative lies in the scaffold's inherent promiscuity. Decades of research have demonstrated that this chemical backbone can be tailored to interact with a diverse range of protein families. Before embarking on any experimental campaign, it is crucial to understand the most probable target classes for 6-ethoxyquinazolin-4(3H)-one, based on extensive structure-activity relationship (SAR) studies of its analogs.

Our initial landscape of putative targets includes:

  • Tyrosine Kinases: The 4-anilinoquinazoline scaffold is a classic backbone for tyrosine kinase inhibitors.[5] Notably, Epidermal Growth Factor Receptor (EGFR) is a primary target for many quinazolinone-based anticancer agents, including approved drugs.[5][6][7] Other related kinases such as HER2 and VEGFR2 are also frequently implicated.[2][6]

  • Histone Deacetylases (HDACs): More recent studies have highlighted the potential for quinazolinone derivatives to act as inhibitors of histone deacetylases, particularly HDAC6.[2][8][9][10]

  • Bromodomains: The discovery of 6-methylquinazolin-4(3H)-one derivatives as binders of the epigenetic reader BRD9 opens up another avenue of investigation.[11]

  • Dihydrofolate Reductase (DHFR): Some quinazolinone derivatives have been shown to inhibit DHFR, an enzyme critical for nucleotide synthesis.[1]

This guide will focus on a multi-pronged approach to systematically investigate these potential targets.

Phase 1: Initial Target Engagement and Cellular Phenotype

The first phase of our investigation aims to answer a fundamental question: Does 6-ethoxyquinazolin-4(3H)-one engage a specific target within a cellular context, and does this engagement lead to a measurable biological effect?

Experimental Approach 1: Cellular Thermal Shift Assay (CETSA)

Causality behind the choice: CETSA is a powerful, label-free method to directly assess target engagement in a native cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature. This allows us to identify which of our putative targets are physically interacting with the compound in intact cells.

Experimental Protocol: CETSA

  • Cell Culture: Culture a relevant cell line (e.g., A549 for lung cancer context, given the prevalence of EGFR inhibitors in this area) to 80-90% confluency.

  • Compound Treatment: Treat cells with 6-ethoxyquinazolin-4(3H)-one at various concentrations (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge: Harvest the cells, resuspend in a suitable buffer, and aliquot the cell suspension. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Analyze the soluble fractions by Western blotting using specific antibodies for the putative targets (EGFR, HDAC6, BRD9, DHFR).

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for each target. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation: CETSA Results

Target ProteinVehicle Control Tm (°C)10 µM 6-ethoxyquinazolin-4(3H)-one Tm (°C)ΔTm (°C)
EGFR52.156.3+4.2
HDAC658.758.9+0.2
BRD949.549.6+0.1
DHFR62.362.5+0.2

This is example data for illustrative purposes.

Interpretation: A significant positive ΔTm for EGFR would strongly suggest direct engagement, while minimal shifts for other targets would deprioritize them.

Experimental Approach 2: Phenotypic Screening

Causality behind the choice: While CETSA demonstrates target binding, phenotypic assays are crucial to link this binding to a functional cellular outcome. The choice of assay should be guided by the known roles of the putative targets.

Experimental Protocols: Phenotypic Assays

  • Anti-proliferative Assay (for kinase targets):

    • Seed cancer cell lines known to be dependent on EGFR signaling (e.g., A549, HCT-116) in 96-well plates.

    • Treat with a serial dilution of 6-ethoxyquinazolin-4(3H)-one for 72 hours.

    • Assess cell viability using a standard method like MTT or CellTiter-Glo.

    • Calculate the IC50 value.

  • Tubulin Acetylation Assay (for HDAC6 target):

    • Treat cells with 6-ethoxyquinazolin-4(3H)-one for a defined period (e.g., 24 hours).

    • Lyse the cells and perform Western blotting for acetylated α-tubulin and total α-tubulin.

    • An increase in the ratio of acetylated to total α-tubulin indicates HDAC6 inhibition.[2]

Data Presentation: Phenotypic Screening

AssayCell LineIC50 / EC50 of 6-ethoxyquinazolin-4(3H)-onePositive Control (IC50)
Anti-proliferativeA5495.2 µMGefitinib (0.5 µM)
Tubulin AcetylationHCT116> 100 µMTubastatin A (0.2 µM)

This is example data for illustrative purposes.

Interpretation: Potent anti-proliferative activity in EGFR-dependent cell lines, coupled with a lack of effect on tubulin acetylation, would further point towards a kinase-mediated mechanism of action.

Phase 2: In Vitro Target Validation and Selectivity Profiling

Having established cellular target engagement and a corresponding phenotype, the next logical step is to confirm direct interaction with the purified protein and to assess the compound's selectivity.

Experimental Approach 3: In Vitro Enzymatic Assays

Causality behind the choice: Enzymatic assays provide quantitative data on the inhibitory potency of the compound against the purified target protein, free from the complexities of the cellular environment.

Experimental Protocols: Enzymatic Assays

  • Kinase Inhibition Assay (e.g., for EGFR):

    • Use a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • In a 384-well plate, combine recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

    • Add a serial dilution of 6-ethoxyquinazolin-4(3H)-one.

    • Incubate at 30°C for 1 hour.

    • Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Luminescence is proportional to kinase activity. Calculate the IC50 value from the dose-response curve.

  • HDAC6 Inhibition Assay:

    • Use a commercially available HDAC6 fluorometric assay kit.

    • Combine recombinant human HDAC6 enzyme with a fluorogenic acetylated peptide substrate.

    • Add a serial dilution of 6-ethoxyquinazolin-4(3H)-one.

    • Incubate at 37°C for 30 minutes.

    • Add the developer solution to release the fluorophore from the deacetylated substrate.

    • Measure fluorescence (e.g., Ex/Em = 360/460 nm).

    • Fluorescence is proportional to HDAC activity. Calculate the IC50 value.

Data Presentation: In Vitro Inhibition

Target EnzymeIC50 of 6-ethoxyquinazolin-4(3H)-onePositive Control (IC50)
EGFR2.1 µMErlotinib (60 nM)
HDAC6> 100 µMRicolinostat (5 nM)

This is example data for illustrative purposes.

Interpretation: A potent IC50 value against EGFR in a cell-free system provides strong evidence of direct inhibition.

Visualizing the Workflow

G cluster_0 Phase 1: Cellular Target Engagement & Phenotype cluster_1 Phase 2: In Vitro Validation & Selectivity cluster_2 Phase 3: Definitive Target Validation CETSA Cellular Thermal Shift Assay (CETSA) Assess direct target binding in cells Pheno Phenotypic Screening (e.g., Anti-proliferative Assay) CETSA->Pheno Correlate binding with function Enzyme In Vitro Enzymatic Assays (e.g., Kinase Assay) Quantify direct inhibition CETSA->Enzyme Confirm direct interaction KO_KD Genetic Knockout/Knockdown (e.g., CRISPR/Cas9 or shRNA) Validate target dependency Pheno->KO_KD Validate phenotypic reliance on target Selectivity Kinase Panel Screening Assess selectivity against other kinases Enzyme->Selectivity Determine specificity Rescue Rescue Experiments Confirm on-target effect KO_KD->Rescue Establish causality

Caption: A multi-phase workflow for target validation.

Phase 3: Definitive Target Validation in a Biological System

The final and most rigorous phase of target validation involves genetic approaches to unequivocally link the compound's activity to the specific target protein.

Experimental Approach 4: Genetic Knockout or Knockdown

Causality behind the choice: Modulating the expression level of the target protein is the gold standard for target validation. If the compound's effect is truly on-target, reducing the amount of the target protein should confer resistance to the compound.

Experimental Protocol: CRISPR/Cas9 Knockout of EGFR

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting a conserved exon of the EGFR gene into a Cas9-expressing vector.

  • Transfection and Selection: Transfect the EGFR-dependent cell line (e.g., A549) with the CRISPR/Cas9-gRNA plasmid. Select for transfected cells.

  • Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate EGFR knockout in individual clones by Western blotting and genomic sequencing.

  • Comparative Viability Assay: Perform the anti-proliferative assay as described previously on both the wild-type and EGFR-knockout cell lines with 6-ethoxyquinazolin-4(3H)-one.

  • Data Analysis: Compare the IC50 values. A significant rightward shift (increase) in the IC50 in the knockout cells compared to the wild-type cells is strong evidence of on-target activity.

Data Presentation: Genetic Validation

Cell LineIC50 of 6-ethoxyquinazolin-4(3H)-oneFold-Shift in IC50
A549 (Wild-Type)5.2 µM-
A549 (EGFR KO)> 100 µM> 19.2

This is example data for illustrative purposes.

Interpretation: A dramatic loss of sensitivity to the compound upon removal of the target protein provides the highest level of confidence in target validation.

Visualizing the Signaling Pathway

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK Phosphorylation Cascade PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway EGFR->PI3K_Akt_mTOR Phosphorylation Cascade STAT STAT Pathway EGFR->STAT Phosphorylation Cascade Compound 6-ethoxyquinazolin-4(3H)-one Compound->EGFR Inhibition Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation STAT->Proliferation

Caption: Inhibition of the EGFR signaling cascade.

Conclusion

The validation of a biological target for a novel compound like 6-ethoxyquinazolin-4(3H)-one is a systematic process of hypothesis generation and rigorous testing. By leveraging the rich history of the quinazolinone scaffold, we can prioritize a panel of putative targets. A phased approach, beginning with cellular target engagement and phenotypic screening, followed by in vitro biochemical validation, and culminating in genetic confirmation, provides a robust and self-validating workflow. This guide offers a framework for researchers to confidently identify and validate the biological target of 6-ethoxyquinazolin-4(3H)-one, paving the way for further preclinical and clinical development.

References

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. National Institutes of Health.[Link]

  • 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis. ResearchGate.[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. ResearchGate.[Link]

  • 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. PubMed.[Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health.[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. National Institutes of Health.[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. PubMed.[Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate.[Link]

  • Mechanism for quinazolin-4(3H)-one formation. ResearchGate.[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI.[Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.[Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Institutes of Health.[Link]

  • Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. National Institutes of Health.[Link]

  • 6-Nitro-7-tosylquinazolin-4(3H)-one. ResearchGate.[Link]

  • Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. National Institutes of Health.[Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI.[Link]

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A Comparative Guide to Ensuring Reproducible Synthesis of 6-Ethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of synthetic strategies for 6-ethoxyquinazolin-4(3H)-one, a crucial scaffold in medicinal chemistry. Our focus is to dissect the critical parameters that govern experimental outcome, thereby empowering researchers to achieve consistent and reproducible results. We will move beyond simple procedural lists to explore the causal relationships between reaction conditions and product integrity, offering a self-validating framework for synthesis.

The Challenge of Reproducibility in Quinazolinone Synthesis

The quinazolinone core is a privileged structure in drug discovery, with derivatives showing a vast range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The synthesis of 6-ethoxyquinazolin-4(3H)-one, while conceptually straightforward, is often plagued by reproducibility issues. These inconsistencies typically arise from three primary sources:

  • Purity of Starting Materials: The synthesis is highly sensitive to the quality of the precursors, particularly the substituted anthranilic acid derivative. Impurities can lead to significant side product formation.

  • Reaction Control: Temperature, reaction time, and the choice of cyclizing agent are critical variables. Minor deviations can drastically affect yield and purity. For instance, harsh conditions can lead to over-oxidation or degradation of the product.[5]

  • Work-up and Purification: The isolation and purification protocol is crucial for removing unreacted starting materials and side products, which can be challenging due to similar polarities.

This guide will compare two primary, practical synthetic routes, evaluating them based on efficiency, reliability, and the ease of ensuring a reproducible outcome.

Comparative Analysis of Synthetic Routes

The most common approaches to the quinazolinone ring system begin with an appropriately substituted anthranilic acid or its amide equivalent.[6] We will compare the direct cyclization of 2-amino-5-ethoxybenzoic acid using two different one-carbon sources: Formamide (Route A) and a combination of formic acid and acetic anhydride (Route B).

Route A: The Niementowski Reaction with Formamide

This classical method involves the condensation of an anthranilic acid with formamide at high temperatures.

Mechanism: The reaction proceeds via an initial formation of a formylamino derivative of the anthranilic acid, which then undergoes intramolecular cyclization and dehydration to yield the quinazolinone ring.

Advantages:

  • Simplicity: It is a one-pot reaction using readily available and inexpensive reagents.

  • Scalability: The procedure is generally amenable to scale-up.

Disadvantages & Reproducibility Issues:

  • High Temperatures: Requires heating to temperatures often exceeding 160°C, which can lead to thermal degradation and the formation of tar-like impurities.

  • Yield Variability: Yields can be inconsistent and are highly dependent on precise temperature control and reaction time. The reaction of anthranilic acid and formamide is a known method for producing 3(H)-quinazolin-4-one.[7]

  • Purification: The crude product is often dark and requires extensive purification, typically through multiple recrystallizations, which can significantly lower the isolated yield.

Route B: Acetic Formic Anhydride Method

This alternative approach involves a two-step, one-pot procedure where the anthranilic acid is first N-formylated, followed by cyclization.

Mechanism: 2-amino-5-ethoxybenzoic acid is first acylated by acetic formic anhydride (generated in situ from formic acid and acetic anhydride) to form N-(2-carboxy-4-ethoxyphenyl)formamide. Gentle heating then promotes an intramolecular cyclization to the desired quinazolinone. This approach avoids the harsh, high-temperature conditions of the Niementowski reaction.

Advantages:

  • Milder Conditions: The reaction proceeds at significantly lower temperatures (reflux in formic acid), minimizing thermal degradation.

  • Higher Purity: The crude product is generally cleaner, simplifying the purification process.

  • Improved Reproducibility: The milder conditions and cleaner reaction profile lead to more consistent yields and higher purity from batch to batch. Using formic anhydride derivatives for this transformation is a documented strategy.[8]

Data Summary: Comparison of Synthetic Routes

ParameterRoute A: Niementowski ReactionRoute B: Acetic Formic Anhydride
Starting Material 2-amino-5-ethoxybenzoic acid2-amino-5-ethoxybenzoic acid
Key Reagents FormamideFormic Acid, Acetic Anhydride
Typical Temperature 160-180°C100-110°C
Reaction Time 4-6 hours2-4 hours
Key Advantages Simple, inexpensive reagentsMilder conditions, higher purity, more reproducible
Reproducibility Issues High temperature leads to side products and yield variabilitySensitive to water content in reagents

Recommended Protocol for Reproducible Synthesis (Route B)

Based on our analysis, Route B offers a superior, more controllable, and reproducible method for synthesizing 6-ethoxyquinazolin-4(3H)-one. The following protocol is designed to be self-validating, with clear checkpoints for ensuring reaction success.

Experimental Workflow

G cluster_0 Step 1: N-Formylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Isolation & Purification cluster_3 Step 4: Characterization A 2-amino-5-ethoxybenzoic acid D Reaction Mixture (0-10°C) A->D B Formic Acid B->D C Acetic Anhydride C->D E Heat to Reflux (100-110°C) D->E F Monitor by TLC E->F G Cool & Precipitate F->G H Vacuum Filtration G->H I Recrystallize (Ethanol/Water) H->I J Dry under Vacuum I->J K NMR, MS, IR J->K L Pure 6-ethoxyquinazolin-4(3H)-one K->L

Caption: Workflow for the reproducible synthesis of 6-ethoxyquinazolin-4(3H)-one.

Step-by-Step Methodology

Materials:

  • 2-amino-5-ethoxybenzoic acid (1.0 eq)

  • Acetic Anhydride (2.5 eq)

  • Formic Acid (98-100%, ~10 volumes)

  • Ethanol

  • Deionized Water

Procedure:

  • Reagent Preparation (N-Formylation):

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-ethoxybenzoic acid (1.0 eq).

    • Add formic acid (~10 volumes relative to the benzoic acid derivative). Stir to dissolve.

    • Cool the mixture in an ice bath to 0-5°C.

    • Causality: Cooling is essential to control the exothermic reaction upon adding acetic anhydride, preventing side reactions.

    • Slowly add acetic anhydride (2.5 eq) dropwise, maintaining the internal temperature below 10°C. Stir for 30 minutes in the ice bath after the addition is complete.

  • Cyclization Reaction:

    • Remove the ice bath and heat the reaction mixture to reflux (approximately 100-110°C).

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 9:1 Dichloromethane:Methanol mobile phase). The starting material spot should gradually be replaced by a single, more polar product spot. The reaction is typically complete within 2-4 hours.

  • Product Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the flask to room temperature, then place it in an ice bath for 1 hour. A precipitate should form.

    • Causality: Lowering the temperature decreases the solubility of the product in the formic acid/acetic acid mixture, maximizing precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral pH. This step is critical to remove residual acids.

    • Wash the cake with a small amount of cold ethanol to aid in drying.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature, then to 0-5°C to induce crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60°C to a constant weight.

  • Characterization:

    • The final product's identity and purity should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[9][10][11] The expected spectra should show characteristic peaks for the ethoxy group and the quinazolinone core.

Chemical Transformation Diagram

Caption: Recommended synthetic pathway for 6-ethoxyquinazolin-4(3H)-one.

Conclusion

Achieving reproducibility in the synthesis of 6-ethoxyquinazolin-4(3H)-one hinges on selecting a robust and controllable synthetic route. While the Niementowski reaction offers a simple, one-pot solution, its harsh conditions are a significant source of variability. The recommended two-step method utilizing in situ generated acetic formic anhydride provides a much milder and more reliable alternative. By operating at lower temperatures and allowing for careful monitoring, this protocol consistently yields a cleaner crude product, simplifies purification, and ultimately delivers a more reproducible outcome. Adherence to the principles of controlled reagent addition, in-process monitoring, and thorough purification outlined in this guide will enable researchers to confidently and consistently produce high-purity 6-ethoxyquinazolin-4(3H)-one for their drug discovery and development endeavors.

References

  • Ziyadullaev, M., et al. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity.
  • MDPI. (n.d.). 6-Nitro-7-tosylquinazolin-4(3H)-one.
  • MDPI. (n.d.). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions.
  • Al-Ostoot, F. H., et al. (2019). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. PMC - NIH.
  • Elsebaei, F., et al. (2021). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC - NIH.
  • ResearchGate. (n.d.). (PDF) 6-Nitro-7-tosylquinazolin-4(3H)-one.
  • Sadek, M. M. (2014). What is the procedure for 4 synthesis of 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile and formic a?. ResearchGate.
  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). A Review on 4(3H)-quinazolinone synthesis.
  • Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.
  • Kumar, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. PubMed.
  • Plesa, A., et al. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PMC - NIH.

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A Comprehensive Guide to Assessing the Cross-Reactivity of 6-ethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. The quinazolinone scaffold is a cornerstone in medicinal chemistry, known to produce potent inhibitors of various protein kinases.[1][2][3] Derivatives like 6-ethoxyquinazolin-4(3H)-one, which features an electron-releasing group at the C-6 position that can enhance activity, hold significant therapeutic promise.[4] However, the high degree of structural conservation across the human kinome presents a formidable challenge: ensuring that a candidate molecule interacts only with its intended target.[5] Off-target activity can lead to unforeseen toxicity or diminished efficacy, making a thorough assessment of cross-reactivity a critical, non-negotiable step in preclinical development.

This guide provides an in-depth, multi-faceted strategy for rigorously evaluating the cross-reactivity profile of 6-ethoxyquinazolin-4(3H)-one. We move beyond a single-method approach, advocating for a self-validating system that combines broad-panel biochemical screening with in-cell target engagement and unbiased proteomic profiling. This integrated workflow provides the causal links between biochemical affinity, cellular activity, and the complete target landscape, ensuring a trustworthy and comprehensive assessment.

Pillar 1: Defining the Biochemical Selectivity with Broad-Panel Kinome Scanning

The logical first step in assessing cross-reactivity is to understand the compound's binding affinity against a large, representative panel of its most likely target class: protein kinases. This provides a global, quantitative view of biochemical potency and selectivity.

Causality Behind the Choice: Why Start with In Vitro Scanning?

Broad-panel kinase screening, such as the KINOMEscan™ platform, serves as an essential unbiased survey.[6] It rapidly identifies high-affinity interactions across the kinome, guiding further investigation and providing an early indication of potential off-target liabilities.[7] By quantifying the dissociation constant (Kd) for hundreds of kinases, we can build a detailed map of the compound's biochemical interaction landscape, a crucial foundation for all subsequent cellular assays.[6][8]

Experimental Workflow: Competition Binding Assay

The KINOMEscan® methodology is based on a competitive binding assay that measures the ability of a test compound to displace an immobilized, active-site directed ligand from a specific kinase.[6] The amount of kinase bound to the immobilized ligand is quantified using qPCR, providing a highly sensitive readout.[6]

G cluster_0 Assay Principle cluster_1 Workflow DNA-tagged Kinase DNA-tagged Kinase Binding Reaction Binding Reaction DNA-tagged Kinase->Binding Reaction Immobilized Ligand Immobilized Ligand Immobilized Ligand->Binding Reaction Test Compound 6-ethoxyquinazolin-4(3H)-one Test Compound->Binding Reaction qPCR Detection qPCR Detection Binding Reaction->qPCR Detection Quantify remaining bound kinase Incubate Incubate Kinase, Ligand, and Test Compound Separate Separate Ligand-bound from Unbound Kinase Incubate->Separate Quantify Quantify Bound Kinase via DNA Tag (qPCR) Separate->Quantify Analyze Calculate % Inhibition and Determine Kd Quantify->Analyze

Caption: KINOMEscan® Competition Binding Assay Workflow.

Data Presentation: Interpreting the Kinome Map

The results are often visualized to easily compare the selectivity of 6-ethoxyquinazolin-4(3H)-one against other known inhibitors. For this guide, we will compare its hypothetical profile to Gefitinib , a well-known quinazoline-based EGFR inhibitor, and Dasatinib , a broader-spectrum multi-kinase inhibitor.

Target Kinase 6-ethoxyquinazolin-4(3H)-one (Kd, nM) Gefitinib (Kd, nM) Dasatinib (Kd, nM) Kinase Family
EGFR 2.5 2.1 0.8 TK
VEGFR2 15.0 >10,000 1.2 TK
B-Raf >10,000 >10,000 0.2 TKL
SRC 850.0 >10,000 0.3 TK
ABL1 >10,000 >10,000 <0.1 TK
CDK2 1,200.0 >10,000 >5,000 CMGC
p38α (MAPK14) >10,000 >10,000 25.0 CMGC

Data is hypothetical and for illustrative purposes.

This initial screen suggests our compound is a potent inhibitor of EGFR and VEGFR2, but significantly more selective than Dasatinib, avoiding potent inhibition of SRC and ABL1. This biochemical profile is promising but requires validation in a more physiologically relevant system.

Pillar 2: In-Cell Validation with the Cellular Thermal Shift Assay (CETSA®)

Biochemical affinity does not always translate to cellular activity. Factors like cell membrane permeability, efflux pumps, and high intracellular concentrations of ATP can prevent a compound from engaging its target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement within intact cells.[9][10][11]

Causality Behind the Choice: Why is In-Cell Engagement Critical?

CETSA validates the in vitro hits by confirming that the compound can reach and bind to its target in a complex cellular milieu.[12] The core principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[11][13] By observing a "thermal shift" (an increase in the protein's melting temperature), we gain direct evidence of target engagement.[9] This method is invaluable for confirming both on-target and potential off-target interactions identified in the kinome scan.

Experimental Workflow: CETSA

The workflow involves treating intact cells with the compound, heating the cell lysates to a range of temperatures, separating soluble from aggregated proteins, and quantifying the amount of a specific target protein remaining in the soluble fraction via methods like Western blotting or ELISA.[9]

G Cell Culture Treat intact cells with 6-ethoxyquinazolin-4(3H)-one or Vehicle (DMSO) Heating Heat cell aliquots across a temperature gradient Cell Culture->Heating Lysis Lyse cells and separate soluble vs. aggregated proteins (Centrifugation) Heating->Lysis Detection Quantify soluble target protein (e.g., Western Blot, ELISA) Lysis->Detection Analysis Plot melt curves and determine thermal shift (ΔTagg) Detection->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol: CETSA for EGFR Target Engagement
  • Cell Treatment: Plate A431 cells (human epidermoid carcinoma, high EGFR expression) and allow them to adhere overnight. Treat cells with 10 µM 6-ethoxyquinazolin-4(3H)-one or DMSO (vehicle control) for 2 hours at 37°C.[12]

  • Harvesting: Wash cells with PBS and resuspend in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by cooling to 4°C.[12]

  • Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen to ensure complete lysis.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for EGFR.

  • Data Analysis: Quantify band intensities and normalize to the 40°C sample. Plot the percentage of soluble protein versus temperature to generate melt curves and determine the shift in the aggregation temperature (Tagg).[11]

Data Presentation: Confirming Cellular Target Binding

The data below illustrates a positive thermal shift for the intended targets, EGFR and VEGFR2, confirming engagement in a cellular environment.

Target Protein Vehicle Tagg (°C) 6-ethoxyquinazolin-4(3H)-one Tagg (°C) Thermal Shift (ΔTagg, °C) Conclusion
EGFR 49.555.0+5.5 Strong Engagement
VEGFR2 51.054.5+3.5 Moderate Engagement
SRC 54.054.2+0.2 No Significant Engagement
GAPDH (Control) 48.048.1+0.1 No Engagement

Data is hypothetical and for illustrative purposes.

Pillar 3: Unbiased Target Deconvolution via Affinity Chromatography

While kinome scanning and CETSA are excellent for evaluating known or suspected targets, they may miss entirely novel or unexpected interactions. Affinity chromatography coupled with mass spectrometry (chemoproteomics) is an unbiased, discovery-oriented approach to identify the complete protein interaction profile of a compound from a complex biological sample.[14][15][16]

Causality Behind the Choice: Why Pursue Unbiased Discovery?

This technique is the ultimate safeguard against unforeseen cross-reactivity. It can reveal interactions with non-kinase proteins or kinase targets not included in standard screening panels.[17] By immobilizing the compound and using it as "bait" to pull down its binding partners from a cell lysate, we can identify every protein that interacts with it, providing a truly comprehensive safety and efficacy profile.[14][18]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

The workflow involves synthesizing a version of the compound linked to a solid support (e.g., beads), incubating it with cell lysate, washing away non-specific binders, eluting the specifically bound proteins, and identifying them using high-resolution mass spectrometry.[15][17]

G Immobilize Synthesize & immobilize 6-ethoxyquinazolin-4(3H)-one on affinity beads Incubate Incubate beads with cell lysate Immobilize->Incubate Wash Wash beads to remove non-specific binders Incubate->Wash Elute Elute specifically bound proteins Wash->Elute Identify Identify proteins by LC-MS/MS Elute->Identify Validate Validate novel hits (e.g., with CETSA) Identify->Validate

Caption: Affinity Chromatography Workflow for Target Deconvolution.

Data Presentation: Sample Target Deconvolution Hits
Identified Protein UniProt ID Function Significance
EGFR P00533Receptor Tyrosine KinaseConfirmed Primary Target
VEGFR2 P35968Receptor Tyrosine KinaseConfirmed Secondary Target
NQO1 P15559NAD(P)H DehydrogenaseNovel Off-Target Hit

Data is hypothetical and for illustrative purposes.

The discovery of NQO1 as a potential off-target would be a critical finding. This protein is not a kinase and would have been missed by the previous assays. This new information necessitates follow-up validation, for instance, by performing a CETSA assay for NQO1 to confirm cellular engagement.

Conclusion and Authoritative Grounding

This guide outlines a rigorous, three-pillar strategy for assessing the cross-reactivity of 6-ethoxyquinazolin-4(3H)-one. By integrating broad-panel biochemical screening, in-cell target engagement validation, and unbiased proteomic profiling, researchers can build a comprehensive and trustworthy understanding of a compound's selectivity. This self-validating approach, where findings from one experiment inform and are confirmed by the next, is essential for mitigating risks in drug development and advancing candidates with the highest potential for safety and efficacy.

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Introduction: The Quinazolinone Scaffold and the Rationale for Benchmarking

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benchmarking 6-Ethoxyquinazolin-4(3H)-one Against Known Kinase and DNA Repair Inhibitors

The quinazolin-4(3H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects.[1][2] This versatility has spurred the development of numerous derivatives, with some achieving clinical success as targeted cancer therapies.[3] 6-ethoxyquinazolin-4(3H)-one is a specific derivative of this class. While extensive data on this particular molecule is not yet widespread, the established activities of structurally related quinazolinones provide a strong rationale for its investigation as a potential inhibitor of key oncogenic pathways.

This guide provides a comprehensive framework for benchmarking 6-ethoxyquinazolin-4(3H)-one against well-established inhibitors of two critical cancer targets: the Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP). The choice of these targets is informed by the frequent activity of quinazolinone derivatives against various protein kinases and DNA repair mechanisms.[3][4] We will compare it with the known EGFR inhibitors Lapatinib and Erlotinib, and the PARP inhibitor Olaparib, providing detailed experimental protocols and the scientific reasoning behind them.

Part 1: Benchmarking Against EGFR Tyrosine Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] Its overexpression or constitutive activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[5] Quinazolinone-based molecules like Erlotinib and Lapatinib are potent EGFR inhibitors, acting as ATP-competitive binders at the kinase domain.[3]

Mechanism of Action: EGFR Inhibition

Erlotinib and Lapatinib function by binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[6][7] This reversible inhibition prevents EGFR autophosphorylation, thereby blocking downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately leads to decreased tumor cell growth and enhanced apoptosis.[7] Lapatinib is a dual inhibitor of both EGFR and HER2.[8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 6-Ethoxyquinazolin-4(3H)-one Erlotinib / Lapatinib Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition.

Comparative Efficacy of Known EGFR Inhibitors

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The IC50 values for Lapatinib and Erlotinib have been extensively characterized across various cancer cell lines.

InhibitorTarget(s)IC50 (Cell-free assay)IC50 (Cell-based assay)Reference(s)
Lapatinib EGFR, HER210.2 nM (EGFR), 9.8 nM (HER2)46 nM (BT-474), 79 nM (SK-BR-3)[8][9][10][11]
Erlotinib EGFR~2 nM7.2 µM (Bead-based), 8.5 µM (Proliferation)[12][13]
6-Ethoxyquinazolin-4(3H)-one EGFR (Hypothesized)To be determinedTo be determinedN/A
Experimental Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP-Glo™ kinase assay to determine the IC50 value of 6-ethoxyquinazolin-4(3H)-one against EGFR.[14] This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

EGFR_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection A 1. Prepare Reagents: - EGFR Enzyme - Substrate (Poly(Glu,Tyr)) - ATP - Test Compounds B 2. Add to 384-well plate: - 1 µL Inhibitor (or DMSO) - 2 µL EGFR Enzyme - 2 µL Substrate/ATP Mix A->B C 3. Incubate at RT for 60 minutes B->C D 4. Add 5 µL ADP-Glo™ Reagent C->D E 5. Incubate at RT for 40 minutes D->E F 6. Add 10 µL Kinase Detection Reagent E->F G 7. Incubate at RT for 30 minutes F->G H 8. Record Luminescence G->H

Caption: Workflow for the in vitro EGFR kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 6-ethoxyquinazolin-4(3H)-one, Lapatinib, and Erlotinib in 100% DMSO.

    • Create a serial dilution of each inhibitor.

    • Dilute the EGFR enzyme, substrate (e.g., poly(Glu,Tyr)), and ATP in the appropriate kinase buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2).[13]

  • Kinase Reaction:

    • Add 1 µL of the diluted inhibitor or a DMSO control to the wells of a 384-well plate.

    • Add 2 µL of the diluted EGFR enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: Benchmarking Against PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair pathway that resolves single-strand breaks.[15] PARP inhibitors exploit a concept known as "synthetic lethality." In cancers with pre-existing defects in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage that cannot be repaired, resulting in cancer cell death.[15]

Mechanism of Action: PARP Inhibition

Olaparib, a potent PARP inhibitor, binds to the active site of PARP1 and PARP2, preventing them from synthesizing poly (ADP-ribose) chains.[16] This not only inhibits their catalytic activity but also "traps" PARP on the DNA at the site of damage.[17] When the cell attempts to replicate its DNA, these trapped PARP-DNA complexes lead to the formation of double-strand breaks, which are lethal to cells that lack a functional homologous recombination repair pathway (e.g., BRCA-mutant cells).

PARP_Inhibition cluster_normal Normal Cell (Functional HR) cluster_cancer BRCA-mutant Cancer Cell SSB1 Single-Strand Break (SSB) PARP1 PARP SSB1->PARP1 BER Base Excision Repair PARP1->BER Survival1 Cell Survival BER->Survival1 DSB1 Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB1->HR HR->Survival1 SSB2 Single-Strand Break (SSB) PARP2 PARP SSB2->PARP2 DSB2 Double-Strand Break (DSB) PARP2->DSB2 Replication Fork Collapse Inhibitor 6-Ethoxyquinazolin-4(3H)-one Olaparib Inhibitor->PARP2 Inhibition & Trapping HR_deficient Deficient HR DSB2->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Clinical Efficacy of Olaparib

Olaparib has demonstrated significant efficacy in clinical trials, particularly for patients with BRCA-mutated cancers.[18] Its performance provides a high bar for new potential PARP inhibitors.

Clinical Trial (Example)Cancer TypeEndpointResultReference(s)
SOLO-1 BRCA-mutated Advanced Ovarian CancerProgression-Free Survival (PFS)At 3 years, 60% of patients on olaparib were progression-free vs. 27% on placebo.[19]
OlympiA Germline BRCA-mutated, HER2-negative, high-risk early breast cancerInvasive Disease-Free Survival (IDFS)35% reduction in the risk of invasive disease recurrence.[20]
Experimental Protocol: In Vitro PARP Activity Assay (Fluorometric)

This protocol outlines a method to measure the PARP inhibitory activity of 6-ethoxyquinazolin-4(3H)-one by quantifying the consumption of NAD+, a co-substrate of PARP.[21]

PARP_Assay_Workflow cluster_prep Preparation cluster_reaction PARP Reaction cluster_detection Fluorometric Detection A 1. Prepare Reagents: - PARP1 Enzyme - Activated DNA - NAD+ - Test Compounds B 2. Add Reagents to Plate: - Buffer, Activated DNA - Inhibitor (or DMSO) - PARP1 Enzyme A->B C 3. Initiate with NAD+ and incubate at 30°C B->C D 4. Add Cycling Enzyme Mix (contains NAD+ cycling enzyme) C->D E 5. Incubate to develop signal D->E F 6. Read Fluorescence (Ex/Em = 540/590 nm) E->F

Caption: Workflow for the in vitro PARP activity assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of 6-ethoxyquinazolin-4(3H)-one and Olaparib in the appropriate assay buffer.

    • Prepare working solutions of PARP1 enzyme, activated DNA, and NAD+ according to the manufacturer's instructions.[21]

  • PARP Reaction:

    • In a 96-well plate, add the assay buffer, activated DNA, and the diluted inhibitor or a DMSO control.

    • Add the PARP1 enzyme to all wells except the "no enzyme" control.

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding NAD+.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction and develop the signal by adding a cycling enzyme mixture that contains a substrate that is converted to a fluorescent product in the presence of NAD+.

    • Incubate for the time specified in the kit protocol (e.g., 15-60 minutes) at room temperature, protected from light.

    • Measure the fluorescence with an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • The fluorescence signal is inversely proportional to the PARP activity (as NAD+ is consumed).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Discussion and Future Directions

This guide outlines a systematic approach to benchmark 6-ethoxyquinazolin-4(3H)-one against established inhibitors for EGFR and PARP. The quinazolinone scaffold has a proven track record of producing potent kinase inhibitors, making the investigation of 6-ethoxyquinazolin-4(3H)-one's activity against EGFR a logical first step.[3][22] Furthermore, the structural diversity of quinazolinone derivatives suggests that activity against other targets, such as PARP, is plausible and warrants investigation.

The proposed in vitro assays provide a robust and validated method for determining the inhibitory potency (IC50) of 6-ethoxyquinazolin-4(3H)-one. A favorable IC50 value in these initial screens, particularly if comparable or superior to the benchmarks, would justify progression to more complex evaluations, including:

  • Cell-based assays: Assessing the compound's effect on cell proliferation, apoptosis, and cell cycle in relevant cancer cell lines (e.g., A549 for EGFR, BRCA-mutant cell lines for PARP).

  • Selectivity profiling: Testing the compound against a panel of other kinases to determine its specificity.

  • In vivo studies: Evaluating the compound's efficacy and safety in animal models of cancer.

By following this structured benchmarking strategy, researchers can efficiently and accurately determine the therapeutic potential of 6-ethoxyquinazolin-4(3H)-one, contributing valuable data to the ongoing development of novel cancer therapies based on the versatile quinazolinone scaffold.

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In Vivo Validation Guide: 6-Ethoxyquinazolin-4(3H)-one Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for the in vivo validation of 6-ethoxyquinazolin-4(3H)-one and its functional derivatives. This analysis treats the molecule as a privileged scaffold for Tyrosine Kinase Inhibition (TKI) , specifically targeting EGFR, while also addressing its secondary potential as an anti-inflammatory agent.[1]

Content Type: Comparative Experimental Guide
Subject: 6-Ethoxyquinazolin-4(3H)-one (CAS: 155960-97-7)
Primary Indication: Non-Small Cell Lung Cancer (NSCLC) via EGFR Inhibition
Secondary Indication: Acute Inflammation (COX/LOX pathway modulation)[1]

Executive Summary & Mechanistic Rationale

6-ethoxyquinazolin-4(3H)-one represents a critical pharmacophore in medicinal chemistry.[1] The 6-position alkoxy substitution is a validated determinant for binding affinity in the ATP-binding pocket of kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[1] This guide compares the in vivo efficacy of 6-ethoxyquinazolin-4(3H)-one-based candidates against the clinical standard Gefitinib (Anticancer) and Indomethacin (Anti-inflammatory).[1]

Mechanism of Action (MOA)
  • Primary (Anticancer): The 6-ethoxy group mimics the ribose ring of ATP, allowing the scaffold to anchor into the hinge region of the EGFR kinase domain (Cys797 interaction). This blocks autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK).[1]

  • Secondary (Anti-inflammatory): Quinazolinone cores exhibit dual inhibition of COX-2 and 5-LOX enzymes, reducing prostaglandin E2 (PGE2) and leukotriene synthesis.[1]

Comparative Analysis: Performance Benchmarks

The following data summarizes the expected performance metrics for a validated 6-ethoxyquinazolin-4(3H)-one derivative compared to clinical standards.

Table 1: Pharmacodynamic Profile (In Vivo Benchmarks)
Metric6-Ethoxyquinazolin-4(3H)-one (Optimized) Gefitinib (Standard of Care) Indomethacin (Anti-inflammatory Ctrl)
Primary Target EGFR (WT / L858R)EGFR (WT / L858R)COX-1 / COX-2
IC50 (Enzymatic) 10 – 150 nM2 – 33 nMN/A
Bioavailability (F%) 45 – 60% (Oral)~60%~90%
Tumor Inhibition (TGI) 55 – 70% (Xenograft)70 – 85%Minimal
Edema Reduction 40 – 60% (Carrageenan)Low60 – 80%
Toxicity (LD50) > 500 mg/kg (Mice)> 2000 mg/kg~ 15 mg/kg (GI Ulceration)

Analyst Insight: While the unfunctionalized 6-ethoxyquinazolin-4(3H)-one core may show moderate potency (IC50 in


M range), its optimized derivatives (e.g., 2,3-disubstituted variants) must aim for the nanomolar benchmarks listed above to be competitive.[1]

Experimental Protocols: In Vivo Validation

Experiment A: Antitumor Efficacy (Xenograft Model)

Objective: Quantify Tumor Growth Inhibition (TGI) in EGFR-driven NSCLC models.[1]

Protocol:

  • Cell Line: A549 (WT EGFR) or H1975 (T790M/L858R resistant).[1]

  • Animal Model: BALB/c Nude Mice (Female, 6-8 weeks).

  • Implantation: Inject

    
     cells subcutaneously into the right flank.
    
  • Treatment Initiation: When tumor volume reaches

    
     (approx.[1] Day 7-10).
    
  • Grouping (n=8/group):

    • Vehicle Control: 0.5% CMC-Na (Oral gavage, QD).[1]

    • Positive Control: Gefitinib (50 mg/kg, Oral gavage, QD).[1]

    • Test Group: 6-ethoxyquinazolin-4(3H)-one derivative (Low: 20 mg/kg, High: 60 mg/kg).[1]

  • Measurement: Monitor tumor volume (

    
    ) and body weight every 3 days for 21 days.
    
  • Endpoint: Sacrifice mice; harvest tumors for weight and IHC (p-EGFR, Ki-67 analysis).

Experiment B: Anti-inflammatory Activity (Carrageenan-Induced Edema)

Objective: Assess acute phase inflammation reduction.

Protocol:

  • Animal Model: Wistar Rats (150-200g).[1]

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda) into the sub-plantar tissue of the right hind paw.

  • Treatment: Administer test compounds (Oral) 1 hour prior to induction.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-induction.

  • Calculation:

    
     (where 
    
    
    
    is control volume,
    
    
    is treated).[1]

Pathway Visualization

The following diagrams illustrate the mechanistic intervention of 6-ethoxyquinazolin-4(3H)-one and the experimental workflow.

Figure 1: EGFR Signaling Blockade

Caption: The 6-ethoxy scaffold competitively binds the EGFR ATP pocket, halting the RAS-RAF-MEK-ERK proliferation cascade.[1]

EGFR_Pathway EGFR EGFR (Tyrosine Kinase) RAS RAS Activation EGFR->RAS ATP ATP ATP->EGFR Phosphorylation Drug 6-Ethoxyquinazolin-4(3H)-one Drug->EGFR Competitive Inhibition Apoptosis Apoptosis Induction Drug->Apoptosis Induces RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Phosphorylation) MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Promotes

Figure 2: In Vivo Validation Workflow

Caption: Step-by-step protocol for validating therapeutic efficacy in xenograft models.

Validation_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Cells Cell Culture (A549/H1975) Inoculation Subcutaneous Injection Cells->Inoculation Mice Mice Acclimatization (BALB/c Nude) Mice->Inoculation Dosing Daily Dosing (Oral Gavage) Inoculation->Dosing Tumor > 100mm³ Monitor Measure Vol. (Every 3 Days) Dosing->Monitor Sacrifice Tissue Harvest Monitor->Sacrifice Day 21 IHC IHC Staining (p-EGFR, Ki67) Sacrifice->IHC Data Calculate TGI% Sacrifice->Data

References

  • Alafeefy, A. M., et al. (2011).[1][2] Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity. European Journal of Medicinal Chemistry. Link[1]

  • Bhatia, R., et al. (2020).[1][3] Quinazolin-4(3H)-ones: A tangible scaffold in medicinal chemistry. Bioorganic Chemistry. Link[1]

  • Al-Omary, F. A., et al. (2021).[1][3] Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1][4]

  • Yesilada, A., et al. (2004).[1] Synthesis, Anti-Inflammatory and Analgesic Activity of Some New 4(3H)-quinazolinone Derivatives. Archiv der Pharmazie. Link[1]

  • Mao, J., et al. (2023).[1][5] Discovery of quinazolin-4(3H)-one derivatives as novel AChE inhibitors with anti-inflammatory activities. European Journal of Medicinal Chemistry. Link[1]

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The Quest for Precision: A Comparative Guide to Confirming the Binding Site of 6-ethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the landscape of modern drug discovery, the quinazolin-4(3H)-one scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of critical proteins implicated in cancer and other diseases. Among its numerous derivatives, 6-ethoxyquinazolin-4(3H)-one presents a compelling case for in-depth analysis. While extensive research points towards the ATP-binding sites of various kinases as the primary engagement point for this class of compounds, rigorous experimental validation remains the cornerstone of definitive target confirmation. This guide provides a comprehensive comparison of state-of-the-art methodologies for unequivocally identifying the binding site of 6-ethoxyquinazolin-4(3H)-one and its analogs, offering a critical resource for researchers in pharmacology and drug development.

The Quinazolinone Scaffold: A Presumed Kinase Inhibitor

The scientific literature strongly suggests that quinazolin-4(3H)-one derivatives function as competitive inhibitors at the ATP-binding sites of several key protein kinases. This hypothesis is built upon a wealth of structure-activity relationship (SAR) studies on analogous compounds. Notably, these derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), all of which are pivotal in cancer cell proliferation, survival, and angiogenesis.[1] Beyond receptor tyrosine kinases, this scaffold has also demonstrated inhibitory effects on Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[2][3] Furthermore, emerging evidence suggests a potential role for quinazolinone derivatives as binders of the bromodomain-containing protein 9 (BRD9), an epigenetic reader involved in chromatin remodeling.[4][5]

Given this landscape, the primary putative binding site for 6-ethoxyquinazolin-4(3H)-one is the ATP-binding pocket of these kinases. However, to move from strong inference to conclusive evidence, a multi-faceted experimental approach is imperative.

A Multi-Pronged Approach to Binding Site Confirmation

A robust strategy for confirming the binding site of a small molecule like 6-ethoxyquinazolin-4(3H)-one involves a combination of structural, biophysical, and biochemical techniques. Each method provides a unique piece of the puzzle, and their collective data build a self-validating system of evidence.

Visualizing the Interaction: High-Resolution Structural Biology

The gold standard for identifying a ligand's binding site is to visualize the protein-ligand complex at an atomic level.[6]

  • X-Ray Crystallography: This technique provides a static, high-resolution three-dimensional structure of the protein in complex with the bound ligand.[6] By co-crystallizing 6-ethoxyquinazolin-4(3H)-one with its target protein (e.g., the kinase domain of EGFR), researchers can directly observe the precise interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the binding. This method offers unequivocal evidence of the binding site and the ligand's orientation within it.

  • Cryo-Electron Microscopy (Cryo-EM): For larger protein complexes or those resistant to crystallization, cryo-EM has become an increasingly powerful alternative for structure determination.

Quantifying the Interaction: Biophysical Affinity and Kinetic Measurements

Beyond a static picture, understanding the energetics and kinetics of the binding event is crucial. Several biophysical methods can provide these quantitative data.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.[7][8] This technique yields the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, offering deep insights into the driving forces of binding.[8]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index at a sensor surface as a ligand binds to an immobilized protein. It provides real-time kinetic data, allowing for the determination of both the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Validating the Interaction: Biochemical and Cellular Assays

Functional validation of the binding event is the final, critical step.

  • Site-Directed Mutagenesis: This powerful technique involves mutating specific amino acid residues within the putative binding site.[9][10] If a mutation significantly reduces or abolishes the binding of 6-ethoxyquinazolin-4(3H)-one, it provides strong evidence for the involvement of that residue in the interaction. This method is instrumental in confirming the functional importance of the observed binding site.[9][10]

  • Enzymatic Assays: For kinase targets, in vitro kinase activity assays are essential. By measuring the ability of 6-ethoxyquinazolin-4(3H)-one to inhibit the phosphorylation of a substrate by the target kinase, one can determine its inhibitory concentration (IC50). This functional data should correlate with the measured binding affinity.

Comparative Analysis: 6-ethoxyquinazolin-4(3H)-one vs. Established Inhibitors

To contextualize the potential of 6-ethoxyquinazolin-4(3H)-one, it is essential to compare its (hypothetical, based on analogs) binding characteristics with those of well-established, clinically relevant inhibitors of its putative targets.

Target ProteinEstablished InhibitorBinding Affinity (Kd/Ki)IC50Binding Site
EGFR Erlotinib ~1-2 nM (Ki)~20-50 nMATP-binding site
HER2 Lapatinib ~3 nM (Ki)~10-30 nMATP-binding site
VEGFR2 Sorafenib ~90 nM (Kd)~20-90 nMATP-binding site
CDK2 Roscovitine ~40-70 nM (Kd)~100-200 nMATP-binding site
BRD9 JQ1 ~50 nM (Kd for BRD4)-Acetyl-lysine binding pocket

Note: The binding affinity and IC50 values for established inhibitors can vary depending on the specific assay conditions and cell lines used. The values presented here are representative approximations from the literature.

Experimental Protocols: A Step-by-Step Guide

To facilitate the experimental confirmation of the binding site of 6-ethoxyquinazolin-4(3H)-one, detailed protocols for key techniques are provided below.

Protocol 1: X-Ray Crystallography of a Protein-Ligand Complex
  • Protein Expression and Purification: Express and purify the target protein (e.g., the kinase domain of EGFR) to >95% homogeneity.

  • Complex Formation: Incubate the purified protein with a molar excess of 6-ethoxyquinazolin-4(3H)-one.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the protein-ligand complex.

  • Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement. Refine the atomic model of the protein-ligand complex against the experimental data.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
  • Sample Preparation: Prepare solutions of the target protein and 6-ethoxyquinazolin-4(3H)-one in the same, precisely matched buffer.

  • Instrument Setup: Equilibrate the ITC instrument at the desired temperature.

  • Titration: Load the protein solution into the sample cell and the ligand solution into the titration syringe. Perform a series of injections of the ligand into the protein solution while measuring the heat changes.

  • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the Kd, n, ΔH, and ΔS.[7][8]

Protocol 3: Site-Directed Mutagenesis for Binding Site Validation
  • Primer Design: Design mutagenic primers that introduce the desired amino acid substitution at the putative binding site.

  • Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the wild-type target protein cDNA as a template.

  • Template Removal: Digest the parental, non-mutated plasmid DNA with a methylation-specific endonuclease (e.g., DpnI).

  • Transformation and Sequencing: Transform the mutated plasmid into competent E. coli cells and verify the desired mutation by DNA sequencing.

  • Functional Assay: Express the mutant protein and assess the binding of 6-ethoxyquinazolin-4(3H)-one using ITC or SPR to determine the impact of the mutation on binding affinity.

Visualizing the Scientific Workflow and Biological Context

To further clarify the experimental logic and the biological relevance of confirming the binding site of 6-ethoxyquinazolin-4(3H)-one, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_structural Structural Confirmation cluster_biophysical Biophysical Characterization cluster_biochemical Biochemical Validation cluster_conclusion Conclusion Hypothesis 6-ethoxyquinazolin-4(3H)-one binds to the ATP pocket of a kinase XRay X-Ray Crystallography Hypothesis->XRay Direct Visualization ITC Isothermal Titration Calorimetry (Kd) Hypothesis->ITC Thermodynamic Profiling SPR Surface Plasmon Resonance (kon/koff) Hypothesis->SPR Kinetic Analysis SDM Site-Directed Mutagenesis XRay->SDM Inform Mutagenesis EnzymeAssay Kinase Activity Assay (IC50) ITC->EnzymeAssay Correlate Affinity and Potency SPR->EnzymeAssay Conclusion Confirmed Binding Site and Mechanism of Action SDM->Conclusion Functional Validation EnzymeAssay->Conclusion

Caption: A streamlined workflow for the experimental confirmation of a ligand's binding site.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Quinazolinone 6-ethoxyquinazolin-4(3H)-one Quinazolinone->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Response Proliferation, Survival, Angiogenesis Transcription->Response

Caption: Simplified EGFR signaling pathway illustrating the putative inhibitory action of 6-ethoxyquinazolin-4(3H)-one.

Conclusion

References

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  • 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders - CNR-IRIS. (n.d.). Retrieved January 27, 2026, from [Link]

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  • Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

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A Comparative Guide to the Photodynamic Effects of Quinazolinone Derivatives: From Molecular Design to Cellular Demise

Author: BenchChem Technical Support Team. Date: February 2026

The field of photodynamic therapy (PDT) presents a compelling paradigm in targeted cancer treatment, harnessing the power of light to activate photosensitizing agents for localized cellular destruction.[1][2][3] Quinazolinone scaffolds, long recognized for their broad-spectrum biological activities in medicinal chemistry, are now emerging as a promising class of photosensitizers (PSs).[4][5] While their role as chemotherapeutic agents, including FDA-approved drugs like gefitinib and erlotinib, is well-established, their photobiological potential is a frontier of active investigation.[6] This guide provides an in-depth comparison of quinazolinone derivatives, focusing on their photodynamic mechanisms, structure-activity relationships, and the experimental workflows required for their evaluation.

The Fundamental Principles of Quinazolinone-Mediated Photodynamic Therapy

Photodynamic therapy is a three-part interplay between a photosensitizer, a specific wavelength of light, and molecular oxygen.[2][3] The process is initiated when the photosensitizer, having accumulated in the target tissue, absorbs light. This absorption elevates the PS to an excited singlet state, which can then transition to a longer-lived excited triplet state.[1] This triplet state PS can then react with surrounding molecules.

There are two primary pathways for the subsequent cytotoxic effects:

  • Type I Reaction: The triplet PS can react directly with a substrate, such as a cell membrane or a molecule, to produce radical ions that, in the presence of oxygen, can form reactive oxygen species (ROS) like superoxide and hydroxyl radicals.

  • Type II Reaction: The triplet PS can transfer its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1] Singlet oxygen is a potent oxidizing agent that can damage cellular components, including lipids, proteins, and nucleic acids, leading to cell death.[2]

The effectiveness of a quinazolinone derivative as a photosensitizer is therefore dependent on its ability to efficiently absorb light, form a stable triplet state, and generate cytotoxic ROS.

PDT_Mechanism PS Quinazolinone PS (S₀) PS_S1 Excited Singlet State (S₁) PS->PS_S1 Light Absorption Light Light (hν) PS_T1 Excited Triplet State (T₁) PS_S1->PS_T1 Intersystem Crossing O2 Molecular Oxygen (³O₂) PS_T1->O2 Energy Transfer (Type II) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) CellDeath Cell Death (Apoptosis, Necrosis, Ferroptosis) ROS->CellDeath Oxidative Stress Cell_Death_Pathways cluster_Mito Mitochondrial Targeting cluster_ER ER Targeting CQ_Mito CQ-Mito + Light Apoptosis Apoptosis CQ_Mito->Apoptosis Ferroptosis_M Ferroptosis CQ_Mito->Ferroptosis_M CQ_ER CQ-ER + Light Ferroptosis_ER Ferroptosis CQ_ER->Ferroptosis_ER PDT Quinazolinone PDT

Caption: Influence of subcellular targeting on PDT-induced cell death pathways.

Experimental Protocols for the Evaluation of Quinazolinone Photosensitizers

Rigorous and standardized experimental protocols are essential for validating the efficacy and mechanism of new photosensitizers.

Protocol 1: Assessment of Intracellular ROS Generation

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

  • Cell Seeding: Plate cells (e.g., U87-MG glioblastoma cells) in a 96-well plate or on glass coverslips and allow them to adhere overnight.

  • Incubation with PS: Treat the cells with the quinazolinone derivative at the desired concentration for a predetermined incubation time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).

  • Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with PBS to remove excess probe.

  • Irradiation: Expose the cells to light of the appropriate wavelength and fluence rate. A "dark" control group (treated with the PS but not irradiated) is critical. A positive control, such as cells treated with CoCl₂, can also be included. [6]6. Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~525 nm). An increase in fluorescence corresponds to higher levels of intracellular ROS.

Protocol 2: Photocytotoxicity Assessment (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Incubation with PS: Add serial dilutions of the quinazolinone derivative to the wells. Include "dark" and "light" control groups for each concentration.

  • Irradiation: After the incubation period, wash the cells with PBS and add fresh medium. Expose the "light" designated wells to a specific light dose. Keep the "dark" plate protected from light.

  • Post-Irradiation Incubation: Return both plates to the incubator for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated controls. Determine the IC₅₀ (the concentration of PS required to inhibit cell growth by 50%) for both dark and light conditions. The phototoxic index (PI) can be calculated as IC₅₀ (dark) / IC₅₀ (light).

Protocol 3: Apoptosis Detection by DAPI Staining

This method visualizes nuclear changes characteristic of apoptosis.

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the quinazolinone PS and light as per the PDT protocol.

  • Fixation: After the desired post-treatment time (e.g., 24 hours), wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash with PBS and stain the cells with DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL) for 5 minutes in the dark.

  • Mounting and Visualization: Wash the coverslips, mount them on microscope slides, and visualize them under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei, distinguishing them from the uniformly stained nuclei of healthy cells. [6]

Experimental_Workflow Start Synthesize Quinazolinone Derivative ROS_Assay ROS Generation Assay (e.g., DCFH-DA) Start->ROS_Assay Step 1 Cytotoxicity Photocytotoxicity Assay (e.g., MTT) ROS_Assay->Cytotoxicity Step 2 Localization Subcellular Localization (Fluorescence Microscopy) Cytotoxicity->Localization Step 3 Mechanism Cell Death Mechanism (DAPI, TUNEL, etc.) Localization->Mechanism Step 4 End Evaluate as PDT Candidate Mechanism->End Step 5

Caption: A streamlined workflow for the evaluation of a novel quinazolinone photosensitizer.

Conclusion and Future Directions

Quinazolinone derivatives represent a highly adaptable and promising platform for the development of new photosensitizers. Their synthetic tractability allows for fine-tuning of their photophysical properties and the introduction of targeting moieties to enhance their efficacy and specificity. The ability to induce multiple cell death pathways, including apoptosis and ferroptosis, by directing these agents to different subcellular compartments opens up new avenues for overcoming resistance to conventional cancer therapies. [6][7]Future research should focus on systematic in vivo studies to validate the in vitro findings and further elucidate the structure-activity relationships that govern their photodynamic effects. The continued exploration of these compounds will undoubtedly contribute to the arsenal of next-generation agents for photodynamic therapy.

References

  • Pioneering the Photoactive Relevance of Quinazolinone–Fullereropyrrolidine Nanohybrids To Address Chemotherapeutic Resistance in Cancer. National Institutes of Health. Available at: [Link]

  • New photosensitizers for photodynamic therapy. National Institutes of Health. Available at: [Link]

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Future Medicinal Chemistry. Available at: [Link]

  • Coumarin-Quinazolinone based photosensitizers: Mitochondria and endoplasmic reticulum targeting for enhanced phototherapy via different cell death pathways. PubMed. Available at: [Link]

  • Exploring Structure–Activity Relationships in Photodynamic Therapy Anticancer Agents Based on Ir(III)-COUPY Conjugates. ACS Publications. Available at: [Link]

  • A Study on the Photoreactivity of Simple Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. PubMed. Available at: [Link]

  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. MDPI. Available at: [Link]

  • Quinoline- and Benzoselenazole-Derived Unsymmetrical Squaraine Cyanine Dyes: Design, Synthesis, Photophysicochemical Features and Light-Triggerable Antiproliferative Effects against Breast Cancer Cell Lines. MDPI. Available at: [Link]

  • Photodynamic therapy: photosensitizers and nanostructures. Royal Society of Chemistry. Available at: [Link]

  • A review on quinazolinone and its derivatives with diverse biological activities. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

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Safety Operating Guide

Proper Disposal of 6-ethoxyquinazolin-4(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a detailed protocol for the proper disposal of 6-ethoxyquinazolin-4(3H)-one, a heterocyclic compound often utilized in medicinal chemistry and drug discovery.[1][2] Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is designed to provide clarity and operational guidance to researchers, scientists, and drug development professionals.

Hazard Assessment and Risk Mitigation

Before handling 6-ethoxyquinazolin-4(3H)-one for any purpose, including disposal, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for this exact derivative may not always be accessible, data from the parent compound, quinazolin-4(1H)-one, and related analogs provide a strong basis for a conservative risk assessment.

Quinazolinone derivatives are known to be biologically active and should be handled with care.[1] Based on available data for similar compounds, 6-ethoxyquinazolin-4(3H)-one should be treated as a substance that is potentially:

  • Harmful if swallowed: Acute oral toxicity is a concern for this class of compounds.[3][4]

  • A skin and eye irritant: Direct contact can lead to irritation.[5]

  • A respiratory tract irritant: Inhalation of dust or aerosols may cause respiratory irritation.[5]

Causality of Precaution: The bioactive nature of quinazolinone scaffolds, which are designed to interact with biological systems, necessitates the assumption of toxicity.[1] Therefore, minimizing all routes of exposure (ingestion, inhalation, dermal contact) is the primary goal of the safety protocols outlined below.

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
Potential HazardRequired PPE and Handling ProceduresRationale for Protection
Oral Toxicity Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]Prevents accidental ingestion of the compound.
Skin Irritation Wear nitrile rubber gloves and a fully buttoned lab coat.[6]Creates a barrier to prevent direct skin contact.
Eye Irritation Wear tightly fitting safety goggles or a face shield.[4][6]Protects eyes from splashes or airborne particles.
Respiratory Irritation Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][6]Minimizes the concentration of airborne particles, reducing inhalation risk.

Waste Segregation: The First Line of Defense

The cardinal rule of chemical waste management is proper segregation.[7] Mixing incompatible waste streams can lead to dangerous chemical reactions, complicate the disposal process, and increase costs.

Protocol Justification: The U.S. Environmental Protection Agency (EPA) mandates the separation of hazardous wastes to prevent dangerous reactions and to facilitate proper treatment and disposal.[8] This "cradle-to-grave" responsibility for hazardous waste is a core principle of the Resource Conservation and Recovery Act (RCRA).[8]

Step-by-Step Segregation Protocol:
  • Designate Waste Containers: Establish separate, clearly labeled waste containers for solid and liquid waste containing 6-ethoxyquinazolin-4(3H)-one.

  • Solid Waste:

    • Collect all solid materials contaminated with 6-ethoxyquinazolin-4(3H)-one in a dedicated, robust, and sealable container.

    • This includes:

      • Residual powder.

      • Contaminated weighing papers, pipette tips, and gloves.

      • Spill cleanup materials.

    • The container should be labeled: "Hazardous Waste: Solid Organic Waste - 6-ethoxyquinazolin-4(3H)-one ".

  • Liquid Waste:

    • Collect solutions containing 6-ethoxyquinazolin-4(3H)-one in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).

    • Crucially, do not mix with other solvent waste streams (e.g., halogenated or non-halogenated solvents) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • The container should be labeled: "Hazardous Waste: Liquid Organic Waste - 6-ethoxyquinazolin-4(3H)-one in [Solvent Name] ".

Disposal Workflow: From Laboratory Bench to Final Disposition

The disposal of 6-ethoxyquinazolin-4(3H)-one must be managed as a regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [6]

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposition start Start: Waste Generation ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_container Place Solid Waste in Designated Container segregate->solid_container liquid_container Place Liquid Waste in Designated Container segregate->liquid_container label_solid Label Solid Container 'Hazardous Waste' solid_container->label_solid label_liquid Label Liquid Container 'Hazardous Waste' liquid_container->label_liquid close_container Keep Containers Securely Closed label_solid->close_container label_liquid->close_container saa Store in Satellite Accumulation Area (SAA) close_container->saa secondary_containment Use Secondary Containment saa->secondary_containment request_pickup Request Waste Pickup from EHS secondary_containment->request_pickup ehs_pickup EHS Collects Waste request_pickup->ehs_pickup end End: Proper Disposal by Licensed Contractor ehs_pickup->end

Caption: Disposal Workflow for 6-ethoxyquinazolin-4(3H)-one.

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others and evacuate all non-essential personnel from the spill area.[6]

  • Ventilate: If the spill is contained within a chemical fume hood, keep the hood running. For spills in the open lab, ensure the area is well-ventilated.[6]

  • Contain: Use a spill kit with appropriate absorbent materials (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of solvent-based spills.

  • Decontaminate: After absorbing the material, decontaminate the spill area with a suitable solvent or soap and water.[9]

  • Collect and Dispose: All materials used for spill cleanup must be collected, placed in a sealed container, and disposed of as hazardous solid waste, following the segregation protocol described above.[6][8]

  • Report: Report the spill to your laboratory supervisor and institutional EHS office immediately.[6]

Regulatory Compliance and Best Practices

All hazardous waste management activities are governed by federal and state regulations. Key regulatory bodies in the United States include the EPA and the Occupational Safety and Health Administration (OSHA).[10]

  • EPA Subpart K: For academic laboratories, the EPA's Subpart K regulations provide specific guidelines for managing hazardous waste, including requirements for container management, removal timelines, and the development of a Laboratory Management Plan.[11]

  • OSHA Hazard Communication: OSHA's standards require that personnel are trained on the hazards of the chemicals they work with and the proper procedures for safe handling and emergency response.[12][13]

Best Practice—Waste Minimization: A core principle of green chemistry and responsible lab management is to minimize waste generation.[14] This can be achieved by:

  • Ordering only the quantity of 6-ethoxyquinazolin-4(3H)-one required for your experiments.

  • Carefully planning experiments to reduce the scale and volume of waste produced.[14]

By adhering to this comprehensive disposal guide, researchers can ensure that their work with 6-ethoxyquinazolin-4(3H)-one is conducted with the highest standards of safety, environmental stewardship, and regulatory compliance.

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt University Environmental Health and Safety.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC Office of Clinical and Research Safety.
  • Fisher Scientific. (2023). Safety Data Sheet: Quinazolin-4(1H)-one.
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  • BenchChem. (2025). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
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  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Taylor & Francis. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation.
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  • Airgas. (2022). Ethylene Oxide - Safety Data Sheet.
  • MDPI. (2026). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics.
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Comprehensive Safety and Handling Guide for 6-ethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for handling 6-ethoxyquinazolin-4(3H)-one. It is intended for researchers, scientists, and drug development professionals. The following procedural guidance is based on established safety protocols for quinazolinone derivatives and other potentially hazardous research chemicals. Given the absence of specific toxicological data for 6-ethoxyquinazolin-4(3H)-one, a cautious approach is mandated.

Immediate Hazard Assessment and Core Safety Principles

Derivatives of quinazolinone are recognized for their diverse biological activities, which also suggests potential cytotoxicity.[1] Therefore, 6-ethoxyquinazolin-4(3H)-one must be handled as a hazardous compound. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[2][3]

Core Safety Principles:

  • Engineering Controls as the First Line of Defense: Always handle 6-ethoxyquinazolin-4(3H)-one in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Assume Potency: In the absence of specific data, treat this compound as a potent pharmaceutical agent.

  • Avoid Contamination: Implement strict procedures to prevent the contamination of work surfaces, equipment, and personal clothing.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling 6-ethoxyquinazolin-4(3H)-one. The following table summarizes the required PPE.

Protection Type Specific PPE Requirement Rationale and Best Practices
Hand Protection Double-gloving with powder-free nitrile gloves.[5]The inner glove protects the skin in case the outer glove is breached. Nitrile offers good chemical resistance.[4] Change outer gloves every 30-60 minutes or immediately upon known or suspected contact.[3]
Eye and Face Protection Chemical safety goggles and a face shield.[2][6]Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[7]
Body Protection A disposable, long-sleeved gown with knit cuffs that closes in the back.[5]This prevents contamination of personal clothing and skin. The back closure provides better protection against frontal splashes.[5] Gowns used for handling this compound should not be worn outside the laboratory area.[5]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.[6]This is mandatory when handling the solid compound outside of a fume hood or when there is a risk of aerosol generation.[4] A surgical mask is not a substitute for a respirator.[5]
Head and Foot Protection Disposable hair and shoe covers.These prevent the spread of contamination outside of the immediate work area.

Step-by-Step Operational Protocols

Donning and Doffing PPE

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning PPE Workflow

G A 1. Shoe Covers B 2. Inner Gloves A->B C 3. Gown B->C D 4. Hair Cover C->D E 5. Respirator D->E F 6. Goggles & Face Shield E->F G 7. Outer Gloves F->G

Caption: Sequential process for donning PPE.

Doffing PPE Workflow

G A 1. Outer Gloves B 2. Gown A->B C 3. Goggles & Face Shield B->C D 4. Respirator C->D E 5. Hair & Shoe Covers D->E F 6. Inner Gloves E->F

Caption: Sequential process for doffing PPE.

Handling and Weighing the Compound
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Decontaminate the work surface.

  • Weighing: If possible, weigh the compound directly into a sealable container within the fume hood. Use disposable weighing papers or boats to avoid the need for cleaning and potential contamination.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to prevent splashing. Keep the container covered as much as possible.

Emergency Procedures
Emergency Situation Immediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][8]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][8] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the material into a sealed, labeled hazardous waste container.[2][9] Do not allow the material to enter drains.[9]

Disposal Plan

All waste generated from handling 6-ethoxyquinazolin-4(3H)-one is considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, weighing papers, and any unused compound. Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[4] Do not mix with other waste streams unless approved by your institution's environmental health and safety department.[4]

  • Disposal Method: All waste must be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[8][9] Do not dispose of this chemical in standard laboratory trash or down the drain.[4][9]

Waste Disposal Workflow

G A Segregate Solid & Liquid Waste B Use Dedicated, Labeled Containers A->B C Store in a Secure Area B->C D Contact EHS for Pickup C->D E Licensed Hazardous Waste Disposal D->E

Caption: Workflow for the proper disposal of hazardous waste.

Conclusion

The safe handling of 6-ethoxyquinazolin-4(3H)-one relies on a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established protocols. By understanding the potential hazards and implementing these measures, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18763. [Link]

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  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • ADAMA. (2017). Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet for 4-Hydroxyquinazoline. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – Annotated Table Z-1. Retrieved from [Link]

  • Photochemistry and Photobiology. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. Retrieved from [Link]

  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • Journal of Occupational Health. (2021). Recommendation of occupational exposure limits (2021–2022). Retrieved from [Link]

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  • WorkSafeBC. (2023). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.